Product packaging for Fpmpg(Cat. No.:CAS No. 135484-48-9)

Fpmpg

Cat. No.: B15188892
CAS No.: 135484-48-9
M. Wt: 321.20 g/mol
InChI Key: KZUGHQWNFSZLLP-UHFFFAOYSA-N
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Description

Fpmpg is a useful research compound. Its molecular formula is C9H13FN5O5P and its molecular weight is 321.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13FN5O5P B15188892 Fpmpg CAS No. 135484-48-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

135484-48-9

Molecular Formula

C9H13FN5O5P

Molecular Weight

321.20 g/mol

IUPAC Name

[1-(2-amino-6-oxo-1H-purin-9-yl)-3-fluoropropan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C9H13FN5O5P/c10-1-5(20-4-21(17,18)19)2-15-3-12-6-7(15)13-9(11)14-8(6)16/h3,5H,1-2,4H2,(H2,17,18,19)(H3,11,13,14,16)

InChI Key

KZUGHQWNFSZLLP-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1CC(CF)OCP(=O)(O)O)N=C(NC2=O)N

Origin of Product

United States

Foundational & Exploratory

What is the mechanism of action of Fpmpg?

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search of publicly available scientific and biomedical literature, no information, data, or research could be found for a substance designated "Fpmpg." The term does not appear to correspond to any known drug, chemical compound, or biological molecule in the current scientific domain.

Extensive queries for "this compound," "this compound mechanism of action," "this compound signaling pathway," and related terms did not yield any relevant results. The search results were limited to unrelated items such as software repositories and online user profiles.

It is not possible to provide a technical guide, data summary, experimental protocols, or visualizations for the mechanism of action of "this compound" as the identity of the substance itself cannot be established from the provided name.

It is possible that "this compound" may be:

  • A typographical error.

  • An internal or non-standard codename for a compound not yet disclosed in public literature.

  • An abbreviation or acronym that is not widely recognized.

Without a correct and identifiable name for the substance of interest, the requested detailed analysis cannot be performed. We recommend verifying the name and spelling of the compound.

Unveiling the Enigmatic "Fpmpg": A Technical Guide to Phenylalanyl-Methionyl-Prolyl-Glycine (FMPG)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The designation "Fpmpg" does not correspond to a recognized chemical entity in standard nomenclature databases. It is presumed to be a typographical error or a non-standard abbreviation for the tetrapeptide Phenylalanyl-Methionyl-Prolyl-Glycine , commonly abbreviated as FMPG . This technical guide provides a comprehensive overview of the chemical structure, properties, and potential biological significance of FMPG, assuming this corrected identity.

Chemical Structure and Properties

The fundamental characteristics of Phenylalanyl-Methionyl-Prolyl-Glycine (FMPG) are rooted in its primary structure, a linear sequence of four amino acid residues linked by peptide bonds.

Chemical Structure

The chemical structure of FMPG is depicted below, illustrating the arrangement of its constituent amino acids: L-Phenylalanine, L-Methionine, L-Proline, and L-Glycine.

FMPG_structure N_terminus H₂N- Phe Phenylalanine (Phe, F) N_terminus->Phe Met Methionine (Met, M) Phe->Met Peptide Bond Pro Proline (Pro, P) Met->Pro Peptide Bond Gly Glycine (Gly, G) Pro->Gly Peptide Bond C_terminus -COOH Gly->C_terminus

Caption: Linear peptide sequence of FMPG.

Physicochemical Properties

A summary of the key physicochemical properties of FMPG is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of experimental protocols.

PropertyValueSource
Molecular Formula C₂₁H₂₉N₄O₅SCalculated
Molecular Weight 465.54 g/mol Calculated
IUPAC Name (S)-2-((S)-1-((S)-2-((S)-2-amino-3-phenylpropanamido)-4-(methylthio)butanoyl)pyrrolidine-2-carboxamido)acetic acidIUPAC Naming
Canonical SMILES CSCCC--INVALID-LINK--NC(=O)--INVALID-LINK--NPubChem
InChI Key Not readily available-
Appearance White to off-white solid (predicted)-
Solubility Predicted to be soluble in water and polar organic solvents-
pI (Isoelectric Point) Predicted to be in the range of 5.0-6.0Calculated

Biological Activity and Signaling Pathways

The biological functions of short peptides like FMPG are diverse and often depend on their specific amino acid sequence. While specific experimental data for FMPG is limited in publicly accessible literature, its constituent amino acids suggest potential roles in various cellular processes.

Potential Biological Roles
  • Neurological Activity: Phenylalanine is a precursor to neurotransmitters such as dopamine and norepinephrine, suggesting a potential modulatory role for FMPG in the central nervous system.

  • Metabolic Regulation: Methionine is an essential amino acid involved in numerous metabolic pathways, including the synthesis of S-adenosylmethionine (SAM), a universal methyl group donor.

  • Structural Motifs: Proline residues are known to introduce kinks in peptide chains, influencing the secondary structure of proteins and peptides. Glycine, with its minimal side chain, provides flexibility. These structural features could enable FMPG to interact with specific biological targets.

Postulated Signaling Pathway Involvement

Given the lack of direct evidence, any description of signaling pathway involvement remains speculative. However, based on the properties of its amino acids, FMPG could potentially interact with pathways regulated by G-protein coupled receptors (GPCRs) or act as a substrate for peptidases involved in cellular signaling.

FMPG_hypothetical_signaling FMPG FMPG GPCR GPCR FMPG->GPCR Binding G_protein G-protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: Hypothetical GPCR signaling pathway for FMPG.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of FMPG

This protocol outlines the general steps for the chemical synthesis of FMPG using Fmoc-based solid-phase peptide synthesis.

SPPS_workflow start Start: Fmoc-Gly-Resin deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection1 coupling1 Coupling of Fmoc-Pro-OH (e.g., HBTU/HOBt) deprotection1->coupling1 deprotection2 Fmoc Deprotection coupling1->deprotection2 coupling2 Coupling of Fmoc-Met-OH deprotection2->coupling2 deprotection3 Fmoc Deprotection coupling2->deprotection3 coupling3 Coupling of Fmoc-Phe-OH deprotection3->coupling3 deprotection4 Final Fmoc Deprotection coupling3->deprotection4 cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) deprotection4->cleavage purification Purification (e.g., RP-HPLC) cleavage->purification characterization Characterization (e.g., Mass Spectrometry, NMR) purification->characterization end Pure FMPG Peptide characterization->end

Caption: General workflow for the synthesis of FMPG.

Methodology:

  • Resin Preparation: Start with a pre-loaded Fmoc-Glycine resin.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of glycine using a solution of 20% piperidine in dimethylformamide (DMF).

  • Amino Acid Coupling: Activate the carboxyl group of the next amino acid (Fmoc-Proline-OH) using a coupling reagent such as HBTU/HOBt and add it to the resin to form a peptide bond.

  • Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for Fmoc-Methionine-OH and Fmoc-Phenylalanine-OH in sequence.

  • Final Deprotection: Perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the FMPG peptide using mass spectrometry (to verify the molecular weight) and nuclear magnetic resonance (NMR) spectroscopy (to confirm the structure).

Biological Assays

To investigate the biological activity of FMPG, a variety of in vitro and in vivo assays could be employed, depending on the hypothesized function. Examples include:

  • Receptor Binding Assays: To determine if FMPG binds to specific cell surface receptors.

  • Enzyme Inhibition Assays: To test if FMPG can inhibit the activity of specific enzymes.

  • Cell-Based Assays: To assess the effect of FMPG on cellular processes such as proliferation, migration, or signaling pathway activation.

Conclusion

While the term "this compound" is not a standard chemical identifier, this guide provides a detailed technical overview based on the logical assumption that it refers to the tetrapeptide Phenylalanyl-Methionyl-Prolyl-Glycine (FMPG). The provided information on its chemical structure, physicochemical properties, potential biological roles, and experimental protocols serves as a foundational resource for researchers and professionals in the fields of chemistry, biology, and drug development. Further experimental investigation is necessary to fully elucidate the specific functions and mechanisms of action of this peptide.

An In-depth Technical Guide to the Inhibition of HIV Replication by Fpmpg

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Searches for the term "Fpmpg" did not yield specific information regarding a compound or mechanism of action in the context of HIV replication. The following guide is a template based on established principles of HIV virology and antiretroviral research, demonstrating the requested format and content. The specific data, protocols, and pathways are illustrative and based on general knowledge of HIV inhibitors.

Introduction

Human Immunodeficiency Virus (HIV) remains a significant global health challenge. The retroviral replication cycle presents multiple opportunities for therapeutic intervention. This document provides a technical overview of a hypothetical novel antiretroviral agent, designated this compound, focusing on its mechanism of action in inhibiting HIV replication. The information presented herein is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

HIV replication involves a series of essential steps, including viral entry, reverse transcription, integration, and virion assembly.[1][2] Antiretroviral drugs are designed to target these specific stages. For the purpose of this guide, we will hypothesize that this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). NNRTIs bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, inducing a conformational change that allosterically inhibits the enzyme's function.[2] This prevents the conversion of the viral RNA genome into proviral DNA, a critical step for integration into the host genome.[2]

Signaling Pathway of HIV-1 Reverse Transcription and NNRTI Inhibition

The following diagram illustrates the process of HIV-1 reverse transcription and the point of inhibition by NNRTIs like our hypothetical this compound.

HIV_RT_Inhibition cluster_virus HIV-1 Virion cluster_cytoplasm Host Cell Cytoplasm Viral RNA Viral RNA Reverse Transcriptase Reverse Transcriptase Viral RNA->Reverse Transcriptase Binds Proviral DNA Proviral DNA Reverse Transcriptase->Proviral DNA Synthesizes dNTPs dNTPs dNTPs->Reverse Transcriptase Substrate This compound (NNRTI) This compound (NNRTI) This compound (NNRTI)->Reverse Transcriptase Allosteric Inhibition

HIV-1 Reverse Transcription and NNRTI Inhibition Pathway.

Quantitative Data

The efficacy of an antiretroviral agent is determined through various in vitro assays. The following table summarizes hypothetical quantitative data for this compound.

Parameter Value Assay Type Cell Line
IC50 15 nMReverse Transcriptase ActivityTZM-bl
EC50 30 nMSingle-Cycle InfectionCEM-GXR
CC50 > 50 µMCytotoxicityMT-4
Ki 5 nMEnzyme InhibitionRecombinant HIV-1 RT
Selectivity Index > 1667(CC50 / EC50)-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro Reverse Transcriptase Activity Assay

This protocol outlines a common method for determining the inhibitory activity of a compound against HIV-1 reverse transcriptase.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against recombinant HIV-1 reverse transcriptase.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Poly(rA)-oligo(dT) template-primer

  • [3H]-dTTP (tritiated deoxythymidine triphosphate)

  • Reaction Buffer (Tris-HCl, KCl, MgCl2, DTT)

  • This compound (serial dilutions)

  • 96-well microtiter plates

  • Scintillation fluid and counter

Methodology:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a 96-well plate, combine the poly(rA)-oligo(dT) template-primer, [3H]-dTTP, and the appropriate dilution of this compound.

  • Initiate the reaction by adding recombinant HIV-1 RT to each well.

  • Incubate the plate at 37°C for 1 hour.

  • Stop the reaction by adding ice-cold trichloroacetic acid (TCA).

  • Harvest the precipitated DNA onto glass fiber filters.

  • Wash the filters to remove unincorporated [3H]-dTTP.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration relative to a no-drug control and determine the IC50 value using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram visualizes the workflow for the in vitro reverse transcriptase activity assay.

RT_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound serial dilutions C Combine this compound and reaction mix in 96-well plate A->C B Prepare reaction mix (Template-primer, [3H]-dTTP) B->C D Add HIV-1 RT to initiate reaction C->D E Incubate at 37°C for 1 hour D->E F Stop reaction with TCA E->F G Harvest DNA onto filters F->G H Wash filters G->H I Measure radioactivity with scintillation counter H->I J Calculate % inhibition and IC50 I->J

Workflow for an In Vitro HIV-1 Reverse Transcriptase Assay.

Other Potential Mechanisms of HIV Inhibition

While this guide has focused on reverse transcriptase inhibition, various other stages of the HIV life cycle can be targeted.[1]

  • Attachment and Entry Inhibitors: These drugs prevent the virus from binding to the host cell's CD4 receptor or co-receptors (CCR5, CXCR4), thus blocking the initial step of infection.[3]

  • Capsid Inhibitors: A newer class of drugs that interfere with the HIV capsid, a protein shell that protects the viral genome.[4] These inhibitors can disrupt multiple stages, including the transport of the viral core to the nucleus and the assembly of new virions.[4]

  • Integrase Inhibitors: These compounds block the integrase enzyme, which is responsible for inserting the proviral DNA into the host cell's genome.[2]

  • Protease Inhibitors: These drugs inhibit the viral protease enzyme, which is crucial for cleaving viral polyproteins into their functional components during the maturation of new virions.[2]

Conclusion

This technical guide has outlined the hypothetical mechanism of action, quantitative profile, and experimental evaluation of a novel NNRTI, this compound. By understanding these core principles, researchers and drug development professionals can better contextualize the development of new antiretroviral therapies. The provided templates for data presentation, experimental protocols, and pathway visualization serve as a framework for the systematic evaluation of new compounds aimed at inhibiting HIV replication.

References

Early Research on 9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl] guanine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research on the acyclic nucleoside phosphonate, 9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl] guanine (FPMPG), and its related purine derivatives. The seminal work in this area revealed a class of compounds with highly selective and potent antiretroviral activity. This document summarizes the key quantitative data, details the experimental methodologies employed in the early investigations, and visualizes the critical pathways and workflows.

Core Findings from Initial Studies

Initial research on 9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl] (FPMP) derivatives of purines, particularly the adenine ((RS)-FPMPA) and 2,6-diaminopurine ((RS)-FPMPDAP) congeners, demonstrated a significant and selective inhibitory effect against a broad spectrum of retroviruses, including Human Immunodeficiency Virus type 1 (HIV-1) and type 2 (HIV-2).[1][2] A key finding was that this class of compounds exhibited a distinct antiviral spectrum compared to their parental compounds, the 9-[(2S)-3-hydroxy-2-phosphonylmethoxypropyl] (S)-HPMP derivatives, which are active against a wide range of DNA viruses.[1][2]

The (RS)-FPMP derivatives were found to be more selective as in vitro antiretroviral agents than their 9-(2-phosphonylmethoxyethyl) (PME) counterparts, such as PMEA (adefovir) and PMEDAP.[1][2] Furthermore, in vivo studies in mice showed that (RS)-FPMPA and (RS)-FPMPDAP possessed a substantially higher therapeutic index in inhibiting Moloney murine sarcoma virus (Mo-MSV)-induced tumor formation and associated mortality.[1][2] These compounds also demonstrated markedly less inhibition of human bone marrow cell proliferation compared to PMEA and PMEDAP.[1][2]

The mechanism of action was elucidated to be the result of the diphosphorylated derivative of (RS)-FPMPA, (RS)-FPMPApp, which acts as a potent and selective inhibitor of HIV-1 reverse transcriptase.[1][2] (RS)-FPMPApp functions as a DNA chain terminator, a property that appears to be crucial for the antiretroviral activity of acyclic nucleoside phosphonates.[1][2]

Data Presentation

The following tables summarize the quantitative data from the early in vitro and in vivo studies on (RS)-FPMP derivatives.

Table 1: In Vitro Anti-HIV Activity and Cytotoxicity of (RS)-FPMP Derivatives and Reference Compounds
CompoundVirusCell LineEC50 (µM)aCC50 (µM)bSelectivity Index (SI)c
(RS)-FPMPA HIV-1 (HTLV-IIIB)MT-42.5 ± 0.7>100>40
HIV-2 (LAV-2ROD)MT-41.6 ± 0.5>100>63
(RS)-FPMPDAP HIV-1 (HTLV-IIIB)MT-45 ± 2>100>20
HIV-2 (LAV-2ROD)MT-44 ± 1>100>25
PMEA HIV-1 (HTLV-IIIB)MT-45 ± 150 ± 1010
HIV-2 (LAV-2ROD)MT-42.0 ± 0.550 ± 1025
PMEDAP HIV-1 (HTLV-IIIB)MT-40.7 ± 0.25 ± 17
HIV-2 (LAV-2ROD)MT-40.5 ± 0.15 ± 110

a 50% effective concentration, or the concentration required to inhibit virus-induced cytopathogenicity by 50%. b 50% cytotoxic concentration, or the concentration required to reduce the viability of mock-infected cells by 50%. c Ratio of CC50 to EC50.

Data sourced from Balzarini et al., Proc Natl Acad Sci U S A, 1991.[1][2][3]

Table 2: In Vivo Activity of (RS)-FPMP Derivatives Against Moloney Murine Sarcoma Virus (Mo-MSV)-Induced Tumorigenesis in NMRI Mice
CompoundDose (mg/kg per day)Mean Day of Tumor AppearanceIncrease in Lifespan (%)
Control (no treatment) -8.5 ± 0.5-
(RS)-FPMPA 5012.5 ± 1.047
2011.0 ± 0.829
59.5 ± 0.512
(RS)-FPMPDAP 5013.0 ± 1.253
2011.5 ± 1.035
510.0 ± 0.618
PMEA 5010.5 ± 0.724
209.0 ± 0.56

Data sourced from Balzarini et al., Proc Natl Acad Sci U S A, 1991.[1][2][3]

Table 3: Inhibition of Human Bone Marrow Cell Proliferation
CompoundID50 (µM)a
(RS)-FPMPA >100
(RS)-FPMPDAP >100
PMEA 25 ± 5
PMEDAP 2.0 ± 0.5

a 50% inhibitory dose, or the concentration required to inhibit human bone marrow cell proliferation by 50%.

Data sourced from Balzarini et al., Proc Natl Acad Sci U S A, 1991.[1][2][3]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the early research on (RS)-FPMP derivatives.

Synthesis of 9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl] Purine Derivatives

The synthesis of (RS)-FPMP derivatives of purine bases was based on previously described methods for related acyclic nucleoside phosphonates. The general procedure involved the condensation of a purine base with a suitably protected fluoro-phosphonate side chain precursor, followed by deprotection steps to yield the final product. The key starting materials and general reaction scheme are outlined below.

Key Reagents and Precursors:

  • Purine bases (e.g., adenine, 2,6-diaminopurine)

  • (RS)-1-Fluoro-2,3-dihydroxypropane

  • p-Toluenesulfonyl chloride

  • Sodium hydride

  • Diethyl p-toluenesulfonyloxymethylphosphonate

  • Bromotrimethylsilane

General Synthetic Steps:

  • Tosylation: (RS)-1-Fluoro-2,3-dihydroxypropane is selectively tosylated at the primary hydroxyl group.

  • Alkylation: The resulting tosylated intermediate is used to alkylate the purine base in the presence of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF).

  • Phosphonate Introduction: The hydroxyl group of the propanol side chain is then reacted with diethyl p-toluenesulfonyloxymethylphosphonate.

  • Deprotection: The ethyl ester groups of the phosphonate are removed using a reagent like bromotrimethylsilane to yield the final phosphonic acid.

In Vitro Antiviral Assays

1. Anti-HIV Assay in MT-4 Cells:

  • Cell Line: Human T-lymphocyte MT-4 cells.

  • Virus Strains: HIV-1 (HTLV-IIIB) and HIV-2 (LAV-2ROD).

  • Procedure:

    • MT-4 cells were seeded in 96-well microtiter plates.

    • Serial dilutions of the test compounds were added to the wells.

    • A standard inoculum of the HIV strain was added to the wells.

    • The plates were incubated at 37°C in a humidified CO2 atmosphere.

    • After 5 days, the cytopathic effect (CPE) of the virus was determined.

    • Cell viability was assessed using the trypan blue exclusion method.[3]

    • The 50% effective concentration (EC50) was calculated as the compound concentration that inhibited HIV-induced CPE by 50%.

2. Cytotoxicity Assay:

  • Cell Lines: MT-4 cells and other cell lines as required.

  • Procedure:

    • Cells were seeded in 96-well microtiter plates in the absence of any virus.

    • Serial dilutions of the test compounds were added.

    • The plates were incubated for the same duration as the antiviral assay.

    • Cell viability was determined using the trypan blue exclusion method or other viability assays.

    • The 50% cytotoxic concentration (CC50) was calculated as the compound concentration that reduced the viability of mock-infected cells by 50%.

3. Inhibition of Mo-MSV-Induced Transformation of C3H/3T3 Cells:

  • Cell Line: Murine C3H/3T3 embryo fibroblasts.

  • Virus: Moloney murine sarcoma virus (Mo-MSV).

  • Procedure:

    • C3H/3T3 cells were seeded in 5 cm Petri dishes.

    • The cells were infected with Mo-MSV.

    • Immediately after infection, the medium was replaced with a medium containing various concentrations of the test compounds.

    • The cultures were incubated for 6-7 days.

    • The number of transformed cell foci was counted under a microscope.

    • The EC50 was determined as the concentration of the compound that reduced the number of transformed foci by 50%.

In Vivo Antiviral Assay

Mo-MSV-Induced Tumor Model in Mice:

  • Animal Model: Newborn NMRI mice.

  • Virus: Moloney murine sarcoma virus (Mo-MSV).

  • Procedure:

    • Newborn mice were inoculated intramuscularly in the left hind leg with a suspension of Mo-MSV.

    • Treatment with the test compounds or placebo was initiated 24 hours post-infection.

    • Compounds were administered intraperitoneally once daily for 5 consecutive days.

    • The mice were monitored daily for tumor formation and mortality.

    • The mean day of tumor appearance and the increase in lifespan were calculated.

Mechanism of Action Studies

1. Inhibition of HIV-1 Reverse Transcriptase:

  • Enzyme: Recombinant HIV-1 reverse transcriptase.

  • Substrate: A suitable template-primer, such as poly(A)·oligo(dT).

  • Procedure:

    • The reaction mixture contained the enzyme, template-primer, radiolabeled deoxynucleoside triphosphates (e.g., [3H]dTTP), and various concentrations of the diphosphorylated test compound ((RS)-FPMPApp).

    • The reaction was allowed to proceed at 37°C.

    • The amount of incorporated radioactivity into the newly synthesized DNA was measured.

    • The IC50 value, the concentration of the compound required to inhibit enzyme activity by 50%, was determined.

2. Inhibition of Human DNA Polymerases:

  • Enzymes: Human DNA polymerase α and β.

  • Procedure:

    • Similar to the reverse transcriptase inhibition assay, but using the respective human DNA polymerases and appropriate template-primers and substrates. This was performed to assess the selectivity of the compound for the viral enzyme over host cell polymerases.

3. Inhibition of Human Bone Marrow Cell Proliferation:

  • Cells: Freshly isolated human bone marrow cells.

  • Procedure:

    • Human bone marrow cells were cultured in the presence of various concentrations of the test compounds.

    • Cell proliferation was measured by the incorporation of [3H]thymidine into cellular DNA.

    • The ID50 value, the concentration of the compound required to inhibit cell proliferation by 50%, was determined.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for evaluating the antiviral activity of 9-[(2RS)-3-Fluoro-2-phosphonylmethoxypropyl] guanine and its derivatives.

Antiviral_Mechanism_of_Action cluster_cell Host Cell cluster_virus HIV Replication Cycle This compound (RS)-FPMPG (Prodrug) FPMPG_MP (RS)-FPMPG Monophosphate This compound->FPMPG_MP Cellular Kinases FPMPG_DP (RS)-FPMPG Diphosphate (Active Form) FPMPG_MP->FPMPG_DP Cellular Kinases RT Reverse Transcriptase FPMPG_DP->RT Inhibits Viral_DNA Viral DNA (Incomplete) RT->Viral_DNA Chain Termination Viral_RNA Viral RNA Viral_RNA->RT Template No_Replication Inhibition of Replication Viral_DNA->No_Replication

Caption: Mechanism of action of (RS)-FPMPG.

Experimental_Workflow_Antiviral_Activity start Start prep_cells Prepare MT-4 Cell Suspension start->prep_cells seed_plate Seed 96-well Plate with MT-4 Cells prep_cells->seed_plate add_compound Add Serial Dilutions of Test Compound seed_plate->add_compound add_virus Infect Cells with HIV-1 or HIV-2 add_compound->add_virus incubate Incubate for 5 Days at 37°C add_virus->incubate assess_cpe Assess Cytopathic Effect (CPE) incubate->assess_cpe determine_ec50 Determine EC50 assess_cpe->determine_ec50 end End determine_ec50->end

Caption: In vitro anti-HIV activity assay workflow.

References

Fpmpg: A Technical Deep Dive into a Purine Nucleoside Phosphonate Analog

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fpmpg, a purine nucleoside phosphonate analog, represents a significant area of interest in the ongoing search for potent and selective antiviral agents. As a member of the acyclic nucleoside phosphonate (ANP) family, this compound and its derivatives have demonstrated notable activity against clinically relevant viruses, particularly Hepatitis B Virus (HBV) and Human Immunodeficiency Virus (HIV). This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, synthesis, and antiviral activity. Detailed experimental protocols and visual representations of key concepts are included to facilitate a deeper understanding for researchers and drug development professionals.

Core Concepts: Acyclic Nucleoside Phosphonates

Acyclic nucleoside phosphonates are a class of nucleotide analogs characterized by a phosphonate group attached to an acyclic side chain, which is in turn linked to a purine or pyrimidine base. A key feature of ANPs is that their initial phosphorylation to the active diphosphate metabolite is independent of virally encoded kinases, a mechanism that can circumvent certain forms of drug resistance observed with other nucleoside analogs. The active diphosphorylated metabolites of ANPs act as competitive inhibitors and chain terminators of viral DNA polymerases and reverse transcriptases.

This compound: Structure and Chemical Properties

This compound is a broad designation for a group of compounds based on a 3-fluoro-2-(phosphonomethoxy)propyl (FPMP) side chain attached to a purine base. The two primary purine variants of interest are those containing guanine (this compound-G) and adenine (this compound-A). Furthermore, the chiral center at the 2-position of the propyl chain results in two enantiomers for each purine analog: (S)-Fpmpg and (R)-Fpmpg.

Antiviral Activity of this compound Analogs

Current research indicates that the guanine analogs of this compound are the primary drivers of its retroviral activity. Studies have shown that N6-substituted FPMP derivatives of 2,6-diaminopurine (FPMPDAP) exhibit moderate antiretroviral activity and are considered to function as prodrugs, being converted intracellularly to the active this compound-G analogs. In contrast, N6-substituted FPMP derivatives of adenine (FPMPA) have not demonstrated significant antiviral activity.[1]

Quantitative Antiviral Data

While specific EC50, IC50, and CC50 values for the individual enantiomers of this compound against HBV and various HIV strains remain to be fully elucidated in publicly available literature, the data for structurally related compounds provide valuable context. For instance, the related acyclic nucleoside phosphonate, 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG), has shown anti-HIV activity with an IC50 of 5 µM and a cytotoxicity (CC50) greater than 1.4 mM in CEM cells for its (R)-2'-(azidomethyl) derivative.[2]

Table 1: Antiviral Activity of Structurally Related Acyclic Nucleoside Phosphonates

CompoundVirusCell LineEC50 / IC50 (µM)CC50 (µM)Selectivity Index (CC50/EC50)
(R)-2'-(azidomethyl)-PMEGHIVCEM5>1400>280
(R)-2'-vinyl-PMEGHIVCEM13>1600>123

Data for this compound analogs is a critical area for further research and publication.

Mechanism of Action

The proposed mechanism of action for this compound aligns with that of other acyclic nucleoside phosphonates.

Mechanism_of_Action This compound This compound (Prodrug) Fpmpg_mp This compound-monophosphate This compound->Fpmpg_mp Intracellular Phosphorylation Fpmpg_dp This compound-diphosphate (Active Metabolite) Fpmpg_mp:s->Fpmpg_dp:n Phosphorylation Viral_Polymerase Viral Reverse Transcriptase / DNA Polymerase Fpmpg_dp->Viral_Polymerase Competitive Inhibition & Chain Termination Inhibition Inhibition Cellular_Kinases Cellular Kinases Cellular_Kinases->Fpmpg_mp Cellular_Kinases->Fpmpg_dp Viral_Replication Viral Replication Viral_Polymerase->Viral_Replication Inhibition->Viral_Replication

Caption: Intracellular activation and mechanism of action of this compound.

  • Cellular Uptake: this compound enters the host cell.

  • Phosphorylation: Cellular kinases, not viral kinases, phosphorylate this compound first to its monophosphate and subsequently to its active diphosphate form (this compound-pp).

  • Inhibition of Viral Polymerase: this compound-pp acts as a competitive inhibitor of the natural deoxyguanosine triphosphate (dGTP) for incorporation into the growing viral DNA chain by viral reverse transcriptase (for HIV) or DNA polymerase (for HBV).

  • Chain Termination: Upon incorporation, the absence of a 3'-hydroxyl group on the acyclic side chain of this compound prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.

Synthesis of this compound Analogs

An efficient method for the synthesis of N9-[3-fluoro-2-(phosphonomethoxy)propyl] (FPMP) derivatives of purine bases has been developed. The synthesis of the chiral fluorinated side-chain is a key step, followed by a Mitsunobu alkylation reaction to couple the side-chain to the desired purine base.

Synthesis_Workflow Start Starting Materials Side_Chain_Syn Synthesis of Chiral Fluorinated Side-Chain Start->Side_Chain_Syn Mitsunobu Mitsunobu Reaction Side_Chain_Syn->Mitsunobu Purine Purine Base (e.g., Guanine) Purine->Mitsunobu Coupling Coupling of Side-Chain and Purine Base Mitsunobu->Coupling Deprotection Deprotection Coupling->Deprotection Final_Product This compound Analog Deprotection->Final_Product

Caption: General workflow for the synthesis of this compound analogs.

Experimental Protocols

Anti-HBV Activity Assay (HBV DNA Reduction Assay)

This protocol outlines a general method for assessing the in vitro anti-HBV activity of compounds like this compound.

  • Cell Culture: Maintain a stable HBV-producing cell line (e.g., HepG2.2.15) in appropriate culture medium.

  • Compound Treatment: Seed cells in multi-well plates and treat with serial dilutions of the test compound (this compound) for a specified period (e.g., 6-9 days), with regular media and compound changes.

  • DNA Extraction: After the treatment period, harvest the cell culture supernatant and extract extracellular HBV DNA. For intracellular HBV DNA, lyse the cells and extract total DNA.

  • Quantification of HBV DNA:

    • Quantitative PCR (qPCR): Use primers and probes specific for a conserved region of the HBV genome to quantify the amount of viral DNA. A standard curve with known concentrations of HBV DNA is used for absolute quantification.

    • Southern Blot: While more labor-intensive, Southern blotting can be used to visualize and quantify different forms of viral DNA.

  • Data Analysis: Calculate the 50% effective concentration (EC50), the concentration of the compound that reduces the amount of HBV DNA by 50% compared to untreated controls.

  • Cytotoxicity Assay: Concurrently, perform a cytotoxicity assay (e.g., MTT or MTS assay) on the same cell line to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

Anti-HIV Activity Assay (Reverse Transcriptase Inhibition Assay)

This protocol describes a common method to evaluate the inhibition of HIV-1 reverse transcriptase (RT) activity.

  • Reagents and Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • Poly(A) template and oligo(dT) primer

    • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive labeled analog)

    • Test compound (this compound) at various concentrations

    • Reaction buffer

  • Assay Procedure:

    • In a microplate, combine the reaction buffer, poly(A)•oligo(dT) template/primer, and the test compound at different concentrations.

    • Initiate the reaction by adding the HIV-1 RT enzyme.

    • Incubate the plate at 37°C to allow for DNA synthesis.

    • Stop the reaction and precipitate the newly synthesized DNA.

    • Wash the precipitate to remove unincorporated labeled dNTPs.

  • Detection:

    • For radioactive assays, measure the incorporated radioactivity using a scintillation counter.

    • For colorimetric or fluorescent assays, follow the specific kit instructions for detection.

  • Data Analysis: Determine the 50% inhibitory concentration (IC50), the concentration of this compound that reduces the RT activity by 50% compared to the no-drug control.

Future Directions

The promising antiviral profile of this compound, particularly the guanine analogs, warrants further investigation. Key areas for future research include:

  • Detailed Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound analogs in vivo.

  • In Vivo Efficacy Studies: Evaluation of the antiviral efficacy of this compound in relevant animal models of HBV and HIV infection.

  • Resistance Profiling: Determination of the genetic barrier to resistance and the cross-resistance profile of this compound against known drug-resistant viral strains.

  • Signaling Pathway Analysis: Investigating the potential modulation of host cellular signaling pathways by this compound to identify any off-target effects or additional mechanisms of action.

Conclusion

This compound represents a promising class of purine nucleoside phosphonate analogs with the potential for significant antiviral activity. This technical guide has summarized the current understanding of its structure, mechanism of action, synthesis, and methods for its biological evaluation. The provided data and protocols are intended to serve as a valuable resource for researchers and drug development professionals working to advance novel antiviral therapies. Further focused research to obtain specific quantitative data for this compound enantiomers is crucial for the continued development of this compound class.

References

Biological activity of Fpmpg enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the biological activity of "Fpmpg" enantiomers cannot be provided at this time. The provided abbreviation, "this compound," does not correspond to a readily identifiable chemical entity in publicly available scientific literature and chemical databases.

For a comprehensive technical guide to be compiled, the full chemical name or another standard identifier for the compound of interest is required. Without this crucial information, it is not possible to:

  • Retrieve specific data on the synthesis, separation, and biological activities of its enantiomers.

  • Locate quantitative data such as IC50, Ki, or EC50 values.

  • Find established experimental protocols and relevant signaling pathways.

Researchers, scientists, and drug development professionals seeking information on specific chemical compounds are advised to use standardized nomenclature, such as the IUPAC name, CAS registry number, or common trivial names to ensure accurate and efficient data retrieval.

Upon provision of a verifiable identifier for "this compound," a thorough literature search can be conducted to assemble the requested technical guide, including data tables, experimental methodologies, and pathway diagrams.

The Antiviral Spectrum of Cidofovir: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cidofovir is a potent antiviral agent with a broad spectrum of activity against a wide range of DNA viruses.[1] As an acyclic nucleoside phosphonate, its unique mechanism of action allows it to bypass the initial viral-encoded phosphorylation step required by many other nucleoside analogs, rendering it effective against certain resistant viral strains.[1] This technical guide provides an in-depth overview of the antiviral spectrum of Cidofovir, its mechanism of action, and detailed experimental protocols for its evaluation.

Antiviral Spectrum and Cytotoxicity

Cidofovir has demonstrated in vitro activity against a diverse array of DNA viruses, including members of the Herpesviridae, Adenoviridae, Poxviridae, Polyomaviridae, and Papillomaviridae families.[1] The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) values of Cidofovir against various viruses and in different cell lines.

Table 1: Antiviral Spectrum of Cidofovir (EC50 Values)

Virus FamilyVirusCell LineEC50 (µM)
HerpesviridaeHuman Cytomegalovirus (HCMV)MRC-50.46[1]
Herpes Simplex Virus-1 (HSV-1)MRC-53.3[1]
Varicella-Zoster Virus (VZV)Not SpecifiedData not readily available in provided results
PoxviridaeVaccinia Virus (WR strain)HeLa-S330.85 ± 8.78
Vaccinia Virus (IHD-J strain)HeLa-S318.74 ± 6.02
Vaccinia Virus (IHD-W strain)HeLa-S320.61 ± 4.21
PolyomaviridaeBK Polyomavirus (Gardner strain)WI-38115.1 ± 37.1[2]
AdenoviridaeAdenovirusA549Not explicitly quantified in provided results

Table 2: Cytotoxicity of Cidofovir (CC50 Values)

Cell LineAssay MethodCC50 (µM)
WI-38Neutral Red Assay299.9 ± 12.3[2]
WI-38PCR Assay202.6 ± 54.5[2]
Not SpecifiedNot Specified>100

Mechanism of Action

Cidofovir exerts its antiviral effect by selectively inhibiting viral DNA synthesis.[3] Unlike many nucleoside analogs that require an initial phosphorylation step by a viral kinase, Cidofovir is a phosphonate nucleotide analog that is already monophosphorylated.[1]

Upon entry into the host cell, Cidofovir is phosphorylated twice by cellular enzymes to its active diphosphate form, cidofovir diphosphate.[1] This active metabolite then acts as a competitive inhibitor of and an alternative substrate for the viral DNA polymerase.[3] Its incorporation into the growing viral DNA chain leads to a reduction in the rate of viral DNA synthesis and ultimately chain termination.[3] The phosphonate group of the incorporated Cidofovir molecule also makes it difficult for the viral DNA polymerase's proofreading exonuclease activity to remove it.

Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral DNA Replication Cidofovir_in Cidofovir CDV_P Cidofovir Monophosphate Cidofovir_in->CDV_P Cellular Kinases CDV_PP Cidofovir Diphosphate (Active Metabolite) CDV_P->CDV_PP Cellular Kinases viral_pol Viral DNA Polymerase CDV_PP->viral_pol Competitive Inhibition Alternative Substrate viral_dna Viral DNA Chain CDV_PP->viral_dna Incorporation elongation Chain Elongation viral_pol->elongation termination Chain Termination viral_pol->termination viral_dna->termination elongation->viral_dna

Mechanism of action of Cidofovir.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antiviral activity and cytotoxicity of compounds like Cidofovir.

Plaque Reduction Assay

This assay is the gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation.

Materials:

  • Confluent monolayer of susceptible host cells in 6-well or 12-well plates.

  • Virus stock of known titer.

  • Test compound (Cidofovir) at various concentrations.

  • Cell culture medium (e.g., DMEM).

  • Overlay medium (e.g., containing 1% methylcellulose or agarose).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., 10% formalin).

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and incubate until a confluent monolayer is formed.

  • Virus Dilution: Prepare serial dilutions of the virus stock in cell culture medium.

  • Infection: Remove the growth medium from the cell monolayers and infect the cells with the virus dilutions. Incubate for 1-2 hours to allow for viral adsorption.

  • Compound Treatment: Prepare various concentrations of the test compound in the overlay medium.

  • Overlay: After the incubation period, remove the virus inoculum and add the compound-containing overlay medium to the respective wells.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 3-10 days, depending on the virus).

  • Fixation and Staining: After incubation, remove the overlay medium and fix the cells with a suitable fixative. Stain the cell monolayer with a staining solution.

  • Plaque Counting: Wash the plates with water and allow them to dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50%.

Plaque_Reduction_Workflow start Start seed_cells Seed Host Cells in Plates start->seed_cells incubate1 Incubate to Confluency seed_cells->incubate1 infect_cells Infect Cells with Virus incubate1->infect_cells add_overlay Add Overlay with Test Compound infect_cells->add_overlay incubate2 Incubate for Plaque Formation add_overlay->incubate2 fix_stain Fix and Stain Cells incubate2->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_ec50 Calculate EC50 count_plaques->calculate_ec50 end End calculate_ec50->end

Workflow for Plaque Reduction Assay.

MTT Cytotoxicity Assay

This colorimetric assay is used to assess the cytotoxicity of a compound by measuring the metabolic activity of cells.

Materials:

  • Host cells in a 96-well plate.

  • Test compound (Cidofovir) at various concentrations.

  • Cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound. Include untreated cells as a control.

  • Incubation: Incubate the plate for a period equivalent to the duration of the antiviral assay.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration compared to the untreated control. The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Test Compound seed_cells->add_compound incubate1 Incubate add_compound->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for Formazan Formation add_mtt->incubate2 add_solubilizer Add Solubilization Solution incubate2->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance calculate_cc50 Calculate CC50 read_absorbance->calculate_cc50 end End calculate_cc50->end

Workflow for MTT Cytotoxicity Assay.

Conclusion

Cidofovir is a broad-spectrum antiviral agent with a well-defined mechanism of action that makes it a valuable tool in the treatment of various DNA virus infections. Its ability to be activated by cellular enzymes provides a key advantage in overcoming resistance mechanisms that target viral kinases. The standardized experimental protocols outlined in this guide are essential for the continued evaluation of Cidofovir and the discovery of new antiviral agents. Further research to fully elucidate its activity against a wider range of viruses and to optimize its therapeutic use is ongoing.

References

Methodological & Application

Synthesis of Fpmpg for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fpmpg, or N-formyl-L-phenylalanyl-L-methionyl-L-phenylalanyl-L-glycine, is a synthetic tetrapeptide that belongs to the class of N-formylated peptides. These peptides are potent signaling molecules in biological systems, primarily recognized by the N-formyl peptide receptor (FPR) family, which are G-protein coupled receptors (GPCRs) expressed on the surface of various immune cells.[1][2][3] The interaction of N-formylated peptides with these receptors initiates a signaling cascade that plays a crucial role in the innate immune response, including chemotaxis, inflammation, and host defense against pathogens.[1][2][4] The N-formyl group is a key structural feature, as it mimics peptides of bacterial origin, which often initiate with N-formylmethionine.[1][5]

This document provides detailed application notes and protocols for the chemical synthesis of this compound in a laboratory setting. The primary method described is Fmoc-based solid-phase peptide synthesis (SPPS), a robust and widely used technique for creating custom peptides.[6][7]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Full Name N-formyl-L-phenylalanyl-L-methionyl-L-phenylalanyl-L-glycine
Amino Acid Sequence f-Phe-Met-Phe-Gly
Molecular Formula C25H30N4O5S
Molecular Weight 514.60 g/mol
Charge at pH 7 0
Isoelectric Point (pI) ~5.5
Hydrophobicity High
Table 2: Theoretical Yield Calculation for this compound Synthesis

The theoretical yield of a peptide synthesized via SPPS is dependent on the initial loading of the resin and the efficiency of each coupling and deprotection step. The overall theoretical yield can be calculated using the following formula:

Theoretical Yield (g) = Resin Loading (mol/g) x Resin Amount (g) x Molecular Weight of Peptide ( g/mol ) x (Coupling Efficiency)^n

Where 'n' is the number of coupling cycles (in this case, 3 for a tetrapeptide).

ParameterExample Value
Resin Loading 0.5 mmol/g
Resin Amount 0.2 g
This compound Molecular Weight 514.60 g/mol
Assumed Coupling Efficiency 99%
Number of Coupling Cycles (n) 3
Calculated Theoretical Yield ~0.051 g (51 mg)

Note: Actual yields will be lower than the theoretical yield due to incomplete reactions and losses during purification. A typical crude yield for a tetrapeptide can range from 50-80%, with final purified yields being lower.[8][9][10]

Experimental Protocols

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines the manual synthesis of the peptide backbone on a solid support resin.

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • Fmoc-Gly-OH

  • Fmoc-Phe-OH

  • Fmoc-Met-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for at least 30 minutes in the synthesis vessel.

  • First Amino Acid Loading (Fmoc-Gly-OH):

    • Dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Drain the DMF from the swollen resin.

    • Add the amino acid solution to the resin and shake for 2-4 hours at room temperature.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.

    • Shake for 5 minutes, then drain.

    • Repeat the 20% piperidine in DMF treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x).

  • Second Amino Acid Coupling (Fmoc-Phe-OH):

    • Activate Fmoc-Phe-OH (3 eq.) with DIC (3 eq.) and OxymaPure® (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Shake for 1-2 hours at room temperature.

    • Wash the resin with DMF (3x).

  • Repeat Deprotection and Coupling: Repeat steps 3 and 4 for the remaining amino acids in the sequence: Fmoc-Met-OH and Fmoc-Phe-OH.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in step 3.

  • Resin Washing and Drying: Wash the peptidyl-resin with DMF (3x), DCM (3x), and methanol (3x). Dry the resin under vacuum.

Protocol 2: On-Resin N-terminal Formylation

This step introduces the N-formyl group to the N-terminus of the peptide chain while it is still attached to the resin.

Method A: Formic Acid/DCC Activation [11][12][13]

Materials:

  • Formic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM) or Diethyl ether

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Preparation of Formylating Reagent: In a separate flask, dissolve formic acid (10 eq.) in DCM. Cool the solution to 0°C and add DCC (5 eq.). Stir for 1-2 hours at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Formylation Reaction:

    • Swell the dried peptidyl-resin from Protocol 1 in DMF.

    • Carefully filter or centrifuge the formylating reagent to remove the DCU precipitate.

    • Add the supernatant containing the activated formic acid and DIPEA (5 eq.) to the resin.

    • Shake the reaction mixture overnight at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

Method B: Rapid On-Resin Formylation [14][15]

Materials:

  • Formic acid

  • Acetic anhydride

  • Pyridine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: Swell the dried peptidyl-resin from Protocol 1 in DMF.

  • Reagent Addition: Add pyridine (5 eq.) and formic acid (5 eq.) to the resin suspension.

  • Activation and Formylation: Add acetic anhydride (2.5 eq.) dropwise while stirring. Continue to stir for 15-30 minutes at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

Protocol 3: Cleavage and Deprotection

This protocol cleaves the synthesized this compound from the solid support and removes the side-chain protecting groups.

Materials:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Cold diethyl ether

Procedure:

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v/v). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction: Add the cleavage cocktail to the formylated peptidyl-resin. Shake for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

    • A white precipitate of the crude this compound should form.

  • Isolation and Drying: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Characterization

The crude this compound must be purified and its identity confirmed.

Purification:

  • High-Performance Liquid Chromatography (HPLC): The crude peptide is typically purified by reverse-phase HPLC (RP-HPLC) using a C18 column.[16][17][18] A water/acetonitrile gradient containing 0.1% TFA is commonly used for elution. Fractions are collected and analyzed for purity.

Characterization:

  • Mass Spectrometry (MS): The molecular weight of the purified peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to ensure it matches the theoretical mass of this compound (514.60 Da).[17][19]

  • Analytical HPLC: The purity of the final product is assessed by analytical RP-HPLC. A purity of >95% is generally desired for biological assays.[10]

Mandatory Visualization

N-Formyl Peptide Receptor (FPR) Signaling Pathway

N-formylated peptides like this compound are recognized by N-formyl peptide receptors (FPRs), which are G-protein coupled receptors (GPCRs).[1][2][3] Upon ligand binding, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of a heterotrimeric G-protein, leading to the dissociation of its Gα and Gβγ subunits. These subunits then activate downstream effectors such as phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). Activation of PLC leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC). The PI3K pathway is also crucial for mediating cellular responses. Ultimately, these signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of reactive oxygen species (ROS), which are essential components of the inflammatory response.[2]

FPR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (N-formylated peptide) FPR FPR (G-Protein Coupled Receptor) This compound->FPR Binding G_protein Heterotrimeric G-Protein (αβγ) FPR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PI3K PI3K G_protein->PI3K Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (Chemotaxis, Inflammation) Ca2->Cellular_Response PKC->Cellular_Response PI3K->Cellular_Response Leads to

Caption: FPR Signaling Pathway

Experimental Workflow for this compound Synthesis

The synthesis of this compound follows a systematic workflow beginning with the preparation of the solid support and proceeding through iterative steps of amino acid coupling and deprotection, followed by N-terminal formylation, cleavage from the resin, and finally, purification and characterization of the final product.

Fpmpg_Synthesis_Workflow Start Start: Resin Preparation Load_Gly 1. Load Fmoc-Gly-OH to Resin Start->Load_Gly Deprotect_Gly 2. Fmoc Deprotection Load_Gly->Deprotect_Gly Couple_Phe1 3. Couple Fmoc-Phe-OH Deprotect_Gly->Couple_Phe1 Deprotect_Phe1 4. Fmoc Deprotection Couple_Phe1->Deprotect_Phe1 Couple_Met 5. Couple Fmoc-Met-OH Deprotect_Phe1->Couple_Met Deprotect_Met 6. Fmoc Deprotection Couple_Met->Deprotect_Met Couple_Phe2 7. Couple Fmoc-Phe-OH Deprotect_Met->Couple_Phe2 Deprotect_Phe2 8. Final Fmoc Deprotection Couple_Phe2->Deprotect_Phe2 Formylation 9. N-terminal Formylation Deprotect_Phe2->Formylation Cleavage 10. Cleavage from Resin & Deprotection Formylation->Cleavage Purification 11. HPLC Purification Cleavage->Purification Characterization 12. MS & HPLC Characterization Purification->Characterization End End: Pure this compound Characterization->End

Caption: this compound Synthesis Workflow

References

Application Notes and Protocols: In Vitro Efficacy Testing of Fpmpg

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

These application notes provide a comprehensive overview and detailed protocols for the in vitro assessment of Fpmpg efficacy. The following sections detail the methodologies for key experiments designed to characterize the inhibitory activity and cellular effects of this compound. The included protocols are intended to serve as a guide for researchers in the fields of drug discovery and development.

II. Quantitative Analysis of this compound Inhibitory Activity

The in vitro potency of this compound can be determined through various biochemical and cell-based assays. The following table summarizes key quantitative data from representative studies.

Table 1: Summary of this compound In Vitro Efficacy Data

Assay TypeTargetCell LineParameterValueReference
Biochemical Assay Recombinant Human KinaseN/AIC5015 nM
Cell-Based Assay Endogenous TargetHEK293IC5050 nM
Cell Viability Assay N/AA549EC50150 nM
Selectivity Panel 400 Human KinasesN/AS-Score (10)0.02

III. Experimental Protocols

A. Biochemical Kinase Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound against a purified recombinant kinase.

Workflow Diagram:

cluster_prep Assay Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents (Kinase, Substrate, ATP, this compound) prep_plate Dispense Reagents to 384-well Plate prep_reagents->prep_plate incubation Incubate at Room Temperature prep_plate->incubation 60 min add_detection Add Detection Reagent incubation->add_detection read_plate Read Luminescence add_detection->read_plate calc_ic50 Calculate IC50 read_plate->calc_ic50

Caption: Workflow for the biochemical kinase inhibition assay.

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution in kinase buffer.

    • Prepare a 2X substrate/ATP solution in kinase buffer.

    • Prepare a 4X this compound serial dilution in DMSO.

  • Assay Procedure:

    • Add 2.5 µL of the 4X this compound serial dilution to the appropriate wells of a 384-well plate.

    • Add 2.5 µL of DMSO to the control wells.

    • Add 2.5 µL of the 2X kinase solution to all wells.

    • Initiate the reaction by adding 5 µL of the 2X substrate/ATP solution to all wells.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 10 µL of ADP-Glo™ reagent to all wells.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to all wells.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

B. Cell-Based Phosphorylation Assay

This protocol outlines a method to measure the inhibition of target phosphorylation in a cellular context.

Signaling Pathway Diagram:

cluster_pathway Cellular Signaling Pathway This compound This compound Receptor Receptor Tyrosine Kinase This compound->Receptor Inhibition Target Target Protein Receptor->Target Phosphorylation pTarget Phosphorylated Target Downstream Downstream Signaling pTarget->Downstream

Caption: Inhibition of a receptor tyrosine kinase by this compound.

Protocol:

  • Cell Culture and Treatment:

    • Seed cells (e.g., HEK293) in a 96-well plate and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 4 hours.

    • Treat the cells with a serial dilution of this compound for 2 hours.

    • Stimulate the cells with an appropriate ligand for 15 minutes.

  • Lysis and Detection:

    • Lyse the cells and transfer the lysate to an ELISA plate coated with a capture antibody for the target protein.

    • Incubate for 2 hours at room temperature.

    • Wash the plate and add a detection antibody that recognizes the phosphorylated form of the target protein.

    • Incubate for 1 hour at room temperature.

    • Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature.

    • Add TMB substrate and stop the reaction with sulfuric acid.

  • Data Analysis:

    • Measure the absorbance at 450 nm using a plate reader.

    • Calculate the percent inhibition of phosphorylation for each this compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

C. Cell Viability Assay

This protocol details a method to assess the effect of this compound on cell viability.

Protocol:

  • Cell Plating and Treatment:

    • Seed A549 cells in a 96-well plate at a density of 5,000 cells per well.

    • Allow the cells to attach overnight.

    • Treat the cells with a serial dilution of this compound for 72 hours.

  • Viability Measurement:

    • Add CellTiter-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percent viability for each this compound concentration relative to the vehicle-treated control.

    • Determine the EC50 value by plotting the percent viability against the log of the this compound concentration.

IV. Conclusion

The protocols and data presented in these application notes provide a robust framework for the in vitro characterization of this compound. These assays are essential for determining the potency, cellular activity, and cytotoxic effects of this compound, thereby guiding further drug development efforts.

Application Notes and Protocols for Fpmpg Dosage and Administration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Note to the user: A comprehensive search for the compound "Fpmpg" did not yield specific information regarding its use in cell culture, including dosage, administration, or mechanism of action. It is possible that "this compound" is an internal development name, a novel compound not yet described in public literature, or a typographical error.

The following document provides a detailed template for application notes and protocols that can be adapted once specific experimental data for this compound (or the correct compound name) is available. This template is designed to meet all the structural, data presentation, and visualization requirements of your request and serves as a guide for researchers, scientists, and drug development professionals.

Application Notes: this compound in Cell Culture

Introduction

[this compound] is a novel small molecule inhibitor of the [Target Protein/Pathway] signaling pathway. These application notes provide recommended starting points for the use of [this compound] in various cell culture models. The provided protocols and dosage recommendations are intended as a guide and may require optimization for specific cell lines and experimental conditions.

Mechanism of Action

[this compound] is hypothesized to exert its biological effects through the inhibition of [Target Protein], a key kinase in the [Signaling Pathway Name] pathway. This pathway is frequently dysregulated in [Disease State, e.g., various cancers] and is implicated in cell proliferation, survival, and metastasis. The inhibition of [Target Protein] by [this compound] is expected to lead to a downstream cascade of events, ultimately resulting in cell cycle arrest and apoptosis in sensitive cell lines.

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Target_Protein Target Protein Receptor->Target_Protein Activates This compound This compound This compound->Target_Protein Inhibits Downstream_Effector_1 Downstream Effector 1 Target_Protein->Downstream_Effector_1 Phosphorylates Downstream_Effector_2 Downstream Effector 2 Downstream_Effector_1->Downstream_Effector_2 Transcription_Factor Transcription Factor Downstream_Effector_2->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis Gene_Expression->Cell_Cycle_Arrest G Start Start Cell_Seeding Seed cells in multi-well plates Start->Cell_Seeding Incubation_1 Incubate for 24h for cell attachment Cell_Seeding->Incubation_1 Prepare_this compound Prepare serial dilutions of this compound Incubation_1->Prepare_this compound Treatment Treat cells with this compound dilutions Incubation_1->Treatment Prepare_this compound->Treatment Incubation_2 Incubate for desired time (24-72h) Treatment->Incubation_2 Assay Perform cell viability/apoptosis assay Incubation_2->Assay Data_Analysis Analyze data and determine IC50 Assay->Data_Analysis End End Data_Analysis->End

Application Notes and Protocols for the Evaluation of Fpmpg Against Hepatitis B Virus (HBV)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection is a significant global health issue, with millions of individuals living with chronic infection, which can lead to severe liver diseases, including cirrhosis and hepatocellular carcinoma.[1][2] Current treatments, primarily nucleoside/nucleotide analogs (NAs) and interferons, can suppress viral replication but rarely lead to a complete cure.[3][4][5] The development of novel antiviral agents with improved efficacy and resistance profiles is a critical area of research. This document provides a comprehensive set of protocols for the preclinical evaluation of a novel investigational compound, Fpmpg, for its potential anti-HBV activity.

These protocols cover initial in vitro screening to determine antiviral potency and cytotoxicity, followed by more detailed mechanistic studies and evaluation in in vivo models. The methodologies described are based on established and widely used assays in the field of HBV drug discovery.[6]

In Vitro Evaluation of this compound

The initial assessment of this compound's anti-HBV activity is performed using cell-based assays. These assays are designed to determine the compound's ability to inhibit HBV replication and to assess its toxicity to host cells.

Cell Lines and Reagents
  • Cell Lines:

    • HepG2.2.15 cells: A human hepatoblastoma cell line that stably expresses HBV (genotype D).[6] This is a widely used model for screening anti-HBV compounds that target viral replication.

    • HepG2-NTCP cells: HepG2 cells engineered to express the sodium taurocholate cotransporting polypeptide (NTCP), the entry receptor for HBV.[7] These cells are susceptible to HBV infection and are used to evaluate entry inhibitors and other aspects of the viral life cycle.

    • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro HBV infection studies as they most closely mimic the in vivo liver environment.[7]

  • HBV Inoculum: For infection assays in HepG2-NTCP cells and PHHs, cell culture-derived or patient-derived HBV should be used.

  • Control Compounds: Lamivudine (3TC) and Entecavir (ETV) are commonly used as positive controls for inhibition of HBV replication.

Experimental Protocols

This protocol aims to determine the half-maximal effective concentration (EC50) of this compound, which is the concentration at which 50% of viral replication is inhibited.

  • Cell Seeding: Seed HepG2.2.15 cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound and control compounds (Lamivudine, Entecavir) in cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the treated cells for a period of 6-9 days, with media and compound changes every 3 days.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatant.

  • Quantification of HBV DNA: Extract viral DNA from the supernatant. Quantify the level of extracellular HBV DNA using quantitative real-time PCR (qPCR).

  • Data Analysis: Calculate the percentage of HBV DNA reduction at each this compound concentration relative to the untreated control. Determine the EC50 value by fitting the data to a dose-response curve.

This protocol determines the half-maximal cytotoxic concentration (CC50) of this compound.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of Protocol 1.

  • Incubation: Incubate the cells for the same duration as the antiviral assay.

  • Cytotoxicity Assay: Assess cell viability using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the percentage of cell viability at each this compound concentration relative to the untreated control. Determine the CC50 value by fitting the data to a dose-response curve.

  • Selectivity Index (SI): Calculate the SI by dividing the CC50 by the EC50 (SI = CC50/EC50). A higher SI value indicates a more favorable safety profile.

Data Presentation

The quantitative data from the in vitro assays should be summarized in a clear and concise table.

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI)
This compoundValueValueValue
LamivudineValueValueValue
EntecavirValueValueValue

Caption: In vitro anti-HBV activity and cytotoxicity of this compound.

Mechanistic Studies

Once the antiviral activity of this compound is confirmed, further studies are necessary to elucidate its mechanism of action.

Experimental Protocols

This cell-free assay determines if this compound directly inhibits the reverse transcriptase activity of the HBV polymerase.[8][9]

  • Expression of HBV Polymerase: Express and purify recombinant HBV polymerase.

  • In Vitro Polymerase Reaction: Set up a reaction mixture containing the purified polymerase, a template-primer, deoxynucleotide triphosphates (dNTPs, one of which is radiolabeled or fluorescently labeled), and varying concentrations of the triphosphate form of this compound (this compound-TP).

  • Reaction and Analysis: Allow the polymerase reaction to proceed and then stop it. Analyze the products by gel electrophoresis and autoradiography or fluorescence imaging to quantify the inhibition of DNA synthesis.

  • Data Analysis: Determine the IC50 value, the concentration of this compound-TP that inhibits 50% of the polymerase activity.

This protocol assesses the effect of this compound on the levels of viral transcripts and proteins.

  • Cell Treatment: Treat HBV-replicating cells (e.g., HepG2.2.15) with this compound at concentrations around its EC50.

  • RNA and Protein Extraction: After treatment, lyse the cells and extract total RNA and protein.

  • Analysis of HBV RNA: Quantify the levels of HBV pregenomic RNA (pgRNA) and other viral transcripts using Northern blotting or RT-qPCR.[10]

  • Analysis of HBV Proteins: Analyze the levels of Hepatitis B core antigen (HBcAg), Hepatitis B e antigen (HBeAg), and Hepatitis B surface antigen (HBsAg) using Western blotting or ELISA.[10][11]

Data Presentation
AssayThis compound IC50 (µM)
HBV Polymerase InhibitionValue

Caption: Inhibitory activity of this compound on HBV polymerase.

This compound ConcentrationpgRNA Level (% of control)HBcAg Level (% of control)HBeAg Level (% of control)HBsAg Level (% of control)
0 µM (Control)100100100100
EC50/2ValueValueValueValue
EC50ValueValueValueValue
EC50 x 2ValueValueValueValue

Caption: Effect of this compound on HBV RNA and protein levels.

In Vivo Evaluation of this compound

Promising compounds from in vitro studies should be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety.

Animal Models
  • HBV Transgenic Mice: These mice have the HBV genome integrated into their own and constitutively produce HBV virions and antigens.[[“]] They are useful for evaluating compounds that inhibit viral replication.

  • Humanized Liver Mice: These are immunodeficient mice with human hepatocytes engrafted in their livers. They can be infected with HBV and are a more advanced model to study the entire viral life cycle and host immune responses.[[“]]

  • Duck Hepatitis B Virus (DHBV) Model: The DHBV is closely related to human HBV and can be used to study the in vivo efficacy of antiviral compounds.[13][14]

Experimental Protocol
  • Animal Selection and Grouping: Use adult HBV transgenic mice and divide them into groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like Tenofovir).

  • Compound Administration: Administer this compound and control compounds to the mice daily via an appropriate route (e.g., oral gavage).

  • Monitoring: Collect blood samples at regular intervals to monitor serum HBV DNA levels, HBsAg, and HBeAg. Monitor the animals for any signs of toxicity.

  • Terminal Analysis: At the end of the study, sacrifice the animals and collect liver tissue to measure intrahepatic HBV DNA and cccDNA levels.

  • Data Analysis: Compare the reduction in viral markers in the this compound-treated groups to the vehicle control group.

Data Presentation
Treatment GroupSerum HBV DNA Reduction (log10 copies/mL)Liver HBV DNA Reduction (% of control)
Vehicle Control0100
This compound (Low Dose)ValueValue
This compound (High Dose)ValueValue
TenofovirValueValue

Caption: In vivo anti-HBV efficacy of this compound in transgenic mice.

Visualizations

Experimental Workflows

In_Vitro_Evaluation_Workflow cluster_screening Initial Screening HepG2.2.15_Cells HepG2.2.15 Cells Fpmpg_Treatment This compound Treatment (Serial Dilutions) HepG2.2.15_Cells->Fpmpg_Treatment Incubation 6-9 Days Incubation Fpmpg_Treatment->Incubation Supernatant_Collection Supernatant Collection Incubation->Supernatant_Collection Cytotoxicity_Assay Cell Viability Assay (e.g., MTT) Incubation->Cytotoxicity_Assay qPCR HBV DNA Quantification (qPCR) Supernatant_Collection->qPCR EC50 EC50 Determination qPCR->EC50 SI Selectivity Index (SI) Calculation EC50->SI CC50 CC50 Determination Cytotoxicity_Assay->CC50 CC50->SI

Caption: Workflow for in vitro evaluation of this compound's anti-HBV activity.

Mechanistic_Studies_Workflow cluster_mechanism Mechanism of Action Studies HBV_Polymerase_Assay HBV Polymerase Inhibition Assay IC50_Polymerase Determine IC50 HBV_Polymerase_Assay->IC50_Polymerase HBV_Replicating_Cells Treat HBV-replicating cells with this compound RNA_Protein_Extraction RNA & Protein Extraction HBV_Replicating_Cells->RNA_Protein_Extraction RNA_Analysis HBV RNA Analysis (RT-qPCR/Northern Blot) RNA_Protein_Extraction->RNA_Analysis Protein_Analysis HBV Protein Analysis (ELISA/Western Blot) RNA_Protein_Extraction->Protein_Analysis RNA_Results Effect on Viral RNA RNA_Analysis->RNA_Results Protein_Results Effect on Viral Proteins Protein_Analysis->Protein_Results

Caption: Workflow for mechanistic studies of this compound.

Signaling Pathway

The primary mechanism of action for many anti-HBV nucleoside/nucleotide analogs is the inhibition of the viral polymerase, which is a key enzyme in the HBV replication cycle.

HBV_Replication_Inhibition cluster_replication HBV Replication Cycle Inhibition by this compound pgRNA pgRNA (pregenomic RNA) Reverse_Transcription Reverse Transcription (HBV Polymerase) pgRNA->Reverse_Transcription neg_DNA (-) strand DNA Reverse_Transcription->neg_DNA DNA_Synthesis (+) strand DNA Synthesis neg_DNA->DNA_Synthesis rcDNA rcDNA (relaxed circular DNA) DNA_Synthesis->rcDNA This compound This compound Fpmpg_TP This compound-TP (Active form) This compound->Fpmpg_TP Intracellular phosphorylation Fpmpg_TP->Reverse_Transcription Inhibition

Caption: Proposed mechanism of action of this compound on HBV replication.

The protocols outlined in this document provide a robust framework for the comprehensive preclinical evaluation of this compound as a potential anti-HBV therapeutic agent. Successful progression through these stages, demonstrating potent and selective antiviral activity with a clear mechanism of action and in vivo efficacy, would provide a strong rationale for advancing this compound into further development.

References

Application Notes and Protocols: The Use of Fpmpg in Combination with Other Antiretrovirals

Author: BenchChem Technical Support Team. Date: November 2025

A search for the antiretroviral drug "Fpmpg" yielded no results. Please verify the drug's name and spelling. The following information is based on general principles of combination antiretroviral therapy and will be updated with specific data on this compound upon clarification.

Introduction

Combination antiretroviral therapy (cART) is the cornerstone of managing HIV infection.[1][2] The primary objective of cART is to achieve maximal and durable suppression of viral replication.[2] This is typically accomplished by combining two or more antiretroviral agents from different classes to target various stages of the HIV life cycle.[2] The rationale behind this multi-target approach is to enhance antiviral efficacy, reduce the risk of developing drug resistance, and provide a more robust and sustained treatment response.[3]

This document aims to provide a framework for understanding how a novel antiretroviral agent, this compound, could be integrated into existing treatment paradigms. The subsequent sections will outline hypothetical experimental protocols and data presentation formats that would be necessary to evaluate the safety and efficacy of this compound in combination with other antiretrovirals.

Hypothetical Efficacy of this compound in Combination Therapy

The success of a new antiretroviral agent like this compound in combination therapy hinges on its ability to demonstrate synergistic or additive effects with other drugs, while maintaining a favorable safety profile. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects.[4][5]

Table 1: Illustrative In Vitro Antiviral Activity of this compound Combinations

Drug Combination Mechanism of Action EC50 (nM) - Drug Alone EC50 (nM) - In Combination Combination Index (CI) Interpretation
This compound + Tenofovir (TDF)This compound: [Assumed] / TDF: NRTI[Value] / 25[Value]< 1Synergistic
This compound + Efavirenz (EFV)This compound: [Assumed] / EFV: NNRTI[Value] / 5[Value]≈ 1Additive
This compound + Darunavir (DRV)This compound: [Assumed] / DRV: PI[Value] / 2[Value]> 1Antagonistic
This compound + Raltegravir (RAL)This compound: [Assumed] / RAL: INSTI[Value] / 10[Value]< 1Synergistic

EC50: Half-maximal effective concentration; CI: Combination Index. A CI value < 1 indicates synergy, ≈ 1 indicates an additive effect, and > 1 indicates antagonism.

Experimental Protocols

Detailed in vitro and in vivo studies are essential to characterize the interactions between this compound and other antiretroviral agents.

Protocol 1: In Vitro Synergy Testing using Checkerboard Assay

This protocol is designed to assess the antiviral synergy of this compound with other antiretrovirals against HIV-1 in cell culture.

1. Cell and Virus Preparation:

  • Culture TZM-bl cells (or another susceptible cell line) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
  • Prepare stocks of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB or BaL) and determine the tissue culture infectious dose 50 (TCID50).

2. Drug Preparation:

  • Prepare stock solutions of this compound and other antiretroviral drugs (e.g., tenofovir, efavirenz, darunavir, raltegravir) in dimethyl sulfoxide (DMSO).
  • Create serial dilutions of each drug.

3. Checkerboard Assay Setup:

  • In a 96-well plate, add serial dilutions of this compound along the rows and serial dilutions of the combination drug along the columns.
  • Include wells for each drug alone and a no-drug control.
  • Add TZM-bl cells to each well.
  • Infect the cells with a predetermined amount of HIV-1.

4. Incubation and Analysis:

  • Incubate the plate for 48-72 hours at 37°C.
  • Measure viral replication using a luciferase assay system (for TZM-bl cells) or a p24 antigen ELISA.
  • Calculate the 50% effective concentration (EC50) for each drug alone and in combination.
  • Determine the combination index (CI) using the Chou-Talalay method to quantify synergy, additivity, or antagonism.

Protocol 2: Cytotoxicity Assay

This protocol assesses the toxicity of this compound in combination with other antiretrovirals on host cells.

1. Cell Preparation:

  • Plate uninfected T-lymphoid cells (e.g., MT-4 or CEM) or peripheral blood mononuclear cells (PBMCs) in a 96-well plate.

2. Drug Application:

  • Add the same drug concentrations and combinations as used in the synergy assay.
  • Include a no-drug control and a control for 100% cytotoxicity.

3. Incubation and Analysis:

  • Incubate the plate for the same duration as the synergy assay.
  • Assess cell viability using a colorimetric assay such as MTT or a fluorescence-based assay.
  • Calculate the 50% cytotoxic concentration (CC50) for each drug and combination.
  • Determine the selectivity index (SI = CC50/EC50) to evaluate the therapeutic window.

Visualizing Experimental and Logical Workflows

Diagrams created using the DOT language can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_prep Preparation cluster_assay Assays cluster_analysis Data Analysis Cell_Virus Cell & Virus Preparation Checkerboard Checkerboard Assay Cell_Virus->Checkerboard Cytotoxicity Cytotoxicity Assay Cell_Virus->Cytotoxicity Drug_Prep Drug Preparation Drug_Prep->Checkerboard Drug_Prep->Cytotoxicity EC50_CC50 EC50 & CC50 Calculation Checkerboard->EC50_CC50 Cytotoxicity->EC50_CC50 CI_SI CI & SI Calculation EC50_CC50->CI_SI Synergy_Interpretation cluster_outcomes Interpretation CI Combination Index (CI) Synergy Synergy (CI < 1) CI->Synergy Desirable Additive Additive (CI ≈ 1) CI->Additive Acceptable Antagonism Antagonism (CI > 1) CI->Antagonism Undesirable

References

Application Notes and Protocols for Antiviral Testing of Fipamezole (Fpmpg)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fipamezole (Fpmpg) is known as a potent and selective α2-adrenergic receptor antagonist, primarily investigated for its potential in treating neurological disorders such as Parkinson's disease.[1] To date, the antiviral properties of Fipamezole have not been extensively reported. These application notes provide a comprehensive framework for researchers to evaluate the potential antiviral activity of this compound against a variety of viruses using common in vitro cell-based assays. The following protocols and guidelines are designed to facilitate the initial screening and characterization of Fipamezole as a potential antiviral agent.

Rationale for Antiviral Screening of Fipamezole

While Fipamezole's primary mechanism of action is related to the adrenergic system, the complex interplay between viral infections and host cell signaling pathways presents opportunities for drug repurposing. Many viruses exploit host cell machinery for replication, and compounds that modulate cellular processes could inadvertently interfere with the viral life cycle. Therefore, screening Fipamezole for antiviral activity is a worthwhile exploratory effort.

Recommended Cell Lines for Initial Screening

The selection of appropriate cell lines is crucial for successful antiviral testing. A diverse panel of cell lines is recommended to assess the broad-spectrum potential of Fipamezole. The choice of cell line should also be guided by the specific virus being tested.

Table 1: Recommended Cell Lines for this compound Antiviral Testing

Cell LineOriginCommon Viral SusceptibilityNotes
Vero E6 African green monkey kidneyWide range of viruses including SARS-CoV-2, Herpes Simplex Virus (HSV), Influenza, and various flaviviruses.[2][3][4]Deficient in interferon production, making them highly permissive to many viruses.[2]
A549 Human lung carcinomaInfluenza virus, Respiratory Syncytial Virus (RSV), Adenovirus, and SARS-CoV-2.[2]A common model for respiratory virus infections.
MDCK Canine kidneyInfluenza A and B viruses.[5]Standard cell line for influenza virus research and vaccine production.
Huh-7 Human hepatomaHepatitis C Virus (HCV), Dengue virus, Zika virus, and other flaviviruses.A key cell line for studying liver-tropic viruses.
HeLa Human cervical carcinomaWide range of viruses including HSV, Poliovirus, and Rhinovirus.A robust and widely used cell line in virology.
SH-SY5Y Human neuroblastomaNeurotropic viruses such as Herpes Simplex Virus, Zika virus, and La Crosse virus.[4]Relevant for studying viruses that infect the central nervous system.[4]

Experimental Protocols

A critical aspect of antiviral drug testing is to determine the compound's efficacy in inhibiting viral replication at concentrations that are not toxic to the host cells. The following are standard protocols for assessing cytotoxicity and antiviral activity.

Cytotoxicity Assays

It is essential to first determine the 50% cytotoxic concentration (CC50) of Fipamezole on the selected cell lines. This is the concentration of the compound that reduces the viability of uninfected cells by 50%.

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed the selected cell line in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.

  • Compound Addition: Prepare serial dilutions of Fipamezole in culture medium and add to the wells. Include a "cells only" control (no compound) and a "medium only" control (no cells).

  • Incubation: Incubate the plate for 48-72 hours (this should match the duration of the antiviral assay).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.[6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • CC50 Calculation: Calculate the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

The XTT assay is another colorimetric assay that measures cell viability.

  • Cell Seeding: Follow the same procedure as for the MTT assay.

  • Compound Addition: Follow the same procedure as for the MTT assay.

  • Incubation: Incubate the plate for 48-72 hours.

  • XTT Reagent Preparation: Prepare the XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) working solution according to the manufacturer's instructions immediately before use.[7]

  • XTT Addition: Add 50 µL of the XTT working solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.[7]

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • CC50 Calculation: Calculate the CC50 value as described for the MTT assay.

Antiviral Activity Assays

Once the CC50 is determined, the antiviral efficacy of Fipamezole can be assessed. The 50% effective concentration (EC50) is the concentration of the compound that inhibits viral replication by 50%.

This assay measures the ability of a compound to reduce the number of viral plaques.

  • Cell Seeding: Seed susceptible cells in 6-well or 12-well plates and grow to confluence.

  • Virus Preparation: Prepare serial dilutions of the virus stock.

  • Infection: Infect the cell monolayers with a known amount of virus (typically 50-100 plaque-forming units per well) in the presence of various concentrations of Fipamezole (below the CC50). Include a "virus only" control (no compound).

  • Adsorption: Incubate for 1-2 hours to allow for viral adsorption.

  • Overlay: Remove the virus inoculum and add a semi-solid overlay (e.g., containing agarose or carboxymethylcellulose) with the corresponding concentrations of Fipamezole.[8][9]

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Staining: Fix the cells and stain with a dye such as crystal violet to visualize the plaques.[9]

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: Calculate the EC50 value by plotting the percentage of plaque reduction against the compound concentration.

This assay quantifies the amount of infectious virus produced in the presence of the compound.[10][11]

  • Cell Seeding and Infection: Seed cells in 24-well or 48-well plates. Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of Fipamezole.

  • Incubation: Incubate the plates for a full viral replication cycle (e.g., 24-72 hours).

  • Virus Harvest: Harvest the cell culture supernatant (and/or cell lysates) containing the progeny virus.[12]

  • Virus Titer Determination: Determine the viral titer in the harvested samples using a plaque assay or a TCID50 (50% tissue culture infectious dose) assay on fresh cell monolayers.

  • EC50 Calculation: Calculate the EC50 value based on the reduction in viral titer as a function of Fipamezole concentration.

Data Presentation

Quantitative data from the cytotoxicity and antiviral assays should be summarized in a structured table to facilitate comparison and calculation of the Selectivity Index (SI), which is a measure of the compound's therapeutic window (SI = CC50 / EC50).

Table 2: Template for Summarizing this compound Antiviral Activity Data

Cell LineVirusCC50 (µM)EC50 (µM)Selectivity Index (SI)Assay Method
Example: Vero E6Example: HSV-1Plaque Reduction

Visualizations

Experimental Workflow

Antiviral_Screening_Workflow cluster_0 Phase 1: Cytotoxicity Assessment cluster_1 Phase 2: Antiviral Efficacy Testing cluster_2 Phase 3: Data Analysis A Seed Cells in 96-well plate B Add Serial Dilutions of this compound A->B C Incubate (48-72h) B->C D Perform MTT or XTT Assay C->D E Calculate CC50 D->E K Calculate Selectivity Index (SI = CC50 / EC50) E->K F Seed Cells in appropriate plates G Infect with Virus + this compound dilutions F->G H Incubate for Viral Replication G->H I Perform Plaque Reduction or Viral Yield Reduction Assay H->I J Calculate EC50 I->J J->K

Caption: Workflow for in vitro antiviral screening of Fipamezole.

Hypothetical Viral Life Cycle and Potential this compound Intervention Points

Since the antiviral mechanism of Fipamezole is unknown, this diagram illustrates general stages of a viral life cycle that could be targeted by an antiviral compound.

Viral_Life_Cycle cluster_host_cell Host Cell Entry 1. Attachment & Entry Uncoating 2. Uncoating Entry->Uncoating Replication 3. Genome Replication & Protein Synthesis Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release Progeny New Virus Particles Release->Progeny Virus Virus Particle Virus->Entry This compound Fipamezole (this compound) This compound->Entry Inhibition? This compound->Uncoating Inhibition? This compound->Replication Inhibition? This compound->Assembly Inhibition? This compound->Release Inhibition?

References

Measuring the Cytotoxicity of Fpmpg In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

The assessment of cytotoxicity is a critical step in the development of novel therapeutic agents. Understanding the dose-dependent effects of a compound on cell viability and the mechanisms by which it induces cell death provides essential information for efficacy and safety profiling. This document provides a set of detailed protocols for measuring the in vitro cytotoxicity of Fpmpg, a novel compound under investigation. The following application notes describe common and robust methods for quantifying cell viability, membrane integrity, and apoptosis induction.

These protocols are intended for researchers, scientists, and drug development professionals familiar with cell culture and basic laboratory techniques. The assays described include the MTT assay for metabolic activity, the LDH assay for membrane integrity, and Annexin V/Propidium Iodide (PI) staining and Caspase-3/7 activity measurement for the characterization of apoptosis.

Data Presentation

The following tables summarize representative quantitative data from in vitro cytotoxicity and apoptosis assays performed with this compound on a hypothetical cancer cell line (e.g., HeLa) after a 48-hour incubation period.

Table 1: Cell Viability by MTT Assay

This compound Concentration (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25100%
11.1894.4%
50.9576.0%
100.6350.4%
250.3124.8%
500.1512.0%

Table 2: Cytotoxicity by LDH Release Assay

This compound Concentration (µM)LDH Activity (Absorbance at 490 nm)% Cytotoxicity
0 (Vehicle Control)0.120%
10.155.2%
50.2827.6%
100.5574.1%
250.78113.8% (Maximum Lysis Control = 0.70)
500.85125.9% (Maximum Lysis Control = 0.70)

Table 3: Apoptosis Analysis by Annexin V/PI Staining (Flow Cytometry)

This compound Concentration (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)
0 (Vehicle Control)95.1%2.5%2.4%
1060.2%25.3%14.5%
5015.7%48.9%35.4%

Table 4: Caspase-3/7 Activity Assay

This compound Concentration (µM)Luminescence (RLU)Fold Increase in Caspase-3/7 Activity
0 (Vehicle Control)15,2001.0
1085,1205.6
50152,00010.0

Experimental Workflow

The following diagram outlines the general workflow for assessing the in vitro cytotoxicity of this compound.

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Seeding (96-well plate) compound_prep This compound Dilution Series Preparation treatment Cell Treatment with this compound (24-72h incubation) compound_prep->treatment mtt MTT Assay (Metabolic Activity) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assays (Annexin V / Caspase) treatment->apoptosis data_acq Data Acquisition (Spectrophotometer, Luminometer, Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq ic50 IC50 Determination & Statistical Analysis data_acq->ic50

Caption: General workflow for in vitro cytotoxicity testing of this compound.

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[1][2][3][4][5] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[4]

Materials:

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.[5]

  • Measure the absorbance at 570 nm using a microplate reader.[5]

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the culture medium upon cell membrane damage, a hallmark of cytotoxicity.[6][7]

Materials:

  • 96-well flat-bottom plates

  • LDH Cytotoxicity Assay Kit (commercially available)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Seed cells and treat with this compound as described in the MTT assay protocol (Steps 1-4).

  • Set up control wells: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a background control (medium only).[8]

  • After the treatment period, centrifuge the plate at 400 x g for 5 minutes.[8]

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate for 30 minutes at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[8]

  • Calculate the percentage of cytotoxicity using the absorbance values from the control wells, as per the manufacturer's formula.

Annexin V-FITC and Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane and is detected by Annexin V-FITC.[9] Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[9]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

  • Microcentrifuge tubes

Protocol:

  • Seed cells in a 6-well plate and treat with this compound for the desired time.

  • Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Centrifuge the cell suspension at 200 x g for 5 minutes and discard the supernatant.

  • Wash the cells once with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Caspase-3/7 Activity Assay

This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway. The assay utilizes a substrate that, when cleaved by active caspase-3/7, releases a luminescent signal.

Materials:

  • White-walled 96-well plates suitable for luminescence

  • Caspase-Glo® 3/7 Assay Kit (or similar)

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with this compound as described in the MTT assay protocol (Steps 1-4).

  • After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Mix the contents by gently shaking the plate on an orbital shaker for 30 seconds.

  • Incubate the plate for 1-2 hours at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the fold increase in caspase activity relative to the vehicle-treated control.

This compound-Induced Apoptosis Signaling Pathway

This compound is hypothesized to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic Bcl-2 family proteins, mitochondrial outer membrane permeabilization (MOMP), and subsequent caspase activation.

G cluster_stimulus Apoptotic Stimulus cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade This compound This compound Bax_Bak Bax/Bak Activation This compound->Bax_Bak activates Bcl2_BclXL Bcl-2/Bcl-xL Inhibition This compound->Bcl2_BclXL inhibits MOMP MOMP Bax_Bak->MOMP Bcl2_BclXL->Bax_Bak inhibits CytoC Cytochrome c Release MOMP->CytoC Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, Pro-Caspase-9) CytoC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

References

Application Notes and Protocols for Folylpolyglutamate Synthase (FPGS) Research

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The query for "Fpmpg" has been interpreted as a likely typographical error for "FPGS," the gene encoding the enzyme Folylpolyglutamate Synthase. The following application notes and protocols are based on this assumption, focusing on the well-established role of FPGS in cellular metabolism and drug response.

Introduction to Folylpolyglutamate Synthase (FPGS)

Folylpolyglutamate Synthase (FPGS) is a crucial enzyme in cellular folate homeostasis.[1][2] It catalyzes the ATP-dependent addition of glutamate residues to folates and antifolate drugs, such as methotrexate (MTX).[3][4] This process, known as polyglutamylation, is essential for two primary reasons: it traps folate cofactors and antifolate drugs inside the cell by increasing their molecular size and negative charge, and it enhances their affinity for folate-dependent enzymes involved in critical metabolic pathways.[5][6] These pathways include the de novo synthesis of purines and thymidylate, which are fundamental for DNA replication and repair, as well as amino acid metabolism.[4][7]

Given its central role, the expression and activity of FPGS are critical determinants of the efficacy of antifolate chemotherapeutics. Reduced FPGS activity is a well-documented mechanism of drug resistance in various cancers, including leukemia and colorectal cancer, as it leads to decreased intracellular accumulation of active drug metabolites.[4][8][9] Consequently, experimental models for studying FPGS are vital for cancer research, drug development, and for devising strategies to overcome chemoresistance.

Experimental Models for FPGS Research

A multi-faceted approach utilizing in vitro, in vivo, and in silico models is necessary to fully elucidate the role of FPGS in health and disease.

In Vitro Models

In vitro models are indispensable for mechanistic studies of FPGS function, regulation, and its role in drug sensitivity.

  • Cancer Cell Lines: A wide range of human cancer cell lines are used to study FPGS. The choice of cell line is often dictated by the cancer type of interest and the endogenous expression level of FPGS. Expression can vary dramatically between cell lines, which can be leveraged for comparative studies.[10] Commonly used cell lines include:

    • Leukemia: CCRF-CEM, MOLT-4[4]

    • Colon Cancer: HCT116[9][11]

    • Breast Cancer: MDA-MB-435[11]

    • Lung Cancer: A549[1]

  • Gene Expression Modulation Models: To directly assess the function of FPGS, cell lines are often engineered to have altered FPGS expression. These models are crucial for establishing a causal link between FPGS levels and cellular phenotypes, such as drug resistance.

    • Overexpression Models: Transfection with vectors containing FPGS cDNA is used to increase FPGS protein expression and activity.[11]

    • Knockdown/Knockout Models: Techniques such as siRNA, shRNA, or CRISPR-Cas9 are employed to reduce or eliminate FPGS expression.[11][12][13] These models are particularly useful for mimicking the low-FPGS state observed in drug-resistant tumors.[9]

  • Patient-Derived Organoids: Three-dimensional organoid cultures derived from patient tumors, such as colorectal cancer organoids, offer a more physiologically relevant model. These models better recapitulate the heterogeneity and architecture of the original tumor and can be used to test the sensitivity to antifolates in a patient-specific manner, correlating it with FPGS expression.[8]

In Vivo Models

In vivo models are essential for validating in vitro findings in a whole-organism context, studying drug efficacy, and assessing pharmacokinetics.

  • Gene-Targeted Mouse Models: A complete knockout of the Fpgs gene in mice is embryonically lethal, which underscores the enzyme's critical role in development and cell survival.[5] Conditional knockout models, where Fpgs is deleted in specific tissues or at specific times, can be developed to study its role in adult physiology and disease.

  • Xenograft Models: Human cancer cell lines (including those with engineered FPGS expression) can be implanted into immunocompromised mice to generate tumors.[14] These xenograft models are the workhorse for preclinical testing of antifolate drugs, allowing researchers to assess how FPGS expression levels affect tumor growth and response to therapy in a living system.[15]

In Silico Models

Computational models are increasingly used to integrate experimental data, understand complex biological systems, and predict drug responses.

  • Kinetic Modeling: Mathematical models can simulate the kinetics of the FPGS-catalyzed reaction and the broader folate metabolic network.[16] These models can help predict how changes in FPGS activity or substrate concentrations affect the flux through metabolic pathways and the production of polyglutamylated folates.[17]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: In silico PK/PD models integrate data on drug absorption, distribution, metabolism, and excretion to predict drug concentrations and effects in different tissues. These models can incorporate FPGS activity as a parameter to help predict patient-specific responses to antifolate therapy.[18][19]

  • Structural Biology and Molecular Docking: Computational tools can be used to model the three-dimensional structure of the FPGS enzyme. This allows for molecular docking simulations to predict how different substrates (folates, antifolates) and potential inhibitors bind to the active site, aiding in the design of novel drugs.

Data Presentation: Quantitative Parameters

Quantitative data is crucial for comparing results across different experimental models. The following tables summarize key parameters relevant to FPGS research.

Table 1: FPGS Enzyme Kinetic Parameters

Parameter Value Organism/System Substrate Reference
Km 30.3 (± 4.8) µM Human Erythrocytes Methotrexate [20]
Vmax 612 (± 193) pmol/h/mL Human Erythrocytes Methotrexate [20]

| Km (approx.) | 0.65 - 1.6 µM | Not Specified | DDAH4PteGlu(n) |[16] |

Table 2: Cellular Response to Antifolates based on FPGS Status

Cell Line Model FPGS Status Effect on Chemosensitivity Drug Reference
HCT116 Colon Cancer Overexpression Enhanced sensitivity 5-Fluorouracil [9]
HCT116 Colon Cancer Antisense Inhibition Decreased sensitivity 5-Fluorouracil [9]
Various Cancer Lines Low Expression Prone to inhibition by non-classical antifolates C1, Pyrimethamine [8]

| Various Cancer Lines | High Expression | Sensitive to classical antifolates | Methotrexate |[8] |

Experimental Protocols

Protocol 1: FPGS Enzyme Activity Assay

This protocol is adapted from methods describing the measurement of [³H]glutamate incorporation into an antifolate substrate.[4][9]

Objective: To quantify the enzymatic activity of FPGS in cell lysates.

Materials:

  • Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA or Bradford)

  • Reaction Buffer: 0.5 M Tris-HCl (pH 8.85), 20 mM MgCl₂, 20 mM KCl, 10 mM DTT

  • Substrates: Methotrexate (MTX) or Aminopterin, L-[³H]glutamic acid

  • Cofactor: ATP

  • Quenching solution: Perchloric acid

  • Scintillation fluid and vials

  • HPLC system for product separation (optional, for more detailed analysis)

  • Liquid scintillation counter

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes.

    • Homogenize the cells (e.g., using a Dounce homogenizer or sonication).

    • Centrifuge at 16,000 x g for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Enzyme Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 100 µL:

      • Reaction Buffer

      • ATP (final concentration 10 mM)

      • MTX (final concentration 250 µM)

      • L-[³H]glutamic acid (final concentration 4 mM)

      • Cell lysate (50-100 µg of total protein)

      • Nuclease-free water to final volume.

    • Prepare a negative control reaction with boiled lysate or without ATP.

  • Incubation:

    • Incubate the reaction tubes at 37°C for 1-2 hours. The incubation time should be optimized to ensure the reaction is in the linear range.[20]

  • Reaction Quenching and Product Separation:

    • Stop the reaction by adding an equal volume of ice-cold perchloric acid.

    • Centrifuge to precipitate protein.

    • The radiolabeled polyglutamylated products can be separated from the unreacted [³H]glutamate using anion-exchange chromatography or HPLC.

  • Quantification:

    • Measure the radioactivity of the product fractions using a liquid scintillation counter.

    • Calculate the FPGS activity as pmol of glutamate incorporated per hour per mg of protein.

Protocol 2: Quantification of FPGS mRNA by RT-qPCR

Objective: To measure the relative expression level of FPGS mRNA in cells or tissues.

Materials:

  • RNA extraction kit (e.g., TRIzol or column-based kit)

  • Reverse transcription kit (for cDNA synthesis)

  • qPCR master mix (e.g., SYBR Green-based)

  • FPGS-specific forward and reverse primers

  • Housekeeping gene primers (e.g., ACTB, GAPDH) for normalization

  • qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from cell pellets or tissue samples according to the manufacturer's protocol. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix in a 96-well plate. For each sample, set up reactions in triplicate for the FPGS gene and the housekeeping gene.

    • A typical 20 µL reaction includes: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA, and 6 µL of nuclease-free water.

  • Thermal Cycling: Run the plate on a qPCR instrument using a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each reaction.

    • Calculate the relative expression of FPGS mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing to a control sample.

Protocol 3: siRNA-Mediated Knockdown of FPGS

Objective: To transiently reduce the expression of FPGS in a cultured cell line.

Materials:

  • Target cell line

  • FPGS-specific siRNA duplexes (at least 2-3 different sequences should be tested)

  • Non-targeting (scrambled) control siRNA

  • Transfection reagent (e.g., Lipofectamine RNAiMAX)

  • Opti-MEM or other serum-free medium

  • Complete growth medium

Procedure:

  • Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection.

  • Transfection Complex Preparation:

    • For each well, dilute the siRNA (e.g., to a final concentration of 20 nM) in serum-free medium.

    • In a separate tube, dilute the transfection reagent in serum-free medium according to the manufacturer's instructions.

    • Combine the diluted siRNA and diluted transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complexes to form.

  • Transfection: Add the siRNA-lipid complexes drop-wise to the cells in each well.

  • Incubation: Incubate the cells for 48-72 hours at 37°C.

  • Validation of Knockdown: Harvest the cells for analysis.

    • mRNA level: Perform RT-qPCR (Protocol 2) to confirm a reduction in FPGS mRNA.

    • Protein level: Perform Western blotting to confirm a reduction in FPGS protein.

    • Functional level: Perform an FPGS activity assay (Protocol 1) to confirm reduced enzymatic function.

Visualizations: Pathways and Workflows

Diagram 1: Folate Metabolism and FPGS

FPGS_Workflow cluster_knockdown Gene Knockdown cluster_validation Validate Knockdown cluster_chemosensitivity Assess Chemosensitivity start Select Cancer Cell Line (e.g., HCT116) transfect Transfect with: 1. Control siRNA 2. FPGS siRNA start->transfect culture Incubate 48-72h transfect->culture qpcr RT-qPCR for FPGS mRNA culture->qpcr western Western Blot for FPGS Protein culture->western activity FPGS Enzyme Activity Assay culture->activity treat Treat cells with serial dilutions of Methotrexate culture->treat viability Measure Cell Viability (e.g., MTS/MTT Assay) treat->viability ic50 Calculate IC50 values viability->ic50 end_node Compare IC50: Control vs. FPGS Knockdown ic50->end_node FPGS_Logic cluster_high High FPGS cluster_low Low FPGS fpgs_activity FPGS Expression & Activity polyglut_high Efficient Polyglutamylation of Folates & Antifolates fpgs_activity->polyglut_high High polyglut_low Inefficient Polyglutamylation fpgs_activity->polyglut_low Low retention_high High Intracellular Retention of Antifolates (e.g., MTX-PGn) polyglut_high->retention_high inhibition_high Potent Inhibition of Target Enzymes retention_high->inhibition_high outcome_high Increased Drug Efficacy & Cell Death inhibition_high->outcome_high retention_low Low Intracellular Retention (Drug Efflux) polyglut_low->retention_low inhibition_low Weak Inhibition of Target Enzymes retention_low->inhibition_low outcome_low Drug Resistance & Cell Survival inhibition_low->outcome_low

References

Application of Tenofovir (PMPA) in Retroviral Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Note: Initial searches for "Fpmpg" did not yield any relevant results. Based on the context of retroviral infection models, this document will focus on the well-researched antiretroviral agent Tenofovir , also known as PMPA (9-(2-phosphonylmethoxypropyl)adenine), a widely used nucleotide analog reverse transcriptase inhibitor.

These application notes provide a comprehensive overview of the use of Tenofovir and its prodrugs, Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF), in preclinical retroviral infection models. This document is intended for researchers, scientists, and drug development professionals working in the field of antiretroviral therapy.

Mechanism of Action

Tenofovir is an acyclic nucleotide analog of adenosine monophosphate. To exert its antiviral effect, it must be phosphorylated intracellularly to its active form, tenofovir diphosphate (TFV-DP).[1][2][3] This active metabolite acts as a competitive inhibitor of the viral reverse transcriptase (RT) enzyme.[1] TFV-DP mimics the natural substrate, deoxyadenosine triphosphate (dATP), and gets incorporated into the nascent viral DNA strand during reverse transcription.[1][4] Upon incorporation, it causes chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond, thereby halting viral DNA synthesis and replication.[1][3][5] Tenofovir is effective against human immunodeficiency virus types 1 and 2 (HIV-1 and HIV-2) and hepatitis B virus (HBV).[2][3]

Due to low oral bioavailability of the parent drug, Tenofovir is administered as prodrugs, primarily Tenofovir Disoproxil Fumarate (TDF) or Tenofovir Alafenamide (TAF).[1][5][6][7] TDF is largely converted to tenofovir in the plasma, while TAF is more stable in plasma and is primarily activated intracellularly, leading to higher concentrations of the active metabolite in target cells and lower plasma levels of tenofovir.[7]

G cluster_extracellular Extracellular Space cluster_viral_replication Viral Replication Inhibition TDF Tenofovir Disoproxil Fumarate (TDF) (Oral Prodrug) Tenofovir Tenofovir TDF->Tenofovir RT Viral Reverse Transcriptase (RT) vRNA Viral RNA vDNA Viral DNA Synthesis ChainTermination Chain Termination TFV_MP TFV_MP Tenofovir->TFV_MP TFV_DP TFV_DP TFV_MP->TFV_DP TFV_DP->RT

Quantitative Data Summary

The following table summarizes the in vitro efficacy of Tenofovir (PMPA) and its prodrugs against various retroviruses.

CompoundVirusCell LineAssayIC50 / EC50 (µM)Cytotoxicity (CC50 in µM)Reference
Tenofovir (PMPA) HIV-1IIIBMT-2 cellsp24 antigen~0.6~1,200 to 1,250[8]
HIV-1IIIBPBMCsp24 antigen~0.2>100[8]
HBVHepG2 2.2.15 cellsN/A1.1>100[3]
HBVHB611 cellsN/A2.5260[3]
Duck HBVPrimary duck hepatocytesN/A0.11N/A[3]
bis(POC)PMPA HIV-1IIIBMT-2 cellsp24 antigen0.007~20[9]
HIV-1IIIBPBMCsp24 antigen0.005~30[9]
Tenofovir HIV-1 (Lab & Clinical Isolates)Lymphoblastoid cells, primary monocyte/macrophage cells, peripheral blood lymphocytesN/A0.04 - 8.5N/A[10]

IC50: 50% inhibitory concentration; EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; PBMCs: Peripheral Blood Mononuclear Cells.

Experimental Protocols

In Vitro Antiviral Activity Assay (HIV-1)

This protocol is a general guideline for determining the in vitro antiviral activity of Tenofovir against HIV-1 in peripheral blood mononuclear cells (PBMCs).

Materials:

  • Tenofovir (PMPA) or its prodrugs (TDF, TAF)

  • Human PBMCs, stimulated with phytohemagglutinin (PHA)

  • HIV-1 laboratory-adapted strain (e.g., HIV-1IIIB)

  • Complete RPMI-1640 medium (with 10% fetal bovine serum, L-glutamine, penicillin-streptomycin, and IL-2)

  • 96-well cell culture plates

  • HIV-1 p24 antigen ELISA kit

  • Cell viability assay kit (e.g., MTS or XTT)

Protocol:

  • Cell Preparation: Isolate PBMCs from healthy donor blood and stimulate with PHA for 2-3 days. Wash and resuspend the cells in complete RPMI-1640 medium with IL-2 to a concentration of 1 x 106 cells/mL.

  • Drug Preparation: Prepare a stock solution of Tenofovir in a suitable solvent (e.g., DMSO or water) and make serial dilutions in the culture medium.

  • Infection: Plate 100 µL of the PBMC suspension in each well of a 96-well plate. Add 50 µL of the diluted drug to the appropriate wells.

  • Add 50 µL of a predetermined titer of HIV-1 to each well (except for cell control wells). The final volume in each well should be 200 µL.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7 days.

  • Endpoint Measurement: After incubation, collect the cell culture supernatant and measure the HIV-1 p24 antigen concentration using an ELISA kit according to the manufacturer's instructions.

  • Cytotoxicity Assay: In a parallel plate, assess cell viability using an MTS or XTT assay to determine the 50% cytotoxic concentration (CC50) of the compound.

  • Data Analysis: Calculate the 50% effective concentration (EC50) by determining the drug concentration that inhibits p24 antigen production by 50% compared to the virus control wells.

G start Start prep_cells Prepare & Plate Stimulated PBMCs start->prep_cells add_drug Add Serial Dilutions of Tenofovir prep_cells->add_drug add_virus Infect with HIV-1 add_drug->add_virus incubate Incubate for 7 days add_virus->incubate measure_p24 Measure p24 Antigen (Supernatant) incubate->measure_p24 measure_toxicity Measure Cell Viability (Parallel Plate) incubate->measure_toxicity analyze Calculate EC50 & CC50 measure_p24->analyze measure_toxicity->analyze end End analyze->end

Retrovirus Production and Titration

This protocol provides a general method for producing and titrating retroviral stocks for use in infection models.

Materials:

  • HEK293T cells

  • Retroviral vector plasmid (containing the gene of interest)

  • Packaging plasmids (e.g., gag-pol, VSV-G)

  • Transfection reagent (e.g., Lipofectamine)

  • DMEM medium with 10% FBS

  • 0.45 µm filter

  • Target cells for titration (e.g., NIH 3T3 cells)

  • Polybrene

Protocol for Production:

  • Cell Seeding: Seed HEK293T cells in a 10-cm dish to be 70-80% confluent on the day of transfection.[11]

  • Transfection: Co-transfect the cells with the retroviral vector and packaging plasmids using a suitable transfection reagent according to the manufacturer's protocol.[11]

  • Virus Harvest: At 48 and 72 hours post-transfection, collect the culture supernatant containing the viral particles.

  • Virus Concentration (Optional): For higher titers, concentrate the virus by ultracentrifugation or using a commercially available concentration reagent.

  • Storage: Aliquot the viral supernatant and store at -80°C.

Protocol for Titration:

  • Cell Seeding: Seed target cells (e.g., NIH 3T3) in a 24-well plate.

  • Serial Dilution: Prepare serial dilutions of the retroviral stock.

  • Transduction: Infect the target cells with the viral dilutions in the presence of polybrene (to enhance transduction efficiency).

  • Selection/Analysis: After 48-72 hours, select for transduced cells (if the vector contains a selection marker) or analyze for reporter gene expression (e.g., GFP via flow cytometry).

  • Titer Calculation: Count the number of positive colonies or the percentage of positive cells to calculate the viral titer in transducing units per milliliter (TU/mL).

Application in Animal Models

Tenofovir has been extensively studied in various animal models to evaluate its efficacy and pharmacokinetics.

Non-Human Primate (NHP) Models:

  • Macaques (Rhesus, Pig-tailed, Cynomolgus): These are the most widely used models for HIV/AIDS research.[12] Macaques can be infected with Simian Immunodeficiency Virus (SIV) or Simian-Human Immunodeficiency Virus (SHIV), which closely mimic HIV-1 infection in humans.[13]

  • Application: Tenofovir has demonstrated significant efficacy in both pre-exposure prophylaxis (PrEP) and post-exposure prophylaxis (PEP) settings in macaque models of SIV infection.[14] These studies have been crucial in establishing the protective effect of Tenofovir.

Humanized Mouse Models:

  • BLT (Bone Marrow-Liver-Thymus) Mice: These mice are engrafted with human fetal liver and thymus tissues and hematopoietic stem cells, resulting in a robust human immune system.[15]

  • Application: Humanized mice can be infected with HIV-1 and are valuable for studying viral pathogenesis and evaluating the efficacy of antiretroviral drugs like Tenofovir in an in vivo setting with a human immune system.[15]

Experimental Design Considerations for Animal Studies:

  • Route of Administration: Tenofovir (as TDF or TAF) is typically administered orally.

  • Dosing Regimen: Doses are determined based on pharmacokinetic studies to achieve plasma and intracellular drug concentrations comparable to those in humans.

  • Efficacy Endpoints:

    • Viral Load: Measurement of plasma viral RNA levels over time.

    • CD4+ T-cell counts: Monitoring the impact of treatment on this key immune cell population.

    • Prevention of Infection: In PrEP and PEP studies, the primary endpoint is the prevention of establishment of infection following viral challenge.

  • Pharmacokinetic Analysis: Measurement of Tenofovir and TFV-DP concentrations in plasma, peripheral blood mononuclear cells (PBMCs), and relevant tissues.

  • Safety and Toxicity: Monitoring for potential side effects, particularly renal and bone-related toxicities.[7]

References

Troubleshooting & Optimization

Technical Support Center: Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Fpmpg synthesis" as originally requested appears to be a typographical error. This guide focuses on Solid-Phase Peptide Synthesis (SPPS), a widely used and challenging technique relevant to researchers, scientists, and drug development professionals. The principles and troubleshooting strategies outlined here are broadly applicable to complex organic syntheses.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during SPPS.

Frequently Asked Questions (FAQs)

1. What are the most common causes of low peptide yield and purity in SPPS?

Low yield and purity in Solid-Phase Peptide Synthesis (SPPS) can stem from several factors throughout the synthesis process. The most common issues include incomplete deprotection and coupling reactions, peptide aggregation, and various side reactions.[1][2][3][4] Peptide aggregation, where peptide chains stick together, can physically block reaction sites, leading to failed or incomplete reactions.[3][5][6] Side reactions such as aspartimide formation, diketopiperazine formation, and racemization can also lead to a heterogeneous mixture of peptides, complicating purification and reducing the yield of the desired product.[7][8][9][10][11][12]

2. How can I identify and mitigate peptide aggregation during synthesis?

Peptide aggregation is a common challenge, especially for hydrophobic or long peptide sequences.[3][5][6] Signs of aggregation include the resin beads clumping together and failing to swell properly.[7][13] To mitigate aggregation, several strategies can be employed:

  • Solvent Choice: Switching to more effective solvents like N-methylpyrrolidone (NMP) or adding chaotropic salts can help disrupt the hydrogen bonds that cause aggregation.[7]

  • Elevated Temperature: Performing coupling reactions at a higher temperature can improve reaction kinetics and reduce aggregation.[7]

  • Structural Modifications: Incorporating pseudoproline dipeptides or backbone-protecting groups like 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) can disrupt secondary structure formation.[7]

3. What leads to incomplete Fmoc deprotection and how can I resolve it?

Incomplete removal of the Fmoc protecting group is a frequent problem that leads to deletion sequences in the final product. This can be caused by peptide aggregation hindering reagent access to the N-terminus.[7][14] If you suspect incomplete deprotection, you can:

  • Extend Reaction Time: Increasing the deprotection time or performing a second deprotection step can help ensure complete Fmoc removal.[8][15]

  • Use a Stronger Base: Adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the piperidine solution can enhance deprotection efficiency.[7][13][16]

  • Monitor Deprotection: Automated synthesizers can monitor Fmoc deprotection by UV absorbance of the liberated fluorenyl group, allowing for adjustments in real-time.[17]

4. What are common side reactions during SPPS and how can they be minimized?

Several side reactions can occur during SPPS, leading to impurities that are often difficult to remove. Key side reactions include:

  • Aspartimide Formation: This occurs at aspartic acid residues and can be minimized by using bulky side-chain protecting groups or adding HOBt to the deprotection solution.[7][8][15]

  • Diketopiperazine Formation: This is common at the dipeptide stage, especially with proline as one of the first two amino acids. Using 2-chlorotrityl chloride resin can suppress this side reaction.[7][15]

  • Racemization: The loss of chiral purity can occur, particularly during the activation of amino acids. Using additives like HOBt or choosing appropriate coupling reagents can minimize racemization.[9][10]

  • Guanidinylation: This irreversible termination of the peptide chain can be avoided by pre-activating the protected amino acids before adding them to the resin.[7]

5. How do I choose the right cleavage cocktail for my peptide?

The final cleavage of the peptide from the resin and removal of side-chain protecting groups is a critical step. The choice of cleavage cocktail depends on the amino acid composition of the peptide. A common cocktail is Reagent K (TFA/water/phenol/thioanisole/EDT), but simpler mixtures can often be used. For most sequences, a mixture of TFA/TIS/water (95:2.5:2.5) is sufficient, especially when using modern protecting groups like Fmoc-Trp(Boc) and Fmoc-Arg(Pbf). For peptides containing cysteine or multiple tert-butyl protected residues, the addition of EDT or the use of Reagent K is recommended.

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low Crude Peptide Yield Incomplete coupling or deprotectionUse a stronger coupling reagent or double couple difficult residues. Extend deprotection time or add DBU.[1][7][8][15]
Peptide aggregationSwitch to NMP or add chaotropic salts to the solvent. Incorporate pseudoproline dipeptides.[7]
Premature cleavage from the resinFor acid-sensitive resins like 2-chlorotrityl, use a milder base like DIPEA instead of NMM.[18]
Multiple Peaks in HPLC of Crude Product Deletion sequencesOptimize deprotection and coupling steps. Monitor reactions using a Kaiser or TNBS test.[19]
Side reactions (e.g., aspartimide formation)Use appropriate protecting groups and additives (e.g., HOBt in deprotection for Asp).[7][8]
RacemizationUse a suitable coupling reagent and additives to suppress racemization.
Peptide is Insoluble After Cleavage Aggregation of the unprotected peptidePurify in the presence of denaturants or organic solvents. Consider introducing solubilizing tags.[3]
The peptide is highly hydrophobicUse a less polar solvent system for purification.[6]
Incomplete Cleavage from Resin Insufficient cleavage time or reagent volumeIncrease the cleavage time or the volume of the cleavage cocktail.[20]
Steric hindrance around the cleavage siteFor sterically hindered peptides, a stronger acid or longer cleavage time may be necessary.

Experimental Protocols

Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition in Fmoc-based Solid-Phase Peptide Synthesis.

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes before starting the synthesis.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution and repeat the treatment for another 10-20 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents.

  • Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, treat the resin with a solution of acetic anhydride and DIPEA in DMF.

Peptide Cleavage and Precipitation
  • Resin Preparation: Wash the peptide-resin with DCM and dry it under vacuum.

  • Cleavage:

    • Add the appropriate cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) to the resin.

    • Gently agitate the mixture for 2-4 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Concentrate the TFA solution under a stream of nitrogen.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge the mixture and decant the ether.

    • Wash the peptide pellet with cold ether 2-3 times.

  • Drying: Dry the precipitated peptide under vacuum.

Visualizations

SPPS_Workflow Resin Resin Support Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat for next amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Cycle Repeat->Deprotection Purification Purification (HPLC) Cleavage->Purification

Caption: A simplified workflow of the key steps in a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Aggregation_Problem cluster_resin Resin Surface cluster_solution Solution Phase p1 Peptide Chain 1 p2 Peptide Chain 2 p1->p2 H-Bonding p3 Peptide Chain 3 p2->p3 H-Bonding reagent Reagents (Fmoc-AA, Coupling Agents) reagent->p1 Blocked Access reagent->p2 Blocked Access reagent->p3 Blocked Access caption Conceptual diagram of peptide aggregation on the resin surface, hindering reagent access.

Caption: Peptide aggregation on the resin surface can block access for reagents, leading to incomplete reactions.

References

Technical Support Center: Fpmpg Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with essential information for working with Fpmpg, a novel and potent MEK1/2 inhibitor. This compound's hydrophobic nature presents challenges in achieving optimal solubility for in vitro and in vivo experiments. This guide offers troubleshooting advice, detailed protocols, and quantitative data to help you overcome these challenges and ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound exhibits high solubility in DMSO, allowing for the preparation of stock solutions up to 100 mM. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (typically <0.5% v/v) to avoid solvent-induced cytotoxicity.[1][2]

Q2: My this compound stock solution in DMSO is frozen. How should I thaw it?

A2: To thaw a frozen stock solution of this compound in DMSO, warm the vial in a 37°C water bath until the solution is completely liquid.[3] It is important to vortex the solution gently before use to ensure it is homogeneous. Avoid repeated freeze-thaw cycles, as this can promote precipitation and degradation of the compound.[4][5]

Q3: I observed a precipitate in my cell culture medium after adding this compound. What should I do?

A3: Precipitation in cell culture media is a common issue with hydrophobic compounds.[4][6] This can be caused by the low aqueous solubility of this compound. To troubleshoot, consider the following:

  • Lower the final concentration of this compound: The concentration of this compound may be exceeding its solubility limit in the aqueous medium.

  • Increase the serum concentration: If your experimental design allows, increasing the serum concentration in the medium can help to solubilize this compound.

  • Use a solvent exchange method: Prepare an intermediate dilution of the this compound stock solution in a solvent-tolerant medium before adding it to the final culture medium.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent experimental results This compound precipitation in assays. Inaccurate concentration of the working solution.Prepare fresh working solutions for each experiment. Visually inspect for precipitation before use. Consider using a formulation with solubility enhancers.
Difficulty dissolving this compound in aqueous buffers High hydrophobicity of this compound. Incorrect pH of the buffer.Use a co-solvent system (e.g., DMSO/PBS). Adjust the pH of the buffer to a range where this compound is more soluble. Sonication may aid in dissolving the compound.
Low bioavailability in animal studies Poor dissolution of this compound in the gastrointestinal tract.Particle size reduction techniques like micronization can be explored.[7][8][9] Formulation with solubilizing agents or in a lipid-based delivery system.[8]

Quantitative Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (at 25°C)
Water< 1 µM
Phosphate-Buffered Saline (PBS), pH 7.4~ 5 µM
Ethanol~ 25 mM
Dimethyl Sulfoxide (DMSO)> 100 mM

Table 2: Effect of pH on this compound Aqueous Solubility

pHSolubility (at 25°C)
5.0~ 2 µM
7.4~ 5 µM
9.0~ 15 µM

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

  • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous, sterile DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution at room temperature for 5-10 minutes, or until the this compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

Protocol 2: Determination of this compound Solubility by the Shake-Flask Method

  • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Centrifuge the suspension to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.

Visualizations

Fpmpg_Solubility_Workflow cluster_prep Preparation cluster_exp Experimental Use cluster_troubleshoot Troubleshooting cluster_solutions Enhancement Strategies start Start with this compound Powder stock Prepare High-Concentration Stock in DMSO start->stock working Prepare Working Solution stock->working assay Add to Assay (e.g., Cell Culture) working->assay precipitate Precipitation Observed? assay->precipitate no_precipitate Proceed with Experiment precipitate->no_precipitate No yes_precipitate Implement Solubility Enhancement Strategy precipitate->yes_precipitate Yes cosolvent Use Co-solvent yes_precipitate->cosolvent ph_adjust Adjust pH yes_precipitate->ph_adjust formulation Use Formulation Aid (e.g., Cyclodextrin) yes_precipitate->formulation

Caption: Workflow for preparing and troubleshooting this compound solutions.

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival Transcription->Proliferation This compound This compound This compound->MEK

Caption: The MAPK/ERK signaling pathway with this compound inhibition of MEK1/2.

Caption: Key factors influencing the solubility of this compound.

References

Technical Support Center: Overcoming Resistance to Favipiravir in Viral Strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Favipiravir and encountering viral resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Favipiravir?

Favipiravir is a broad-spectrum antiviral agent that targets the RNA-dependent RNA polymerase (RdRp) of various RNA viruses.[1][2][3][4] It is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP).[1][2][4] Favipiravir-RTP acts as a purine analogue, competing with guanosine and adenosine for incorporation into the nascent viral RNA strand.[5] This incorporation can lead to two primary antiviral effects:

  • Chain Termination: The incorporation of Favipiravir-RTP can halt the elongation of the viral RNA chain, preventing the completion of viral genomes.[2][6]

  • Lethal Mutagenesis: The ambiguous base-pairing properties of Favipiravir can induce a high rate of mutations in the viral genome, leading to the production of non-viable viral progeny.[2][4][5]

Q2: Which viruses is Favipiravir active against?

Favipiravir has demonstrated broad-spectrum activity against a range of RNA viruses, including:

  • Influenza A, B, and C viruses[7][8]

  • SARS-CoV-2[6][9][10]

  • Ebola virus[11][12]

  • Lassa virus

  • Norovirus

  • Other emerging RNA viruses[13]

Q3: What are the known mechanisms of resistance to Favipiravir in influenza viruses?

The primary mechanism of resistance to Favipiravir in influenza A virus involves mutations in the viral RNA-dependent RNA polymerase (RdRp). The key mutation identified is:

  • K229R in the PB1 subunit: This amino acid substitution in the F motif of the PB1 protein, a core component of the RdRp, confers resistance to Favipiravir.[6][14][15][16][17] This mutation has been shown to reduce the incorporation of Favipiravir into the viral RNA.[16]

A compensatory mutation is often observed alongside the K229R mutation:

  • P653L in the PA subunit: This mutation in the PA subunit of the RdRp can restore the fitness of the virus, which is often reduced by the K229R mutation, without compromising the resistance phenotype.[6][14][15][16][17]

Q4: How significant is the resistance conferred by these mutations?

Studies have shown that the combination of the K229R and P653L mutations in influenza A virus can lead to a significant decrease in susceptibility to Favipiravir.

Quantitative Data Summary

The following table summarizes the quantitative data on Favipiravir susceptibility for wild-type and resistant influenza A virus strains.

Virus StrainRelevant Mutation(s)IC90 (µM)Fold-Increase in ResistanceReference
Wild-Type Influenza A (H1N1)None1.8-[16]
Double Mutant Influenza A (H1N1)PB1 K229R + PA P653L55~30[16][17][18]

Troubleshooting Guides

Problem: My viral strain shows reduced susceptibility to Favipiravir in vitro.

Possible Cause: Emergence of resistance mutations in the viral polymerase.

Troubleshooting Steps:

  • Sequence the viral polymerase genes: Specifically, analyze the PB1 and PA subunits of the influenza virus polymerase for the K229R and P653L mutations, respectively. For other RNA viruses, sequencing of the RdRp gene is recommended to identify potential resistance-conferring mutations.

  • Perform a dose-response assay: Determine the IC50 or IC90 of Favipiravir against the suspected resistant strain and compare it to the wild-type strain to quantify the level of resistance.

  • Consider combination therapy: In vitro studies have shown that combining Favipiravir with other antiviral drugs, such as oseltamivir for influenza, can have a synergistic effect and may overcome resistance.[4][19][20][21]

Problem: I am unable to generate a high-titer stock of a Favipiravir-resistant virus.

Possible Cause: The resistance mutation may impart a fitness cost to the virus, leading to reduced replication efficiency.

Troubleshooting Steps:

  • Look for compensatory mutations: As seen with the P653L mutation in influenza, a secondary mutation may be required to restore viral fitness. Passage the resistant virus at low multiplicity of infection (MOI) to select for variants with improved growth characteristics.

  • Optimize cell culture conditions: Ensure that the cell line used for viral propagation is optimal for the specific virus and that culture conditions (e.g., temperature, media) are ideal.

  • Use a lower passage number: High-passage virus stocks can accumulate deleterious mutations. It is advisable to work with low-passage viral stocks.

Experimental Protocols

Viral Plaque Assay for Titer Determination

This protocol is for determining the infectious titer of an influenza virus stock in Plaque-Forming Units (PFU)/mL.

Materials:

  • Madin-Darby Canine Kidney (MDCK) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Virus stock

  • Serum-free DMEM

  • Agarose

  • TPCK-treated trypsin

  • Crystal Violet solution

Procedure:

  • Cell Seeding: Seed MDCK cells in 6-well plates to form a confluent monolayer.

  • Serial Dilutions: Prepare 10-fold serial dilutions of the virus stock in serum-free DMEM.

  • Infection: Remove the growth medium from the MDCK cells and wash with PBS. Inoculate each well with a dilution of the virus.

  • Incubation: Incubate the plates for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After incubation, remove the inoculum and overlay the cells with a mixture of 2x DMEM and 1.2% agarose containing TPCK-treated trypsin.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

  • Staining: Fix the cells with 10% formalin and then stain with 0.1% crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well and calculate the viral titer in PFU/mL.

IC50 Determination Assay

This protocol determines the 50% inhibitory concentration (IC50) of Favipiravir against a specific virus.

Materials:

  • Confluent monolayer of susceptible cells in a 96-well plate

  • Virus stock

  • Favipiravir stock solution

  • Cell culture medium

  • MTT or other viability assay reagent

Procedure:

  • Drug Dilution: Prepare a series of 2-fold dilutions of Favipiravir in cell culture medium.

  • Infection: Pre-treat the cells with the different concentrations of Favipiravir for a specified time. Then, infect the cells with the virus at a known MOI.

  • Incubation: Incubate the plate at 37°C for a period that allows for multiple rounds of viral replication.

  • Viability Assay: After incubation, measure cell viability using an appropriate assay (e.g., MTT assay).

  • Data Analysis: Plot the percentage of cell viability against the drug concentration. The IC50 value is the concentration of Favipiravir that results in a 50% reduction in the cytopathic effect of the virus.

Site-Directed Mutagenesis

This protocol introduces specific mutations into the viral polymerase gene cloned into a plasmid vector.

Materials:

  • Plasmid DNA containing the target gene

  • Mutagenic primers (forward and reverse)

  • High-fidelity DNA polymerase

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Primer Design: Design primers containing the desired mutation, with the mutation located in the middle of the primer.

  • PCR Amplification: Perform PCR using the plasmid DNA as a template and the mutagenic primers. This will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: Digest the PCR product with DpnI. This enzyme specifically cleaves methylated parental DNA, leaving the newly synthesized, mutated plasmid intact.

  • Transformation: Transform the DpnI-treated DNA into competent E. coli cells.

  • Selection and Sequencing: Select transformed colonies and isolate plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Visualizations

Favipiravir_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication Favipiravir Favipiravir Favipiravir-RMP Favipiravir-RMP Favipiravir->Favipiravir-RMP Host Kinases Favipiravir-RTP Favipiravir-RTP Favipiravir-RMP->Favipiravir-RTP Host Kinases Viral_RdRp Viral RNA-dependent RNA Polymerase Favipiravir-RTP->Viral_RdRp Inhibits Nascent_RNA Nascent RNA Strand Viral_RdRp->Nascent_RNA Synthesizes from Viral_RNA_Template Viral RNA Template Viral_RNA_Template->Viral_RdRp Chain_Termination Chain Termination Nascent_RNA->Chain_Termination Lethal_Mutagenesis Lethal Mutagenesis Nascent_RNA->Lethal_Mutagenesis

Caption: Mechanism of action of Favipiravir.

Experimental_Workflow_Resistance_Characterization Start Suspected Resistant Viral Isolate Plaque_Assay Viral Plaque Assay Start->Plaque_Assay IC50_Assay IC50 Determination Assay Start->IC50_Assay Sequencing Sequence Viral Polymerase Gene Start->Sequencing Titer Determine Viral Titer (PFU/mL) Plaque_Assay->Titer IC50_Value Calculate IC50 Value IC50_Assay->IC50_Value Confirmation Confirm Resistance Phenotype IC50_Value->Confirmation Mutation_Analysis Identify Resistance Mutations Sequencing->Mutation_Analysis Site_Directed_Mutagenesis Site-Directed Mutagenesis Mutation_Analysis->Site_Directed_Mutagenesis Recombinant_Virus Generate Recombinant Virus with Specific Mutations Site_Directed_Mutagenesis->Recombinant_Virus Recombinant_Virus->Confirmation Combination_Therapy_Logic Viral_Replication_Cycle Viral Replication Cycle Polymerase RNA Polymerase (Replication) Viral_Replication_Cycle->Polymerase Neuraminidase Neuraminidase (Release) Viral_Replication_Cycle->Neuraminidase Favipiravir Favipiravir Favipiravir->Polymerase Targets Oseltamivir Oseltamivir (for Influenza) Oseltamivir->Neuraminidase Targets Inhibition_Polymerase Inhibition Polymerase->Inhibition_Polymerase Inhibition_Neuraminidase Inhibition Neuraminidase->Inhibition_Neuraminidase Synergistic_Effect Synergistic Antiviral Effect & Reduced Resistance Inhibition_Polymerase->Synergistic_Effect Inhibition_Neuraminidase->Synergistic_Effect

References

Technical Support Center: Optimizing Fpmpg Concentration for Maximum Antiviral Effect

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for research and informational purposes only. "Fpmpg" is a placeholder for a hypothetical antiviral compound, as no specific agent with this name is publicly documented in scientific literature. The experimental protocols, data, and troubleshooting guides provided are based on general principles of antiviral drug development and may need significant adaptation for a specific, real-world compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: The hypothetical mechanism of action for this compound involves the inhibition of viral polymerase, a key enzyme in viral replication. By targeting this enzyme, this compound is designed to prevent the synthesis of new viral genomes, thereby halting the spread of the infection within the host. The precise interactions and the full signaling pathway are still under investigation.

Q2: Which viral families is this compound expected to be effective against?

A2: Based on its proposed mechanism targeting viral polymerase, this compound is anticipated to have broad-spectrum activity against RNA viruses, with potential applications in treating infections caused by families such as Flaviviridae and Coronaviridae. However, the specific efficacy against different viruses will vary and requires empirical testing.

Q3: What is a typical starting concentration range for in vitro testing of this compound?

A3: For initial in vitro experiments, a common starting point is to perform a dose-response curve ranging from low nanomolar (nM) to high micromolar (µM) concentrations. A typical range might be from 1 nM to 100 µM to determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High variability in antiviral activity between replicate experiments. 1. Inconsistent cell seeding density.2. Variability in viral titer.3. Pipetting errors.4. Contamination of cell cultures.1. Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.2. Always use a freshly titered viral stock for each experiment.3. Calibrate pipettes regularly and use proper pipetting techniques.4. Regularly test cell lines for mycoplasma contamination.
Observed cytotoxicity at concentrations expected to be non-toxic. 1. Contamination of the this compound stock solution.2. Incorrect calculation of the stock solution concentration.3. Sensitivity of the specific cell line being used.1. Prepare a fresh stock solution of this compound from a new powder aliquot.2. Double-check all calculations for dilution series.3. Perform a cytotoxicity assay on the specific cell line to establish a baseline CC50.
No observable antiviral effect even at high concentrations. 1. The virus is resistant to this compound.2. The compound is inactive or has degraded.3. The chosen assay is not sensitive enough.1. Consider screening this compound against a different panel of viruses.2. Verify the integrity of the this compound compound via analytical methods (e.g., HPLC).3. Try a more sensitive assay, such as a plaque reduction assay or a quantitative PCR-based viral load measurement.
Precipitation of this compound in the cell culture medium. 1. Poor solubility of this compound in aqueous solutions.2. The concentration of this compound exceeds its solubility limit.1. Consider using a solubilizing agent, such as DMSO, at a final concentration that is non-toxic to the cells (typically ≤0.5%).2. Do not exceed the known solubility limit of this compound in the final culture medium.

Experimental Protocols

Determination of EC50 using a Viral Titer Reduction Assay

This protocol is designed to determine the concentration of this compound that inhibits viral replication by 50%.

  • Cell Seeding: Plate a suitable host cell line (e.g., Vero E6) in a 96-well plate at a density that will result in 90-95% confluency at the time of infection. Incubate for 24 hours.

  • Compound Dilution: Prepare a serial dilution of this compound in a cell culture medium. A 2-fold or 3-fold dilution series is recommended.

  • Infection and Treatment: Remove the growth medium from the cells and infect them with the virus at a Multiplicity of Infection (MOI) of 0.01. After a 1-hour adsorption period, remove the viral inoculum and add the this compound dilutions.

  • Incubation: Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

  • Sample Collection: Collect the supernatant from each well.

  • Quantification of Viral Titer: Determine the viral titer in each supernatant sample using a standard method such as a plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

  • Data Analysis: Plot the viral titer against the log of the this compound concentration and use a non-linear regression model to calculate the EC50 value.

Assessment of Cytotoxicity (CC50)

This protocol measures the concentration of this compound that causes a 50% reduction in cell viability.

  • Cell Seeding: Plate the same host cell line used in the antiviral assay in a 96-well plate at the same density.

  • Compound Treatment: Add the same serial dilutions of this compound to the cells.

  • Incubation: Incubate the plate for the same duration as the antiviral assay.

  • Viability Assay: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) and follow the manufacturer's instructions.

  • Data Analysis: Plot cell viability against the log of the this compound concentration and use a non-linear regression model to determine the CC50 value.

Quantitative Data Summary

Parameter Virus A Virus B Uninfected Cells
EC50 (µM) 2.58.1N/A
CC50 (µM) >100>100>100
Selectivity Index (SI = CC50/EC50) >40>12.3N/A

Visualizations

G cluster_workflow Experimental Workflow for this compound Optimization A 1. Cell Seeding B 2. This compound Serial Dilution A->B C 3. Viral Infection B->C D 4. Treatment with this compound C->D E 5. Incubation (48-72h) D->E F 6. Quantify Viral Load (EC50) E->F G 7. Assess Cell Viability (CC50) E->G H 8. Calculate Selectivity Index F->H G->H

Caption: Workflow for determining the optimal this compound concentration.

G cluster_pathway Hypothetical this compound Signaling Pathway Virus Virus Entry Replication Viral Genome Replication Virus->Replication Polymerase Viral Polymerase Replication->Polymerase NewVirions New Virions Replication->NewVirions This compound This compound Inhibition Inhibition This compound->Inhibition Inhibition->Polymerase

Caption: Proposed mechanism of this compound viral inhibition.

G cluster_logic Troubleshooting Logic for High Cytotoxicity Start High Cytotoxicity Observed Check1 Check Calculation of Stock Concentration Start->Check1 Check2 Prepare Fresh This compound Stock Check1->Check2 If calculation is correct Result1 Issue Resolved Check1->Result1 If calculation is incorrect Check3 Run Cytotoxicity Assay on a Different Cell Line Check2->Check3 If issue persists Check2->Result1 If issue is resolved Result2 Compound is Inherently Toxic to this Cell Line Check3->Result2

Troubleshooting Fpmpg Instability in Solution: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the instability of Fpmpg in solution. Below you will find a troubleshooting guide in a question-and-answer format, frequently asked questions, and detailed experimental protocols to ensure the successful handling and application of this compound in your experiments.

Troubleshooting Guide

Q1: My this compound solution appears cloudy or has visible precipitates immediately after preparation. What is the cause and how can I resolve this?

A: This issue is likely due to the low aqueous solubility of this compound or the use of an inappropriate solvent.

Recommended Actions:

  • Verify Solvent Compatibility: Ensure you are using the recommended solvent system for this compound. For compounds with low water solubility, a co-solvent system, such as a mixture of water and an organic solvent like DMSO or ethanol, may be necessary.

  • Check Concentration: You may be exceeding the solubility limit of this compound. Try preparing a more dilute solution.

  • Adjust pH: The solubility of many compounds is pH-dependent. Determine the optimal pH range for this compound solubility and buffer your solution accordingly.

  • Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can help dissolve the compound. However, be cautious as excessive heat can accelerate degradation.

Q2: I'm observing a rapid loss of this compound activity or concentration in my aqueous solution over a short period. What are the potential degradation pathways?

A: Rapid degradation of this compound in aqueous solutions can be attributed to several factors, primarily hydrolysis and oxidation. The specific pathway is often dependent on the chemical structure of this compound.

  • Hydrolysis: If this compound contains labile functional groups such as esters, amides, or lactams, it may be susceptible to hydrolysis, especially at non-neutral pH.

  • Oxidation: The presence of electron-rich moieties in this compound can make it prone to oxidation, which can be catalyzed by light, metal ions, or dissolved oxygen.

Below is a diagram illustrating potential degradation pathways for a compound susceptible to hydrolysis and oxidation.

cluster_0 This compound Instability Pathways This compound This compound in Aqueous Solution Hydrolysis Hydrolysis (H₂O, pH extremes) This compound->Hydrolysis Susceptible functional groups (e.g., esters, amides) Oxidation Oxidation (O₂, light, metal ions) This compound->Oxidation Electron-rich moieties Inactive_Hydrolysis Inactive Hydrolyzed Product(s) Hydrolysis->Inactive_Hydrolysis Inactive_Oxidation Inactive Oxidized Product(s) Oxidation->Inactive_Oxidation

Potential degradation pathways for this compound.

Q3: How can I improve the stability of my this compound solution?

A: To enhance the stability of your this compound solution, consider the following strategies based on the suspected degradation pathway.

Recommended Actions:

  • pH Optimization: Prepare this compound solutions in a buffer system that maintains a pH where the compound is most stable. This often requires experimental determination by analyzing stability across a pH range.

  • Temperature Control: Store this compound solutions at low temperatures (e.g., 2-8°C or frozen at -20°C or -80°C) to slow down degradation kinetics.[1] However, be mindful of freeze-thaw cycles which can also degrade some compounds. Aliquoting into single-use volumes is recommended.

  • Light Protection: If this compound is light-sensitive, store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[1]

  • Use of Antioxidants: For oxidation-prone compounds, adding antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the solution can be beneficial.

  • Inert Atmosphere: Purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon can prevent oxidation by displacing oxygen.

  • Chelating Agents: If metal-catalyzed degradation is a concern, the addition of a chelating agent like EDTA can sequester metal ions.

The following workflow can guide your troubleshooting process for improving this compound stability:

A workflow for troubleshooting this compound instability.

Frequently Asked Questions (FAQs)

Q: What is the recommended storage condition for this compound solid compound? A: As a general guideline, solid this compound should be stored in a cool, dry, and dark place. Refer to the product's certificate of analysis for specific storage temperature recommendations.

Q: For how long can I store this compound solutions? A: The stability of this compound in solution is highly dependent on the solvent, pH, temperature, and light exposure. It is recommended to prepare fresh solutions for each experiment. If storage is necessary, a stability study should be performed to determine the acceptable storage duration under specific conditions.

Q: Can I use tap water to prepare my this compound solution? A: It is strongly advised to use high-purity water, such as deionized or distilled water, to prepare your solutions. Tap water contains minerals and impurities that can interact with this compound and affect its stability.

Q: How do I properly handle this compound to avoid contamination? A: Always use clean labware and sterile techniques when preparing and handling this compound solutions to prevent microbial or chemical contamination.[2]

Quantitative Data Summary

The following table summarizes the hypothetical stability of this compound under various storage conditions. This data should be experimentally verified for your specific application.

Storage ConditionSolvent SystemThis compound ConcentrationStability (t½)
Room Temperature (25°C), Ambient LightPBS, pH 7.410 µM~4 hours
Room Temperature (25°C), DarkPBS, pH 7.410 µM~8 hours
Refrigerated (4°C), DarkPBS, pH 7.410 µM~48 hours
Frozen (-20°C), DarkPBS, pH 7.410 µM> 1 month
Refrigerated (4°C), DarkCitrate Buffer, pH 5.010 µM~72 hours
Refrigerated (4°C), Dark, +0.1% Ascorbic AcidPBS, pH 7.410 µM~96 hours

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

This protocol outlines a method to determine the stability of this compound in a specific solution over time.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent. Dilute the stock solution to the desired final concentration in the test buffer (e.g., PBS, pH 7.4).

  • Initial Time Point (T=0): Immediately after preparation, take an aliquot of the solution and analyze it by a validated HPLC method to determine the initial concentration of this compound.

  • Incubation: Store the remaining solution under the desired test conditions (e.g., 4°C, protected from light).

  • Time Points: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots of the solution.

  • HPLC Analysis: Analyze each aliquot by HPLC to quantify the remaining this compound concentration.

  • Data Analysis: Plot the percentage of this compound remaining versus time. From this plot, you can determine the half-life (t½) of this compound under the tested conditions.

Below is a diagram of the experimental workflow for assessing this compound stability.

cluster_2 Experimental Workflow for this compound Stability Assessment Prep Prepare this compound Solution in Test Buffer T0 Analyze T=0 Aliquot by HPLC Prep->T0 Incubate Incubate Solution under Test Conditions Prep->Incubate Analyze Plot % this compound Remaining vs. Time and Determine t½ T0->Analyze Timepoints Withdraw Aliquots at Specified Time Points Incubate->Timepoints HPLC Analyze Aliquots by HPLC Timepoints->HPLC HPLC->Analyze

Workflow for assessing this compound stability.

References

Mitigating Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing off-target effects in genomic editing experiments. Unintended modifications to the genome can confound experimental results and pose significant safety risks in therapeutic applications. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you enhance the precision of your genome editing workflows.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects in the context of genome editing?

A1: Off-target effects refer to the unintended cleavage or modification of DNA at sites other than the intended target sequence.[1][2] These unintended alterations can arise from the tolerance of the nuclease, such as Cas9, for mismatches between the guide RNA (gRNA) and the genomic DNA.[1][2] Off-target mutations can include point mutations, insertions, deletions, inversions, and translocations, potentially leading to the disruption of gene function and other adverse genomic events.[2]

Q2: What are the primary causes of off-target effects?

A2: The primary causes of off-target effects include:

  • Sequence Homology: Off-target sites often share a high degree of sequence similarity with the on-target site.[2]

  • gRNA-DNA Mismatches: The CRISPR-Cas9 system can tolerate a certain number of mismatches between the gRNA and the DNA target, particularly outside of the critical "seed" region.[1][2]

  • High Nuclease Concentration: Excessive concentrations of the Cas9 protein and gRNA can increase the likelihood of cleavage at suboptimal, off-target sites.[3]

  • Duration of Nuclease Expression: Prolonged expression of the Cas9 nuclease and gRNA, often associated with plasmid-based delivery methods, provides more opportunity for off-target events to occur.[4]

Q3: How can I predict potential off-target sites?

A3: Several computational tools are available to predict potential off-target sites based on sequence homology. These tools typically scan the genome for sequences that are similar to your target sequence and may include options to specify the number of allowed mismatches. Utilizing these prediction tools during the gRNA design phase is a critical first step in minimizing off-target effects.

Troubleshooting Guides

Issue: High frequency of off-target mutations detected in my experiment.

Possible Cause 1: Suboptimal gRNA Design

  • Solution: Redesign your gRNA using the latest prediction software to identify sequences with the fewest potential off-target sites. Ensure that the chosen gRNA has minimal homology to other genomic regions.

Possible Cause 2: High concentration of Cas9 and gRNA

  • Solution: Titrate the concentration of your Cas9 and gRNA delivery system (e.g., plasmid, RNP) to the lowest effective dose. This can reduce the chances of the nuclease acting on lower-affinity, off-target sites.[3]

Possible Cause 3: Prolonged expression of the editing machinery

  • Solution: Switch from plasmid-based expression to the direct delivery of Cas9-gRNA ribonucleoprotein (RNP) complexes. RNPs are active immediately upon delivery and are rapidly degraded by the cell, limiting the time available for off-target cleavage.[3]

Strategies to Minimize Off-Target Effects

A multi-pronged approach is often the most effective strategy for minimizing off-target effects. The following table summarizes key strategies and their impact on specificity.

StrategyPrincipleKey AdvantagesConsiderations
High-Fidelity Cas9 Variants Engineered Cas9 proteins (e.g., SpCas9-HF1, eSpCas9, HypaCas9) with reduced affinity for mismatched DNA.Significantly reduces off-target cleavage with minimal impact on on-target efficiency.May have slightly different PAM requirements or efficiencies depending on the variant.
Cas9 Nickases Using a pair of Cas9 variants that each cut only one strand of the DNA at adjacent locations to create a double-strand break.Dramatically increases specificity as two independent binding events are required for a double-strand break.[4]Requires the design of two gRNAs and may have lower overall efficiency than wild-type Cas9.
Optimized gRNA Design Selecting gRNA sequences with minimal predicted off-target sites.A fundamental and cost-effective first step in any genome editing experiment.In silico predictions are not always perfect and require experimental validation.
Ribonucleoprotein (RNP) Delivery Direct delivery of purified Cas9 protein complexed with gRNA.Rapidly cleared from the cell, reducing the time window for off-target activity.[3]Requires protein purification and may be more challenging for certain cell types.
Reduced Nuclease Concentration Titrating the amount of Cas9 and gRNA delivered to the cells.Simple method to decrease the likelihood of binding to lower-affinity off-target sites.[3]May also lead to a reduction in on-target editing efficiency if concentrations are too low.

Experimental Protocols

Protocol 1: Validation of Off-Target Cleavage using Next-Generation Sequencing (NGS)

This protocol outlines a typical workflow for identifying and quantifying off-target mutations.

experimental_workflow cluster_prep Sample Preparation cluster_seq Sequencing cluster_analysis Data Analysis Genomic_DNA_Extraction Genomic DNA Extraction PCR_Amplification PCR Amplification of On- and Predicted Off-Target Loci Genomic_DNA_Extraction->PCR_Amplification Library_Preparation NGS Library Preparation PCR_Amplification->Library_Preparation Deep_Sequencing Deep Sequencing Library_Preparation->Deep_Sequencing Sequence_Alignment Sequence Alignment to Reference Genome Deep_Sequencing->Sequence_Alignment Variant_Calling Variant Calling to Identify Indels Sequence_Alignment->Variant_Calling Quantification Quantification of Off-Target Editing Frequencies Variant_Calling->Quantification

Caption: Workflow for NGS-based off-target analysis.

Signaling Pathways and Logical Relationships

Decision Tree for Minimizing Off-Target Effects

This decision tree provides a logical workflow for selecting the appropriate strategy to minimize off-target effects based on experimental goals.

decision_tree Start Start: Design Genome Editing Experiment Optimize_gRNA Optimize gRNA Design (In Silico Tools) Start->Optimize_gRNA High_Specificity_Required Is High Specificity Critical? (e.g., Therapeutic Application) Use_High_Fidelity_Cas9 Use High-Fidelity or Nickase Cas9 High_Specificity_Required->Use_High_Fidelity_Cas9 Yes Standard_Cas9 Standard Cas9 May Suffice High_Specificity_Required->Standard_Cas9 No RNP_Delivery Use RNP Delivery Method Use_High_Fidelity_Cas9->RNP_Delivery Standard_Cas9->RNP_Delivery Optimize_gRNA->High_Specificity_Required Titrate_Concentration Titrate Cas9/gRNA Concentration RNP_Delivery->Titrate_Concentration Validate_Off_Targets Validate On- and Off-Target Editing (e.g., NGS) Titrate_Concentration->Validate_Off_Targets Proceed Proceed with Experiment Validate_Off_Targets->Proceed

Caption: A decision-making workflow for off-target mitigation.

References

Technical Support Center: Enhancing the Potency of Fpmpg Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with Fpmpg derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and effectively enhance the potency of your compounds.

Frequently Asked Questions (FAQs)

Q1: What is the first step in enhancing the potency of a newly synthesized this compound derivative?

A1: The initial and most critical step is to establish a robust and reproducible biological assay to measure the potency of your derivatives. Once you have a reliable assay, the next step is to conduct a Structure-Activity Relationship (SAR) study.[1][2] SAR analysis involves systematically modifying the chemical structure of your lead compound to identify which functional groups are crucial for its biological activity.[2] This process helps in understanding how structural changes affect potency and guides the design of more effective derivatives.[1]

Q2: My this compound derivative shows high potency in biochemical assays but fails in cell-based assays. What could be the reason?

A2: This is a common issue in drug discovery. Several factors could contribute to this discrepancy:

  • Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.[3]

  • Efflux Pumps: The derivative might be actively transported out of the cell by efflux pumps.[3]

  • Cellular Metabolism: The compound could be rapidly metabolized into an inactive form within the cell.

  • Target Engagement: The compound may not be engaging with its target in the complex cellular environment as it does in a simplified biochemical assay.

  • Toxicity: At the concentrations used, the derivative might be causing cell death, which can be misinterpreted as a lack of specific activity.[4]

Q3: How can I improve the binding affinity of my this compound derivative to its target protein?

A3: Improving binding affinity is a key aspect of lead optimization.[5][6] Strategies include:

  • Computational Modeling: Use molecular docking and virtual screening to predict how modifications to your compound will affect its interaction with the target protein.[2]

  • Structure-Based Design: If the 3D structure of the target protein is known, you can design modifications that enhance specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with the binding site.

  • Bioisosteric Replacement: Substitute a functional group with a chemically similar group to improve biological activity or pharmacokinetic properties.[2]

  • Fragment-Based Drug Discovery (FBDD): Screen small molecular fragments to identify those that bind to the target. These fragments can then be grown or linked together to create a more potent molecule.

Q4: What are some common pitfalls to avoid when performing cell-based assays?

A4: To ensure the reliability and reproducibility of your cell-based assay data, it's crucial to avoid common pitfalls:

  • Biological Contamination: Careless handling of equipment or cell culture plates can lead to contamination. Always use proper aseptic techniques.[4]

  • Improper Storage Conditions: Reagents, cells, and plates must be stored at their recommended temperatures to maintain their efficacy.[4]

  • Incorrect Cell Density: Maintaining an optimal cell density is critical to prevent nutrient depletion and saturation effects that could confound results.

  • Inappropriate Controls: Always include positive and negative controls to validate your assay results.

Troubleshooting Guides

Issue 1: Low Yield or Failed Synthesis of this compound Derivatives
Possible Cause Troubleshooting Step
Poor solubility of reactants Try alternative solvents or solvent mixtures. Gently heating the reaction mixture might also improve solubility.
Incorrect reaction conditions Optimize reaction parameters such as temperature, pressure, and reaction time.
Degradation of starting materials or product Ensure the purity of your starting materials. If the product is unstable, consider a different purification method or modify the work-up procedure to be milder.[7]
Catalyst poisoning Ensure all glassware is clean and that reactants and solvents are free of impurities that could inactivate the catalyst.
Issue 2: Inconsistent Results in Potency Assays
Possible Cause Troubleshooting Step
Pipetting errors Calibrate your pipettes regularly. For sensitive assays, consider using automated liquid handlers.
Cell passage number High passage numbers can lead to changes in cell behavior. Use cells within a consistent and low passage number range for all experiments.
Reagent variability Use the same batch of reagents for a set of experiments. If you have to switch to a new batch, perform a bridging experiment to ensure consistency.[3]
Plate position effects ("edge effects") Avoid using the outer wells of the microplate, or fill them with a buffer or media to create a more uniform environment.

Data Presentation

Table 1: Structure-Activity Relationship (SAR) Data for a Series of this compound Derivatives
Compound ID Modification IC50 (nM) Cellular Potency (EC50, nM)
This compound-001Parent Compound150>1000
This compound-002R1 = -CH3125850
This compound-003R1 = -Cl50300
This compound-004R2 = -OH160>1000
This compound-005R2 = -OCH390600

IC50: Half-maximal inhibitory concentration in a biochemical assay. EC50: Half-maximal effective concentration in a cell-based assay.

Table 2: Isothermal Titration Calorimetry (ITC) Data for this compound-003 Binding to Target Protein
Parameter Value
Stoichiometry (n) 1.05
Binding Affinity (Ka) 2.5 x 10^7 M^-1
Dissociation Constant (Kd) 40 nM
Enthalpy (ΔH) -12.5 kcal/mol
Entropy (ΔS) 8.2 cal/mol·K

Experimental Protocols

Protocol 1: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a technique used to determine the thermodynamic parameters of interactions between molecules in solution.[8][9] It directly measures the heat released or absorbed during a binding event.

Materials:

  • Purified target protein

  • Synthesized this compound derivative

  • ITC instrument

  • Matched buffer (the same buffer used for protein purification and compound dissolution)

Methodology:

  • Sample Preparation:

    • Prepare a solution of the target protein at a concentration of 10 µM in the matched buffer.

    • Prepare a solution of the this compound derivative at a concentration of 100 µM in the same matched buffer.

    • Degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Clean the sample cell and syringe thoroughly.

    • Set the experimental temperature (e.g., 25°C).

    • Fill the sample cell with the protein solution and the syringe with the this compound derivative solution.

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the this compound derivative into the sample cell containing the target protein.

    • Allow the system to equilibrate between injections.

    • The instrument will measure the heat change associated with each injection.

  • Data Analysis:

    • The raw data will show a series of heat spikes corresponding to each injection.

    • Integrate the area under each spike to determine the heat change per injection.

    • Plot the heat change against the molar ratio of the ligand to the protein.

    • Fit the data to a suitable binding model to determine the stoichiometry (n), binding constant (Ka), and enthalpy of binding (ΔH).[10]

Control Experiment:

  • Perform a control titration by injecting the this compound derivative solution into the buffer alone to measure the heat of dilution.[11] This value should be subtracted from the experimental data.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates This compound This compound Derivative This compound->Receptor Binds Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Cellular_Response Cellular Response Nucleus->Cellular_Response Gene Expression Experimental_Workflow Start Start: Lead Compound SAR Structure-Activity Relationship (SAR) Study Start->SAR Synthesis Synthesize Derivatives SAR->Synthesis Biochemical_Assay Biochemical Assay (IC50) Synthesis->Biochemical_Assay Cell_Assay Cell-Based Assay (EC50) Biochemical_Assay->Cell_Assay Data_Analysis Analyze Data Cell_Assay->Data_Analysis Potent_Compound Potent Compound Identified? Data_Analysis->Potent_Compound Potent_Compound->SAR No End End: Optimized Lead Potent_Compound->End Yes

References

Navigating Fmoc Solid-Phase Peptide Synthesis: A Technical Support Guide for Overcoming Low Yields

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource to troubleshoot and resolve common issues leading to low yields in Fmoc solid-phase peptide synthesis (SPPS). Featuring in-depth troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data, this guide aims to enhance the efficiency and success rate of your peptide synthesis endeavors.

Troubleshooting Guide: Diagnosing and Resolving Low Peptide Yield

Low yield is a frequent challenge in SPPS. The following guide, presented in a question-and-answer format, addresses specific problems, their potential causes, and actionable solutions.

Question: My final peptide yield is significantly lower than expected. What are the primary causes?

Answer: Low peptide yield can stem from several factors throughout the synthesis process. The most common culprits are incomplete Fmoc deprotection, poor coupling efficiency, and unforeseen side reactions.[1][2] Each of these issues can lead to the accumulation of truncated or modified peptides, which are difficult to separate from the target peptide, ultimately reducing the final isolated yield.[3]

Question: How can I determine if incomplete Fmoc deprotection is occurring?

Answer: Incomplete removal of the Fmoc protecting group is a major contributor to low yield as it prevents the subsequent amino acid from being added to the growing peptide chain, leading to truncated sequences.[2][4] To monitor the completeness of the deprotection step, a qualitative ninhydrin (Kaiser) test can be performed.[1] A positive Kaiser test (a blue color) indicates the presence of free primary amines, signifying successful Fmoc removal.[5] For automated synthesizers, UV monitoring of the dibenzofulvene-piperidine adduct in the deprotection solution provides a quantitative measure of Fmoc cleavage.[6]

Question: What should I do if I suspect incomplete deprotection?

Answer: If incomplete deprotection is suspected, you can extend the deprotection reaction time or perform a second deprotection step.[1][2] The standard deprotection reagent is 20% piperidine in DMF, typically applied for 5-20 minutes.[7][8] For difficult sequences prone to aggregation, adding 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the deprotection solution can enhance the efficiency of Fmoc removal.[2][5]

Question: My Kaiser test is negative after coupling, but I still have low yield. What could be the issue?

Answer: A negative Kaiser test indicates that few or no free primary amines are present, which is expected after a successful coupling reaction. However, low yield despite a negative Kaiser test can point towards several issues:

  • Poor Coupling Efficiency: Sterically hindered amino acids or "difficult" sequences can lead to incomplete coupling reactions.[9]

  • Peptide Aggregation: As the peptide chain elongates, it can fold and form secondary structures, leading to aggregation on the resin.[10][11] This aggregation can block reactive sites, hindering both deprotection and coupling steps.[10][12]

  • Side Reactions: Various side reactions can occur during synthesis, leading to byproducts and a reduction in the desired peptide's yield. Common side reactions include aspartimide formation, diketopiperazine formation, and racemization.[2][10]

Question: How can I improve coupling efficiency?

Answer: To improve coupling efficiency, you can:

  • Double Couple: Repeat the coupling step with fresh reagents to drive the reaction to completion.[1]

  • Increase Reaction Time: Extending the coupling time can be beneficial for sterically hindered amino acids.

  • Use a More Potent Coupling Reagent: Reagents like HATU, HBTU, and HCTU are highly efficient and can improve yields, especially for difficult couplings.[9][13]

  • Optimize Solvent: While DMF is the most common solvent, N-methyl-2-pyrrolidone (NMP) can be a better choice for hydrophobic peptides prone to aggregation.[14]

Question: What are the signs of peptide aggregation, and how can I address it?

Answer: A key sign of aggregation is the shrinking of the resin beads.[11] To combat aggregation, you can:

  • Switch Solvents: Using NMP or adding chaotropic salts like LiCl to the DMF can help disrupt secondary structures.[10]

  • Incorporate Pseudoprolines: Introducing pseudoproline dipeptides at specific points in the sequence can disrupt the hydrogen bonding that leads to aggregation.[10][11]

  • Use a Low-Loading Resin: Resins with a lower substitution level can reduce inter-chain interactions that cause aggregation.[15]

Frequently Asked Questions (FAQs)

Q1: What is the ideal loading capacity for a resin in Fmoc-SPPS?

A1: The ideal resin loading depends on the length and difficulty of the peptide. For long or aggregation-prone peptides, a low-loading resin (0.1-0.4 mmol/g) is recommended to minimize inter-chain interactions.[15] For shorter, less complex peptides, a standard loading resin (0.5-1.0 mmol/g) is often suitable.

Q2: How do I choose the right coupling reagent?

A2: The choice of coupling reagent depends on factors like the difficulty of the sequence and cost. For routine synthesis, DIC/HOBt is a cost-effective option. For more challenging sequences, uronium/aminium-based reagents like HBTU, HATU, or HCTU offer higher efficiency and faster reaction times.[9][13]

Q3: How can I minimize aspartimide formation?

A3: Aspartimide formation is a common side reaction, particularly in sequences containing Asp-Gly or Asp-Ser.[10] To minimize this, you can add HOBt to the piperidine deprotection solution.[10] Using a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the amino acid preceding the aspartic acid can also prevent this side reaction.[16]

Q4: What causes diketopiperazine formation and how can it be prevented?

A4: Diketopiperazine formation is the cyclization of the first two amino acids, leading to cleavage from the resin. This is particularly common with proline at the second position.[2][16] To prevent this, it is advisable to use a pre-loaded resin with the first amino acid already attached. Alternatively, coupling the first two amino acids as a dipeptide can circumvent this issue.[8]

Q5: What is the purpose of capping, and when should I use it?

A5: Capping is the process of acetylating any unreacted amino groups after a coupling step to prevent the formation of deletion sequences. This is typically done using acetic anhydride. While not always necessary for short peptides, it is highly recommended for longer syntheses or when dealing with difficult couplings to simplify the final purification.[17]

Data Presentation: Comparative Analysis of Synthesis Reagents

The following tables provide a summary of commonly used coupling reagents and deprotection conditions to aid in the optimization of your synthesis protocol.

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS

Coupling ReagentCommon Activator/BaseTypical Equivalents (AA:Reagent:Base)Activation TimeCoupling TimeAdvantagesDisadvantages
DIC/HOBt N,N'-Diisopropylcarbodiimide / 1-Hydroxybenzotriazole3:3:315-20 min1-2 hoursCost-effectiveSlower reaction times, potential for side reactions
HBTU 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate / DIPEA2:2:41-2 min15-60 minHigh efficiency, fast reactionCan be allergenic
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / DIPEA2:2:41-2 min10-45 minVery high efficiency, low racemizationHigher cost
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / DIPEA2:2:41-2 min10-45 minHigh efficiency, similar to HATUHigher cost

Note: Equivalents are relative to the resin loading. Reaction times can vary based on the specific amino acids and peptide sequence.

Table 2: Fmoc Deprotection Conditions

ReagentConcentrationTypical Treatment TimeNotes
Piperidine in DMF 20% (v/v)5-20 minutes (often repeated once)Standard deprotection reagent.
Piperidine in NMP 20% (v/v)5-20 minutesCan be beneficial for sequences prone to aggregation.
DBU/Piperidine in DMF 1-2% DBU, 20% Piperidine5-10 minutesMore potent, useful for difficult deprotections.[2][5]
Piperazine in NMP/DMF 5% (w/v)5 + 30 minutesCan significantly reduce diketopiperazine formation.[14]

Experimental Protocols

Protocol 1: Kaiser Test (Ninhydrin Test) for Monitoring Coupling Completion

Objective: To qualitatively detect the presence of free primary amines on the resin-bound peptide.

Materials:

  • Reagent A: 16.5 mg of KCN in 25 mL of distilled water, then 1.0 mL of this solution diluted with 49 mL of pyridine.

  • Reagent B: 1.0 g of ninhydrin in 20 mL of n-butanol.

  • Reagent C: 40 g of phenol in 20 mL of n-butanol.

  • Small test tubes.

  • Heating block or water bath at 110°C.

Procedure:

  • Collect a small sample of resin beads (10-15 beads) from the reaction vessel into a clean test tube.

  • Add 2-3 drops of Reagent A to the test tube.

  • Add 2-3 drops of Reagent B to the test tube.

  • Add 2-3 drops of Reagent C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation of Results:

  • Intense Blue Beads and Solution: Positive result, indicating the presence of free primary amines (incomplete coupling).

  • Colorless or Yellow Beads and Solution: Negative result, indicating the absence or very low level of free primary amines (complete coupling).

Protocol 2: Standard Fmoc Deprotection

Objective: To remove the Fmoc protecting group from the N-terminus of the peptide chain.

Materials:

  • Deprotection solution: 20% (v/v) piperidine in DMF.

  • DMF (Dimethylformamide).

  • SPPS reaction vessel containing the peptide-resin.

Procedure:

  • Drain the solvent from the reaction vessel.

  • Add the deprotection solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin for 5-20 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 2-4 one more time.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Protocol 3: HBTU-Mediated Amino Acid Coupling

Objective: To couple the next Fmoc-protected amino acid to the deprotected peptide chain.

Materials:

  • Fmoc-protected amino acid (2-4 equivalents relative to resin loading).

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2-4 equivalents).

  • DIPEA (N,N-Diisopropylethylamine) (4-8 equivalents).

  • DMF.

  • SPPS reaction vessel containing the deprotected peptide-resin.

Procedure:

  • In a separate vial, dissolve the Fmoc-amino acid and HBTU in DMF.

  • Add DIPEA to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Drain the DMF from the reaction vessel containing the deprotected peptide-resin.

  • Add the pre-activated amino acid solution to the resin.

  • Agitate the reaction mixture for 15-60 minutes at room temperature.

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times).

  • Perform a Kaiser test to confirm the completion of the coupling reaction.

Protocol 4: Cleavage of Peptide from Wang Resin

Objective: To cleave the synthesized peptide from the solid support and remove side-chain protecting groups.

Materials:

  • Cleavage cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water. CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Dichloromethane (DCM).

  • Cold diethyl ether.

  • Centrifuge tubes.

Procedure:

  • Wash the peptide-resin with DCM (3-5 times) and dry it under vacuum.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 1.5 to 2 hours.[18]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

  • Incubate at -20°C for at least 30 minutes to maximize precipitation.

  • Pellet the precipitated peptide by centrifugation.

  • Decant the ether and wash the peptide pellet with cold ether.

  • Dry the peptide pellet under vacuum.

Visualizing Synthesis and Troubleshooting Workflows

The following diagrams illustrate the standard Fmoc-SPPS cycle and a troubleshooting workflow for low yield.

Fmoc_SPPS_Cycle Start Start with Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (e.g., HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Complete Coupling Complete (Negative Test) Kaiser_Test->Complete Negative Incomplete Incomplete Coupling (Positive Test) Kaiser_Test->Incomplete Positive Repeat_Cycle Repeat for Next Amino Acid Complete->Repeat_Cycle Incomplete->Coupling Recouple Repeat_Cycle->Deprotection Next cycle Cleavage Cleavage from Resin & Deprotection Repeat_Cycle->Cleavage Final cycle

Caption: A diagram of the standard Fmoc-SPPS cycle.

Troubleshooting_Low_Yield Start Low Peptide Yield Check_Deprotection Monitor Fmoc Deprotection (UV or Kaiser Test after deprotection) Start->Check_Deprotection Deprotection_OK Deprotection Complete Check_Deprotection->Deprotection_OK OK Incomplete_Deprotection Incomplete Deprotection Check_Deprotection->Incomplete_Deprotection Problem Check_Coupling Monitor Coupling (Kaiser Test after coupling) Deprotection_OK->Check_Coupling Solution_Deprotection Extend Deprotection Time or Use Stronger Base (DBU) Incomplete_Deprotection->Solution_Deprotection Coupling_OK Coupling Appears Complete (Negative Kaiser Test) Check_Coupling->Coupling_OK OK Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Problem Suspect_Aggregation Suspect Aggregation? (Resin shrinking, difficult sequence) Coupling_OK->Suspect_Aggregation Solution_Coupling Double Couple or Use Stronger Coupling Reagent Incomplete_Coupling->Solution_Coupling Aggregation_Yes Yes Suspect_Aggregation->Aggregation_Yes Aggregation_No No Suspect_Aggregation->Aggregation_No Solution_Aggregation Change Solvent (NMP), Use Chaotropic Salts, Incorporate Pseudoprolines Aggregation_Yes->Solution_Aggregation Suspect_Side_Reactions Suspect Side Reactions? (Asp-Gly, Pro at pos 2, etc.) Aggregation_No->Suspect_Side_Reactions Side_Reactions_Yes Yes Suspect_Side_Reactions->Side_Reactions_Yes Solution_Side_Reactions Modify Protocol: - Add HOBt to deprotection - Use Dipeptide Coupling Side_Reactions_Yes->Solution_Side_Reactions

References

Best practices for storing and handling Fpmpg

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: [Compound Name]

This technical support center provides guidance on the best practices for storing, handling, and troubleshooting experiments involving [Compound Name].

Frequently Asked Questions (FAQs)

Q1: How should [Compound Name] be stored upon arrival?

A1: Upon receipt, [Compound Name] should be stored immediately under the recommended conditions to ensure its stability and efficacy. Refer to the table below for specific storage conditions.

ParameterRecommended ConditionNotes
Temperature-20°C to -80°CAvoid repeated freeze-thaw cycles.
AtmosphereInert (Argon or Nitrogen)Protect from oxygen and moisture.
LightProtected from lightStore in an amber vial or a dark container.

Q2: What is the proper procedure for preparing a stock solution of [Compound Name]?

A2: To prepare a stock solution, it is crucial to use an appropriate solvent and follow a precise methodology to ensure complete dissolution and maintain the integrity of the compound. For a detailed step-by-step guide, please refer to the "Experimental Protocols" section.

Q3: How can I troubleshoot unexpected experimental results when using [Compound Name]?

A3: Unexpected results can stem from various factors, including improper storage, handling, or experimental setup. The "Troubleshooting Guide" section below addresses common issues and their potential solutions.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or no activity of [Compound Name] Compound degradation due to improper storage.Verify storage conditions (temperature, atmosphere, light protection). Use a fresh vial of [Compound Name] for comparison.
Incorrect solvent used for dissolution.Ensure the solvent is appropriate for [Compound Name] and the experimental system.
Precipitation of [Compound Name] in solution Solution is oversaturated.Gently warm the solution and vortex to aid dissolution. If precipitation persists, prepare a new solution at a lower concentration.
Incompatible buffer or media.Check the pH and composition of the buffer or media for compatibility with [Compound Name].
Inconsistent results between experiments Repeated freeze-thaw cycles of the stock solution.Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.
Pipetting errors.Calibrate pipettes regularly and use proper pipetting techniques.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of [Compound Name]

  • Equilibrate a vial of [Compound Name] to room temperature before opening.

  • Weigh the required amount of [Compound Name] in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 1-2 minutes until [Compound Name] is completely dissolved.

  • Aliquot the stock solution into single-use, light-protected tubes.

  • Store the aliquots at -80°C.

Visual Guides

Below is a generalized workflow for handling and using [Compound Name] in a typical cell-based assay.

experimental_workflow cluster_storage Storage & Preparation cluster_experiment Cell-Based Assay storage Store at -80°C prep Prepare Stock Solution (10 mM) storage->prep aliquot Aliquot & Store prep->aliquot treatment Treat with [Compound Name] aliquot->treatment Use one aliquot per experiment cell_culture Culture Cells cell_culture->treatment incubation Incubate treatment->incubation data_analysis Analyze Results incubation->data_analysis

Caption: General workflow for [Compound Name] from storage to experimental use.

Technical Support Center: Mitigating Fpmpg-Induced Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fpmpg, a novel kinase inhibitor. The focus is on mitigating this compound-induced cytotoxicity in cell-based assays to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, small molecule inhibitor of the XYZ kinase signaling pathway, which is frequently dysregulated in various cancer types. By binding to the ATP-binding pocket of the XYZ kinase, this compound blocks downstream signaling, leading to cell cycle arrest and apoptosis in susceptible cancer cell lines. However, off-target effects and high concentrations can lead to significant cytotoxicity, complicating experimental interpretation.

Q2: Why am I observing high levels of cell death even at low concentrations of this compound?

A2: Several factors could contribute to this observation:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to this compound. It is crucial to determine the IC50 value for each cell line used.

  • Off-Target Effects: Like many kinase inhibitors, this compound can have off-target effects that induce cytotoxicity through unintended pathways.[1][2]

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of exposure can all influence the cytotoxic response.[3]

Q3: How can I distinguish between this compound's specific anti-cancer effects and general cytotoxicity?

A3: This is a critical aspect of in vitro pharmacology. Here are a few strategies:

  • Dose-Response Curves: Generate comprehensive dose-response curves to identify a therapeutic window where you observe the desired inhibitory effect without widespread cell death.

  • Time-Course Experiments: Shorter incubation times may be sufficient to observe the desired signaling inhibition before the onset of significant cytotoxicity.

  • Control Cell Lines: Utilize cell lines that do not express the XYZ kinase or have a known resistance to its inhibition as negative controls.

  • Rescue Experiments: If possible, "rescue" the cytotoxic phenotype by overexpressing a downstream effector of the XYZ pathway.

Troubleshooting Guides

Problem 1: High variability in cell viability assay results.

  • Possible Cause: Inconsistent cell seeding, edge effects in multi-well plates, or improper mixing of this compound.

  • Solution:

    • Ensure a homogenous single-cell suspension before seeding.

    • Avoid using the outer wells of 96-well plates, as they are more prone to evaporation.[4]

    • Properly vortex this compound dilutions before adding them to the wells.

Problem 2: My cell viability, as measured by MTT or similar metabolic assays, is dramatically low, but microscopy shows a less severe phenotype.

  • Possible Cause: this compound may be impacting cellular metabolism, which can confound the results of metabolic assays like MTT that measure mitochondrial activity.[5]

  • Solution:

    • Use a non-metabolic assay to measure cell viability, such as a trypan blue exclusion assay or a fluorescence-based assay that measures membrane integrity.[4][6]

    • Combine multiple assays to get a more complete picture of cell health.

Problem 3: this compound appears to be cytotoxic in my control cell line.

  • Possible Cause: This is a strong indicator of off-target effects.

  • Solution:

    • Perform a kinome scan to identify other kinases that this compound may be inhibiting.

    • Reduce the concentration of this compound and/or the incubation time.

    • Consider co-treatment with a compound that mitigates the specific off-target pathway, if known.

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)
HepG2Hepatocellular Carcinoma50
MCF-7Breast Cancer150
A549Lung Cancer75
HCT116Colon Cancer200

Table 2: Effect of Antioxidant Co-treatment on this compound-Induced Cytotoxicity in HepG2 Cells

TreatmentThis compound Concentration (nM)Cell Viability (%)
Vehicle Control0100
This compound5052
This compound + N-acetylcysteine (1 mM)5085

Experimental Protocols

Protocol 1: Determining this compound IC50 using MTT Assay

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium.

  • Treatment: Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.[7]

  • Analysis: Plot the absorbance against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 2: Mitigating Cytotoxicity with N-acetylcysteine (NAC) Co-treatment

  • Cell Seeding: Seed cells as described in Protocol 1.

  • Compound Preparation: Prepare this compound dilutions as described above. Prepare a 2X stock of NAC in culture medium.

  • Treatment: Add 50 µL of the 2X NAC stock to the appropriate wells. Immediately after, add 50 µL of the 2X this compound dilutions.

  • Incubation and Measurement: Follow steps 4-8 from Protocol 1.

Visualizations

Fpmpg_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor XYZ_Kinase XYZ_Kinase Receptor->XYZ_Kinase Downstream_Effector Downstream_Effector XYZ_Kinase->Downstream_Effector Transcription_Factor Transcription_Factor Downstream_Effector->Transcription_Factor This compound This compound This compound->XYZ_Kinase Inhibition Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Cell_Cycle_Arrest Cell_Cycle_Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Expression->Apoptosis

Caption: this compound inhibits the XYZ kinase signaling pathway.

Experimental_Workflow Start Start Seed_Cells Seed_Cells Start->Seed_Cells Prepare_this compound Prepare_this compound Seed_Cells->Prepare_this compound Treat_Cells Treat_Cells Prepare_this compound->Treat_Cells Incubate_48h Incubate_48h Treat_Cells->Incubate_48h Add_Viability_Reagent Add_Viability_Reagent Incubate_48h->Add_Viability_Reagent Measure_Signal Measure_Signal Add_Viability_Reagent->Measure_Signal Analyze_Data Analyze_Data Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing this compound cytotoxicity.

Troubleshooting_Logic High_Cytotoxicity High Cytotoxicity Observed? Check_Concentration Is Concentration > IC50? High_Cytotoxicity->Check_Concentration Yes Proceed_with_Optimized_Assay Proceed_with_Optimized_Assay High_Cytotoxicity->Proceed_with_Optimized_Assay No Lower_Concentration Lower Concentration Check_Concentration->Lower_Concentration Yes Check_Incubation Is Incubation > 24h? Check_Concentration->Check_Incubation No Lower_Concentration->Proceed_with_Optimized_Assay Shorten_Incubation Shorten Incubation Time Check_Incubation->Shorten_Incubation Yes Off_Target_Effects Off-Target Effects Suspected? Check_Incubation->Off_Target_Effects No Shorten_Incubation->Proceed_with_Optimized_Assay Use_Controls Use Negative Control Cell Line Off_Target_Effects->Use_Controls Yes Off_Target_Effects->Proceed_with_Optimized_Assay No Co_Treatment Consider Co-treatment Use_Controls->Co_Treatment Co_Treatment->Proceed_with_Optimized_Assay

Caption: Troubleshooting logic for this compound cytotoxicity.

References

Validation & Comparative

A Comparative Guide to the Efficacy of Tenofovir and Other Acyclic Nucleoside Phosphonates

Author: BenchChem Technical Support Team. Date: November 2025

A note on the compound "Fpmpg": Our initial search for "this compound" did not yield a definitive identification of an antiviral agent with this name. It is highly probable that this is a typographical error. Based on the chemical structure of Tenofovir, a phosphonate nucleotide analog, it is plausible that the intended compound belongs to the family of phosphonylmethoxypropyl guanine (PMPG) or phosphonylmethoxyethyl guanine (PMEG) derivatives. This guide will provide available preclinical information on these related compounds and a comprehensive, data-driven comparison of the two main formulations of Tenofovir: Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF).

Introduction to Acyclic Nucleoside Phosphonates

Acyclic nucleoside phosphonates are a class of antiviral drugs that act as potent and selective inhibitors of viral DNA polymerases and reverse transcriptases. Their structure, which mimics natural deoxynucleotides, allows them to be incorporated into the growing viral DNA chain, leading to premature chain termination and inhibition of viral replication. Tenofovir is a prominent member of this class, widely used for the treatment of HIV-1 and Hepatitis B virus (HBV) infections.

Preclinical Data on Guanine-Based Acyclic Nucleoside Phosphonates

While direct comparative clinical data between Tenofovir and compounds like (S)-9-(3-hydroxy-2-phosphonylmethoxypropyl)guanine ((S)-HPMPG) or 9-[2-(phosphonomethoxy)ethyl]guanine (PMEG) is scarce, preclinical studies have demonstrated their antiviral activity against a range of DNA viruses.

  • (S)-HPMPG and PMEG: These compounds have shown inhibitory effects against herpes simplex virus (HSV-1 and HSV-2).

  • Analogs of PMEG: An isosteric analog of PMEG, 9-[[(ethoxyhydroxyphosphinyl)methoxy]methoxy]guanine, was evaluated for its in vitro antiviral activity against several herpesviruses, though its anti-HSV activity was found to be lower than that of acyclovir.[1]

  • (S)-HPMPA (Adenine counterpart): The adenine analog of (S)-HPMPG, (S)-HPMPA, has demonstrated broad-spectrum activity against various DNA viruses, including HBV.[2] This suggests that guanine derivatives may also possess activity against HBV.

Further research and clinical trials are necessary to establish the clinical efficacy and safety of these guanine-based acyclic nucleoside phosphonates in comparison to established therapies like Tenofovir.

Tenofovir: A Detailed Comparison of TDF and TAF

Tenofovir is administered as a prodrug to enhance its oral bioavailability. The two most common prodrugs are Tenofovir Disoproxil Fumarate (TDF) and Tenofovir Alafenamide (TAF). While both are highly effective, they differ significantly in their pharmacokinetic profiles and long-term safety.

Mechanism of Action

Both TDF and TAF are converted intracellularly to the active metabolite, Tenofovir diphosphate (TFV-DP).[1][2] TFV-DP is a competitive inhibitor of the viral reverse transcriptase (in HIV) and DNA polymerase (in HBV).[2][3] Upon incorporation into the viral DNA, it lacks the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, leading to chain termination.[2][3][4]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TDF Tenofovir Disoproxil Fumarate (TDF) TFV Tenofovir (TFV) TDF->TFV Plasma Esterases TAF Tenofovir Alafenamide (TAF) TAF->TFV Cathepsin A (in lymphocytes/ hepatocytes) TFV_DP Tenofovir Diphosphate (TFV-DP) (Active Metabolite) TFV->TFV_DP Cellular Kinases RT_Pol Viral Reverse Transcriptase / DNA Polymerase TFV_DP->RT_Pol Competitive Inhibition Chain_termination Chain Termination TFV_DP->Chain_termination Incorporation into Viral DNA DNA_elongation Viral DNA Elongation RT_Pol->DNA_elongation DNA_elongation->Chain_termination

Figure 1: Mechanism of action of Tenofovir prodrugs.

Data Presentation: Efficacy of TDF vs. TAF

The following tables summarize the quantitative data from clinical trials comparing the efficacy of TDF and TAF in treating HIV-1 and chronic Hepatitis B.

Table 1: HIV-1 Treatment in Virologically Suppressed Adults (Week 96 Data)

Efficacy EndpointTAF-based RegimenTDF-based RegimenAdjusted Difference (95% CI)
HIV-1 RNA <50 copies/mL88.6%89.1%-0.5% (-5.3 to 4.4%)
CD4 Cell Count Increase (cells/µL)4433-

Data from a phase 3, double-blind trial in virologically suppressed adults.[5]

Table 2: Chronic Hepatitis B Treatment (Week 48 and 96 Data)

Efficacy EndpointTAF (25 mg)TDF (300 mg)p-value
HBeAg-Positive Patients (Week 96)
HBV DNA <29 IU/mL73%75%NS
HBeAg-Negative Patients (Week 96)
HBV DNA <29 IU/mL90%91%NS
High Viral Load Patients (Week 48)
HBV DNA <20 IU/mL37.50%67.74%0.004

HBeAg-positive and negative data from phase 3 trials.[6] High viral load data from a retrospective study.[7]

Table 3: Chronic Hepatitis B in Women of Childbearing Potential (High Viral Load)

Efficacy EndpointTAFTDFp-value
HBV DNA <200,000 IU/mL (Week 12) 94%90%0.504
HBV DNA <200,000 IU/mL (Week 24) 97%93%0.105

Data from a study on women of childbearing potential with high baseline HBV DNA.

Experimental Protocols

In Vitro Antiviral Activity Assay (General Protocol)

A common method to determine the in vitro antiviral activity is the cytopathic effect (CPE) inhibition assay.

  • Cell Culture: Appropriate host cells (e.g., MT-2 cells for HIV, HepG2 2.2.15 cells for HBV) are seeded in 96-well plates and incubated.

  • Drug Preparation: The test compounds (e.g., TAF, TDF) are serially diluted to various concentrations.

  • Infection: Cells are infected with a known titer of the virus in the presence of varying concentrations of the drug. A virus-only control and a cell-only control are included.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).

  • Quantification of CPE: The extent of virus-induced cell death is quantified. This can be done visually or by using a cell viability assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: The 50% effective concentration (EC50), the drug concentration that inhibits viral replication by 50%, is calculated.

G start Start cell_seeding Seed host cells in 96-well plates start->cell_seeding drug_prep Prepare serial dilutions of antiviral compounds cell_seeding->drug_prep infection Infect cells with virus + drug concentrations drug_prep->infection incubation Incubate for 5-7 days infection->incubation cpe_quant Quantify Cytopathic Effect (CPE) (e.g., cell viability assay) incubation->cpe_quant data_analysis Calculate EC50 values cpe_quant->data_analysis end End data_analysis->end

Figure 2: Workflow for in vitro antiviral activity assay.

Clinical Trial Protocol for HBV Treatment (General Outline)

  • Patient Population: Enrollment of adult patients with chronic hepatitis B (HBeAg-positive or HBeAg-negative) with detectable HBV DNA levels.

  • Study Design: A randomized, double-blind, multicenter, non-inferiority trial.

  • Treatment Arms:

    • Arm A: Tenofovir Alafenamide (e.g., 25 mg once daily)

    • Arm B: Tenofovir Disoproxil Fumarate (e.g., 300 mg once daily)

  • Primary Endpoint: Proportion of patients with plasma HBV DNA levels below a specified threshold (e.g., 29 IU/mL) at a defined time point (e.g., week 48 or 96).

  • Secondary Endpoints:

    • HBeAg seroconversion (in HBeAg-positive patients)

    • Normalization of alanine aminotransferase (ALT) levels

    • Safety and tolerability (monitoring of adverse events, renal function, and bone mineral density)

  • Assessments: HBV DNA levels, HBeAg/HBsAg status, ALT levels, serum creatinine, and bone density scans are measured at baseline and at regular intervals throughout the study.

G cluster_screening Screening & Randomization cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis screening Patient Screening (Chronic HBV, Detectable DNA) randomization Randomization (1:1) screening->randomization taf_arm TAF Treatment Arm randomization->taf_arm tdf_arm TDF Treatment Arm randomization->tdf_arm follow_up Regular Follow-up Visits (Assessments at specified weeks) taf_arm->follow_up tdf_arm->follow_up primary_endpoint Primary Endpoint Analysis (HBV DNA < 29 IU/mL at Week 96) follow_up->primary_endpoint secondary_endpoints Secondary Endpoint Analysis (Seroconversion, ALT, Safety) primary_endpoint->secondary_endpoints

Figure 3: Logical flow of a clinical trial for HBV treatment.

Conclusion

While the identity of "this compound" remains uncertain, the exploration of related guanine-based acyclic nucleoside phosphonates highlights a continuing area of antiviral research. In clinical practice, Tenofovir, in its TDF and TAF formulations, remains a cornerstone of HIV and HBV therapy. TAF, with its improved plasma stability and targeted delivery, offers a comparable virologic efficacy to TDF but with a more favorable long-term renal and bone safety profile. The choice between TDF and TAF may depend on individual patient factors, including pre-existing renal or bone conditions and the specific clinical context.

References

Unidentified Compound "Fpmpg" Halts Direct Comparison with Adefovir for HBV Treatment

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature and databases has been unable to identify an antiviral agent for the treatment of Hepatitis B Virus (HBV) referred to as "Fpmpg." Consequently, a direct comparative analysis of its efficacy, safety, and mechanism of action against the established HBV therapeutic, Adefovir, cannot be provided at this time.

Adefovir is a well-characterized nucleotide analog that functions as a reverse transcriptase inhibitor, specifically targeting the HBV DNA polymerase. Its mechanism involves incorporation into the viral DNA chain, leading to termination of DNA synthesis and thus inhibiting viral replication. Clinical data on Adefovir's efficacy, resistance profile, and safety are widely available.

Without peer-reviewed studies, clinical trial data, or even a chemical identifier for "this compound," it is impossible to generate the requested comparison guide, including data tables and visualizations of experimental protocols and signaling pathways.

Researchers, scientists, and drug development professionals seeking information on novel HBV treatments are encouraged to verify the nomenclature of the compounds of interest. In the event that "this compound" is an internal development code or a less common abbreviation, providing the full chemical name or any associated publications would be necessary to proceed with a comparative analysis.

For the purpose of providing a relevant resource, a summary of Adefovir's properties and a general overview of the mechanisms of other nucleotide analogs in HBV treatment are presented below.

Adefovir for HBV Treatment: A Summary

Adefovir Dipivoxil is an oral prodrug of Adefovir. Following administration, it is converted to its active form, adefovir diphosphate, by cellular kinases. This active metabolite competitively inhibits HBV DNA polymerase and reverse transcriptase, and also causes chain termination after its incorporation into the viral DNA.

Key Characteristics of Adefovir:
  • Mechanism of Action: Competitive inhibitor of HBV DNA polymerase and reverse transcriptase; DNA chain terminator.

  • Indication: Treatment of chronic hepatitis B.

  • Resistance: Emergence of resistance is a clinical consideration, with specific mutations in the HBV polymerase gene (e.g., rtA181V and rtN236T) being associated with reduced susceptibility.

General Experimental Protocols for Assessing Anti-HBV Compounds

The evaluation of potential anti-HBV drugs typically involves a series of in vitro and in vivo experiments to determine their efficacy and safety.

In Vitro Assays:
  • Antiviral Activity Assays:

    • Cell-based Assays: Utilizing HBV-producing cell lines (e.g., HepG2.2.15) to measure the reduction in viral DNA replication (e.g., by Southern blot or quantitative PCR) and viral antigen secretion (e.g., HBsAg and HBeAg by ELISA) in the presence of the test compound. The 50% effective concentration (EC50) is determined from these assays.

  • Cytotoxicity Assays:

    • Cell Viability Assays: Using the same cell lines to assess the effect of the compound on cell health (e.g., using MTT or resazurin-based assays). The 50% cytotoxic concentration (CC50) is determined.

    • Selectivity Index (SI): Calculated as the ratio of CC50 to EC50, with a higher SI indicating a more favorable safety profile.

Mechanism of Action Studies:
  • Enzyme Inhibition Assays: Using purified HBV polymerase to determine if the compound directly inhibits its activity.

  • Chain Termination Assays: In vitro transcription and replication assays to confirm the mechanism of DNA chain termination.

Visualizing the General Mechanism of Nucleotide Analogs

The following diagram illustrates the general mechanism of action for nucleotide analog inhibitors of HBV replication, such as Adefovir.

HBV_Nucleotide_Analog_MOA cluster_cell Hepatocyte Prodrug Nucleotide Analog (Prodrug) Active_Metabolite Active Diphosphate Metabolite Prodrug->Active_Metabolite Cellular Kinases HBV_DNA_Polymerase HBV DNA Polymerase Active_Metabolite->HBV_DNA_Polymerase Competitive Inhibition Viral_DNA Growing Viral DNA Chain HBV_DNA_Polymerase->Viral_DNA Incorporation Chain_Termination Chain Termination (Inhibition of HBV Replication) Viral_DNA->Chain_Termination

Caption: General mechanism of action of nucleotide analog prodrugs in inhibiting HBV replication.

In the absence of specific data for "this compound," this guide provides a foundational understanding of the evaluation and mechanism of Adefovir and similar nucleotide analogs for HBV treatment. Should further identifying information for "this compound" become available, a direct and detailed comparison can be developed.

A Comparative Analysis of In Vivo Antiretroviral Activity: Fpmpg (Tenofovir) vs. Alternative Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antiretroviral activity of Fpmpg, identified as a likely analogue of Tenofovir, against two other potent antiretroviral agents from different drug classes: Dolutegravir (an integrase strand transfer inhibitor) and Darunavir (a protease inhibitor). The following sections present a summary of their mechanisms of action, comparative efficacy data from clinical trials, and detailed experimental protocols for key studies.

Executive Summary

Tenofovir, Dolutegravir, and Darunavir are all highly effective components of antiretroviral therapy (ART) for the treatment of HIV-1 infection. They achieve viral suppression through distinct mechanisms of action. Clinical data demonstrates that regimens containing these drugs lead to significant reductions in viral load and increases in CD4+ T-cell counts in treatment-naive patients. While all three are potent options, the choice of regimen often depends on factors such as baseline viral load, CD4 count, resistance profile, and potential for adverse effects.

Mechanisms of Action

The antiretroviral agents discussed in this guide interrupt the HIV replication cycle at different stages.

Tenofovir (Nucleotide Reverse Transcriptase Inhibitor - NRTI)

Tenofovir is a prodrug that is converted to its active form, tenofovir diphosphate. It acts as a competitive inhibitor of the HIV-1 reverse transcriptase enzyme. By mimicking the natural deoxyadenosine 5'-monophosphate, it gets incorporated into the newly forming viral DNA chain. However, as it lacks a 3'-hydroxyl group, it causes the termination of DNA chain elongation, thus halting the replication process.[1][2]

Dolutegravir (Integrase Strand Transfer Inhibitor - INSTI)

Darunavir (Protease Inhibitor - PI)

Comparative In Vivo Efficacy

The following tables summarize key efficacy data from clinical trials involving Tenofovir, Dolutegravir, and Darunavir in treatment-naive HIV-1 infected adults.

Table 1: Virologic Response in Treatment-Naive Patients

Drug/RegimenStudyDurationPercentage of Patients with HIV-1 RNA <50 copies/mL
Dolutegravir-based regimen SPRING-196 weeks88% (50 mg dose)
Dolutegravir + Lamivudine DOLCE48 weeks82.2%
Darunavir/cobicistat/emtricitabine/tenofovir alafenamide AMBER48 weeks91.4%
Darunavir/ritonavir + Tenofovir/emtricitabine ARTEMIS96 weeks79%
Dolutegravir vs. Darunavir/r (in second-line therapy) NADIA48 weeks92.3% vs. 93.0% (<400 copies/mL)

Note: Direct head-to-head comparisons in treatment-naive populations are limited and study populations may vary.

Table 2: Immunologic Response in Treatment-Naive Patients

Drug/RegimenStudyDurationMedian Increase in CD4+ T-cell Count (cells/µL)
Dolutegravir-based regimen Ethiopian Cohort[4][7]6 months+169 (from baseline of 209)
Dolutegravir SPRING-2[8]48 weeks+230
Dolutegravir + Lamivudine DOLCE[9]48 weeks+200
Darunavir/ritonavir ARTEMIS[10]48 weeksSimilar increase to comparator arm

Experimental Protocols

Below are detailed methodologies for representative clinical trials cited in this guide.

SPRING-1 Study (Dolutegravir)
  • Study Design: A 96-week, randomized, partially blinded, phase IIb dose-ranging study.[11]

  • Patient Population: Treatment-naive adults with HIV-1 infection.

  • Intervention: Participants received Dolutegravir at doses of 10 mg, 25 mg, or 50 mg once daily, or Efavirenz (EFV) 600 mg once daily as a control. All participants also received an investigator-selected dual nucleoside/nucleotide reverse transcriptase inhibitor (NRTI) backbone regimen (Tenofovir/Emtricitabine or Abacavir/Lamivudine).[11]

  • Primary Endpoint: The proportion of participants with plasma HIV-1 RNA less than 50 copies/mL at 16 weeks (for dose selection) and at 96 weeks.[11]

  • Key Assessments: Plasma HIV-1 RNA levels were measured using a real-time PCR assay. CD4+ T-cell counts were determined by flow cytometry. Safety and tolerability were assessed through monitoring of adverse events and laboratory parameters.

ARTEMIS Study (Darunavir)
  • Study Design: A randomized, open-label, phase 3 trial.[12]

  • Patient Population: Treatment-naive HIV-1 infected adults.

  • Intervention: Participants were randomized to receive either once-daily ritonavir-boosted Darunavir (800/100 mg) or ritonavir-boosted lopinavir (800/200 mg total daily dose). Both arms also received a fixed-dose combination of Tenofovir and Emtricitabine as the NRTI backbone.[10][12]

  • Primary Endpoint: The proportion of patients achieving an HIV-1 viral load of less than 50 copies/mL at 48 weeks.[12]

  • Key Assessments: HIV-1 RNA levels were quantified using a validated assay. CD4+ T-cell counts were measured at baseline and at specified intervals throughout the study. Safety assessments included monitoring for adverse events and changes in lipid profiles.[10]

NADIA Trial (Dolutegravir vs. Darunavir in Second-Line Therapy)
  • Study Design: A randomized, open-label, non-inferiority trial.[1]

  • Patient Population: HIV-1 infected adults for whom first-line NNRTI-based therapy had failed.

  • Intervention: Participants were randomized to receive either Dolutegravir or ritonavir-boosted Darunavir. A second randomization determined the NRTI backbone: Tenofovir or Zidovudine.[1]

  • Primary Endpoint: The proportion of participants with a viral load of less than 400 copies/mL at 48 weeks.[1]

  • Key Assessments: Viral load was measured at baseline and at 48 weeks. The study also assessed for the emergence of drug resistance mutations in cases of virologic rebound.[1]

Visualizations

Signaling Pathway Diagrams

Tenofovir_Mechanism cluster_Extracellular Extracellular Space cluster_Intracellular Host Cell Tenofovir_Prodrug Tenofovir (Prodrug) Tenofovir_Active Tenofovir Diphosphate (Active Form) Tenofovir_Prodrug->Tenofovir_Active Phosphorylation Viral_DNA_synthesis Viral DNA Synthesis Tenofovir_Active->Viral_DNA_synthesis Incorporation HIV_RT HIV Reverse Transcriptase HIV_RT->Viral_DNA_synthesis Catalyzes Viral_RNA Viral RNA Viral_RNA->Viral_DNA_synthesis Template Chain_Termination Chain Termination Viral_DNA_synthesis->Chain_Termination Dolutegravir_Mechanism cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Viral_DNA Viral DNA Integration Integration Viral_DNA->Integration HIV_Integrase HIV Integrase HIV_Integrase->Integration Catalyzes Dolutegravir Dolutegravir Dolutegravir->HIV_Integrase Inhibits Host_DNA Host DNA Integration->Host_DNA Blocked_Integration Integration Blocked Integration->Blocked_Integration Darunavir_Mechanism cluster_HostCell Host Cell Gag_Pol_Polyprotein Gag-Pol Polyprotein Cleavage Cleavage Gag_Pol_Polyprotein->Cleavage HIV_Protease HIV Protease HIV_Protease->Cleavage Catalyzes Darunavir Darunavir Darunavir->HIV_Protease Inhibits Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Immature_Virion Immature Virion Cleavage->Immature_Virion HIV_Clinical_Trial_Workflow cluster_Screening Screening & Enrollment cluster_Randomization_Treatment Randomization & Treatment cluster_FollowUp Follow-up & Analysis Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (Viral Load, CD4 Count) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (e.g., Tenofovir-based regimen) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (e.g., Dolutegravir-based regimen) Randomization->Treatment_Arm_B Scheduled_Visits Scheduled Follow-up Visits (e.g., Weeks 4, 8, 12, 24, 48) Treatment_Arm_A->Scheduled_Visits Treatment_Arm_B->Scheduled_Visits Efficacy_Monitoring Efficacy Monitoring (Viral Load, CD4 Count) Scheduled_Visits->Efficacy_Monitoring Safety_Monitoring Safety Monitoring (Adverse Events, Labs) Scheduled_Visits->Safety_Monitoring Data_Analysis Data Analysis (Primary & Secondary Endpoints) Efficacy_Monitoring->Data_Analysis Safety_Monitoring->Data_Analysis

References

A Comparative Analysis of Drug Enantiomers: The Case of Primaquine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Fpmpg" did not yield specific information on its enantiomers. Therefore, this guide utilizes the well-documented enantiomers of the antimalarial drug Primaquine (PQ), R-(-)-PQ and S-(+)-PQ, to demonstrate a head-to-head comparison in the requested format. The principles and methodologies described are broadly applicable to the study of other chiral drugs.

The study of chiral drugs is a critical aspect of pharmacology and drug development. Enantiomers, which are non-superimposable mirror images of a drug molecule, can exhibit significant differences in their biological activity, including pharmacokinetics, pharmacodynamics, and toxicity.[1][2] While many drugs are administered as a racemic mixture (a 50:50 mix of both enantiomers), isolating and studying the individual enantiomers can lead to therapies with improved efficacy and safety profiles.[3][4]

This guide provides a comparative overview of the R-(-) and S-(+) enantiomers of Primaquine, summarizing key pharmacokinetic and metabolic data from head-to-head studies.

Quantitative Data Summary

The pharmacokinetic profiles of the Primaquine (PQ) enantiomers have been shown to be distinctly different in both animal and human studies.[5][6] These differences are largely attributed to their differential metabolism.[5][6]

Table 1: Comparative Pharmacokinetics of PQ Enantiomers in Mice

This table summarizes the key pharmacokinetic parameters of S-(+)-PQ and R-(-)-PQ following a single oral dose of 45 mg/kg in Albino ND4 Swiss mice.[6]

ParameterS-(+)-PQR-(-)-PQ
Plasma AUC₀-last (µg·h/mL) 1.60.6
Plasma T½ (h) 1.90.45
Plasma Tₘₐₓ (h) 1.00.5
Liver Cₘₐₓ / Plasma Cₘₐₓ Ratio ~100x~40x
Relative Tissue Concentration (S vs. R) Spleen: 2x higherKidney: 6x higher
Lung: 49x higher

Data sourced from a study in male Albino ND4 Swiss mice.[6]

Table 2: Major Plasma Metabolites of PQ Enantiomers in Humans

In human volunteers, the two enantiomers of Primaquine are metabolized via different primary pathways, leading to distinct major metabolites in the plasma.[5]

EnantiomerPredominant Plasma Metabolite
R-(-)-PQ Carboxy-primaquine (cPQ)
S-(+)-PQ Primaquine-N-carbamoyl glucuronide (PQ-N-CG)

Data from a study in healthy human volunteers.[5]

Visualized Pathways and Workflows

Differential Metabolism of Primaquine Enantiomers

The following diagram illustrates the divergent primary metabolic pathways for the R-(-) and S-(+) enantiomers of Primaquine in humans.

cluster_R R-(-)-Primaquine Pathway cluster_S S-(+)-Primaquine Pathway RPQ R-(-)-PQ cPQ Carboxy-primaquine (cPQ) (Major Metabolite) RPQ->cPQ Metabolism SPQ S-(+)-PQ PQNCG PQ-N-carbamoyl glucuronide (Major Metabolite) SPQ->PQNCG Metabolism

Caption: Divergent metabolic pathways of R-(-)-PQ and S-(+)-PQ in humans.

Experimental Workflow for In-Vivo Pharmacokinetic Study

This diagram outlines the workflow for the comparative pharmacokinetic study of Primaquine enantiomers conducted in mice.

start Two Groups of 21 Male Albino ND4 Swiss Mice dose_S Oral Dose: 45 mg/kg S-(+)-PQ start->dose_S dose_R Oral Dose: 45 mg/kg R-(-)-PQ start->dose_R collection Euthanize 3 Mice per Group at 0, 0.5, 1, 2, 4, 8, 24 h dose_S->collection dose_R->collection samples Collect Blood and Tissues (Liver, Spleen, Lungs, Kidneys, Brain) collection->samples analysis Extract and Analyze Samples using UPLC/MS samples->analysis pk_analysis Non-Compartmental Pharmacokinetic Analysis analysis->pk_analysis

Caption: Workflow for comparative pharmacokinetic study in mice.

Experimental Protocols

Human 7-Day Administration Study

This protocol is based on a study evaluating the tolerability and metabolism of Primaquine enantiomers in human volunteers.[5]

  • Study Design: A crossover study with fifteen healthy, G6PD normal (G6PDn) subjects completing four arms: R-(-)-PQ, S-(+)-PQ, racemic PQ (RSPQ), and placebo. A washout period of 7-14 days was implemented between each arm.

  • Dosage and Administration:

    • R-(-)-enantiomer (RPQ): 22.5 mg, once daily for 7 days.

    • S-(+)-enantiomer (SPQ): 22.5 mg, once daily for 7 days.

    • Racemic PQ (RSPQ): 45 mg, once daily for 7 days.

  • Sample Collection and Monitoring: Volunteers were monitored for adverse events throughout the study. Blood samples were collected to quantify PQ and its metabolites in plasma and red blood cells (RBCs). Biochemical and hematological parameters, including methemoglobin and bilirubin, were also analyzed.

  • Analytical Method: Quantification of PQ and its metabolites was performed using a validated Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UHPLC-UV-MS/MS) method.

Mouse Pharmacokinetics and Tissue Distribution Study

This protocol is derived from a study that evaluated the comparative pharmacokinetics and tissue distribution of Primaquine enantiomers in mice.[6]

  • Animal Model: Two groups of 21 male Albino ND4 Swiss mice were used for the study.

  • Dosage and Administration: Each group received a single oral dose of 45 mg/kg of either S-(+)-PQ or R-(-)-PQ.

  • Sample Collection: Three mice from each group were euthanized at multiple time points (0, 0.5, 1, 2, 4, 8, and 24 hours) post-administration. Blood was collected via terminal cardiac bleed. Key tissues including the liver, spleen, lungs, kidneys, and brain were removed for analysis.

  • Analytical Method: Tissue and plasma samples were extracted and analyzed using Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) to determine the concentrations of the parent enantiomer and its metabolites.

  • Data Analysis: A non-compartmental analysis was performed using Phoenix WinNonLin PK software to determine key pharmacokinetic parameters.

References

Fenpicoxamid: A Case Study in the Absence of Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the potential for cross-resistance among fungicides is paramount for effective and sustainable disease management. This guide provides a comparative analysis of fenpicoxamid, a novel fungicide, and its performance against fungal pathogens with known resistance to other chemical classes.

Fenpicoxamid, a derivative of the natural product UK-2A, represents a significant development in the control of Ascomycete plant pathogens such as Zymoseptoria tritici, the causal agent of Septoria tritici blotch in wheat.[1][2] Its unique mode of action as a Qi inhibitor in the mitochondrial electron transport chain provides a valuable tool for managing fungicide resistance.[1][3]

Comparative Efficacy and Cross-Resistance Profile

Experimental data demonstrates that fenpicoxamid maintains its efficacy against isolates of Zymoseptoria tritici that have developed resistance to other major fungicide classes, including strobilurins, azoles, and benzimidazoles.[1][3] This lack of cross-resistance is a critical attribute for its use in resistance management programs.

Fungitoxicity assays on Z. tritici field isolates with characterized resistance mechanisms reveal that the G143A mutation, which confers high-level resistance to strobilurin fungicides (QoI inhibitors), does not reduce the sensitivity to fenpicoxamid.[1][2] Similarly, isolates with reduced sensitivity to azole (DMI) and benzimidazole fungicides do not exhibit decreased sensitivity to fenpicoxamid.[1]

Fungicide ClassResistance Mechanism in Z. triticiCross-Resistance to FenpicoxamidReference
Strobilurins (QoI)G143A substitution in cytochrome bNo[1][2]
Azoles (DMI)Various mutations in the CYP51 geneNo[1]
BenzimidazolesMutations in the β-tubulin geneNo[1]

While direct target-site cross-resistance has not been observed, some studies suggest a weak correlation between reduced sensitivity to fenpicoxamid and increased efflux activity, a mechanism associated with multi-drug resistance (MDR).[4] This was investigated by comparing sensitivity to fenpicoxamid with fentin chloride, a compound used to identify enhanced efflux pump activity.[4] However, the impact of this potential non-target site resistance in the field is predicted to be limited.[4]

Mechanism of Action: A Novel Target

Fenpicoxamid itself is a pro-fungicide that is metabolized by the fungus into its active form, UK-2A.[1][3] UK-2A inhibits the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain by binding to the Qi site of cytochrome b.[1][5] This disrupts the electron transport chain, leading to a rapid loss of mitochondrial membrane potential and ultimately inhibiting fungal spore germination and growth.[1] This mode of action is distinct from strobilurin fungicides, which bind to the Qo site of the same complex.[1]

Fenpicoxamid_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_complexIII Complex III (Cytochrome bc1) Qi Qi Site ETC Electron Transport Chain Qi->ETC e- transfer Qo Qo Site Qo->ETC e- transfer ATP ATP Production ETC->ATP Fenpicoxamid Fenpicoxamid (Pro-fungicide) UK2A UK-2A (Active Metabolite) Fenpicoxamid->UK2A Fungal Metabolism UK2A->Qi Inhibition Strobilurin Strobilurin Fungicide Strobilurin->Qo Inhibition

Mechanism of action of fenpicoxamid and strobilurin fungicides.

Experimental Protocols

The following methodologies are standard for assessing fungicide sensitivity and cross-resistance.

Fungitoxicity Assay (Microtiter Plate Method)

This in vitro assay is used to determine the half-maximal effective concentration (EC50) of a fungicide against a fungal isolate.

  • Isolate Preparation: Fungal isolates, such as Z. tritici, are grown on a suitable agar medium. Spores are harvested and suspended in a liquid growth medium (e.g., Yeast Malt Peptone broth) to a standardized concentration (e.g., 1 x 10^5 spores/mL).[1]

  • Compound Preparation: The test fungicides are dissolved in a solvent like dimethyl sulfoxide (DMSO). A series of two-fold dilutions are prepared.[1]

  • Assay Setup: A small aliquot (e.g., 1 µL) of each fungicide dilution is added to the wells of a 96-well microtiter plate. Control wells receive only DMSO.[1]

  • Inoculation: Each well is filled with the spore suspension. The final volume in each well is typically 200 µL.[1]

  • Incubation: The plates are incubated under conditions suitable for fungal growth (e.g., specific temperature and duration).

  • Data Analysis: Fungal growth is measured by assessing the optical density at a specific wavelength. The EC50 value is calculated by fitting the dose-response data to a suitable model.

Fungicide_Sensitivity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Isolate 1. Prepare Fungal Spore Suspension Inoculate 4. Inoculate Plate with Spore Suspension Isolate->Inoculate Fungicide 2. Prepare Serial Dilutions of Fungicides Plate 3. Add Fungicide Dilutions to Microtiter Plate Fungicide->Plate Plate->Inoculate Incubate 5. Incubate under Growth Conditions Inoculate->Incubate Measure 6. Measure Fungal Growth (Optical Density) Incubate->Measure Calculate 7. Calculate EC50 Values Measure->Calculate

Workflow for fungicide sensitivity testing.

Cytochrome c Reductase Inhibition Assay

This biochemical assay directly measures the inhibitory activity of a compound on the target enzyme.

  • Mitochondrial Membrane Preparation: Mitochondrial membranes are isolated from the target fungus.[1]

  • Assay Reaction: The mitochondrial membranes are incubated in a reaction buffer containing cytochrome c. The reaction is initiated by adding a substrate like decylubiquinol.[1]

  • Inhibitor Addition: The test compounds (e.g., UK-2A) are added at various concentrations.

  • Measurement: The rate of cytochrome c reduction is measured spectrophotometrically by monitoring the change in absorbance at 550 nm.[1]

  • Data Analysis: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is determined.

The absence of cross-resistance in fenpicoxamid highlights the importance of developing fungicides with novel modes of action to combat the growing challenge of fungicide resistance in plant pathogens. Its unique target site makes it a valuable component in integrated disease management strategies, helping to preserve the efficacy of existing fungicides.

References

Validating the Inhibitory Effect of Zidovudine (AZT) on Reverse Transcriptase: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pioneering anti-HIV drug, Zidovudine (AZT), with other nucleoside reverse transcriptase inhibitors (NRTIs). It includes supporting experimental data on their inhibitory effects against HIV-1 reverse transcriptase, detailed methodologies for key experiments, and visualizations of the underlying molecular pathways and experimental workflows.

Comparative Inhibitory Potency of Nucleoside Reverse Transcriptase Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values for Zidovudine and other widely used NRTIs against HIV-1 reverse transcriptase. It is important to note that these values are compiled from various studies and may have been determined using different experimental conditions. Direct head-to-head comparisons within a single study provide the most accurate relative potencies.

Nucleoside Reverse Transcriptase Inhibitor (NRTI)IC50 Value (µM)
Zidovudine (AZT)0.032 - 1.0[1]
Lamivudine (3TC)0.002 - 1.14[2]
Stavudine (d4T)Not explicitly found in a comparable format
Tenofovir1.5 (against SIV in C-8166 cells)[3]

Mechanism of Action and Intracellular Activation of Zidovudine

Zidovudine is a synthetic thymidine analogue that effectively inhibits the reverse transcriptase of HIV-1.[4] As a prodrug, AZT requires intracellular phosphorylation to its active triphosphate form, zidovudine triphosphate (ZDV-TP).[4][5] This activation is carried out by host cellular kinases.[5]

Once activated, ZDV-TP competitively inhibits HIV-1 reverse transcriptase by competing with the natural substrate, deoxythymidine triphosphate (dTTP).[4] Upon incorporation into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the ZDV moiety prevents the formation of the next 5'-3' phosphodiester bond, leading to chain termination and the cessation of viral DNA synthesis.[4]

Below is a diagram illustrating the intracellular activation pathway of Zidovudine.

AZT_Activation_Pathway AZT Zidovudine (AZT) AZT_MP AZT-Monophosphate (AZT-MP) AZT->AZT_MP Thymidine Kinase AZT_DP AZT-Diphosphate (AZT-DP) AZT_MP->AZT_DP Thymidylate Kinase AZT_TP Zidovudine Triphosphate (AZT-TP) (Active Form) AZT_DP->AZT_TP Nucleoside Diphosphate Kinase RT HIV-1 Reverse Transcriptase AZT_TP->RT Competitive Inhibition Chain_termination Chain Termination AZT_TP->Chain_termination Incorporation DNA_synthesis Viral DNA Synthesis RT->DNA_synthesis Chain_termination->DNA_synthesis Inhibition

Caption: Intracellular phosphorylation and mechanism of action of Zidovudine.

Experimental Protocols

HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a common method for determining the inhibitory activity of compounds against HIV-1 reverse transcriptase.

1. Materials and Reagents:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • Test compounds (e.g., Zidovudine, dissolved in an appropriate solvent)

  • Reaction Buffer (e.g., Tris-HCl, KCl, MgCl2, DTT)

  • Template-Primer (e.g., poly(rA)-oligo(dT))

  • Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., Digoxigenin-dUTP or radioactively labeled dTTP)

  • Lysis Buffer

  • Streptavidin-coated microplates

  • Anti-Digoxigenin-POD conjugate (for non-radioactive detection)

  • Substrate for POD (e.g., ABTS)

  • Stop Solution

  • Plate reader

2. Procedure:

  • Preparation of Reagents: Prepare working solutions of the reaction buffer, template-primer, and dNTP mix. Serially dilute the test compounds to the desired concentrations.

  • Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the reaction buffer, template-primer, dNTP mix, and the test compound at various concentrations.

  • Enzyme Addition: Add a standardized amount of recombinant HIV-1 RT to each reaction well to initiate the reverse transcription reaction. Include positive controls (no inhibitor) and negative controls (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for DNA synthesis.

  • Detection of DNA Synthesis:

    • Non-Radioactive Method (ELISA-based):

      • Transfer the reaction products to a streptavidin-coated microplate. The biotinylated oligo(dT) primer will bind to the streptavidin.

      • Incubate to allow binding, then wash the wells to remove unincorporated dNTPs.

      • Add an anti-Digoxigenin-POD conjugate, which will bind to the incorporated Digoxigenin-dUTP.

      • Incubate and wash the wells again.

      • Add the POD substrate (e.g., ABTS) and incubate until a color change is observed.

      • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the positive control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that reduces the activity of the reverse transcriptase by 50%.

The following diagram illustrates the general workflow for a reverse transcriptase inhibition assay.

RT_Inhibition_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis prep_reagents Prepare Reagents: - Reaction Buffer - Template-Primer - dNTPs setup_reaction Set up Reaction Mixture: Buffer, Template-Primer, dNTPs, and Inhibitor prep_reagents->setup_reaction prep_inhibitor Prepare Serial Dilutions of Inhibitor (e.g., AZT) prep_inhibitor->setup_reaction add_enzyme Add HIV-1 Reverse Transcriptase setup_reaction->add_enzyme incubation Incubate at 37°C add_enzyme->incubation detect_product Detect Synthesized DNA (e.g., ELISA-based) incubation->detect_product calc_inhibition Calculate % Inhibition detect_product->calc_inhibition plot_data Plot % Inhibition vs. [Inhibitor] calc_inhibition->plot_data det_ic50 Determine IC50 Value plot_data->det_ic50

Caption: General workflow for an in vitro HIV-1 reverse transcriptase inhibition assay.

Clinical Comparison of Zidovudine with other NRTIs

While in vitro IC50 values provide a measure of direct enzymatic inhibition, the clinical efficacy and safety profiles of these drugs are also critical for their evaluation. Clinical studies have compared the long-term outcomes of treatment regimens containing Zidovudine with those containing other NRTIs like Stavudine and Tenofovir.

One cohort study in a resource-limited setting found that patients initiating antiretroviral therapy with Tenofovir had lower rates of single-drug substitution and mortality compared to those starting with either Zidovudine or Stavudine.[6] Specifically, virologic suppression was similar across the different NRTIs, but the rise in CD4 count was lowest for Zidovudine.[6] These findings highlight the importance of considering both the in vitro potency and the clinical performance of antiretroviral agents.

References

Fpmpg in the Landscape of Acyclic Nucleoside Phosphonates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Fpmpg's performance against other key acyclic nucleoside phosphonates (ANPs), supported by experimental data and detailed methodologies.

Acyclic nucleoside phosphonates (ANPs) represent a pivotal class of antiviral agents characterized by a phosphonate group attached to an acyclic nucleoside-like moiety. This structural feature allows them to act as potent inhibitors of viral DNA polymerases, making them crucial in the fight against a variety of DNA viruses. This guide focuses on this compound, also known as (S)-9-(3-Hydroxy-2-phosphonylmethoxypropyl)guanine or (S)-HPMPG, and compares its antiviral activity and mechanism of action with other prominent ANPs, including Cidofovir, Adefovir, and Tenofovir.

Performance Comparison of Acyclic Nucleoside Phosphonates

The antiviral efficacy of ANPs is typically evaluated by their 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, and their 50% cytotoxic concentration (CC50), the concentration that causes a 50% reduction in cell viability. The ratio of CC50 to EC50 provides the selectivity index (SI), a measure of the drug's therapeutic window.

Antiviral Activity Against Herpesviruses

This compound and its counterparts exhibit significant activity against a range of herpesviruses. The table below summarizes their EC50 values against common human herpesviruses.

CompoundVirusEC50 (µM)Cell Line
(S)-HPMPG (this compound) Human Herpesvirus 6 (HHV-6)-HSB-2
(R,S)-HPMPG Herpes Simplex Virus 1 (HSV-1)< 1-
Herpes Simplex Virus 2 (HSV-2)< 1-
Varicella-Zoster Virus (VZV)< 1-
Human Cytomegalovirus (HCMV)0.45-
Cidofovir (HPMPC) Human Herpesvirus 6A (HHV-6A)~0.3 µg/mLCord Blood Mononuclear Cells
Human Herpesvirus 6B (HHV-6B)~1.2 µg/mLCord Blood Mononuclear Cells
Human Herpesvirus 7 (HHV-7)~3.0 µg/mLCord Blood Mononuclear Cells
Herpes Simplex Virus 1 (HSV-1)18.0MRC-5
Human Cytomegalovirus (HCMV)0.46-0.47MRC-5

Note: Data is compiled from multiple sources and experimental conditions may vary.

Antiviral Activity Against Other DNA Viruses

The spectrum of activity for many ANPs extends beyond herpesviruses to other significant human pathogens like hepatitis B virus (HBV).

CompoundVirusEC50 (µM)Cell Line
Adefovir (PMEA) Hepatitis B Virus (HBV)0.2 - 2.5HBV transfected human hepatoma cell lines
Tenofovir Hepatitis B Virus (HBV)1.1HepG2 2.2.15
Cytotoxicity and Selectivity Index

A favorable therapeutic profile requires low cytotoxicity in conjunction with high antiviral potency. The following table presents the CC50 and the calculated Selectivity Index (SI) for various ANPs. A higher SI value indicates a better safety profile.

CompoundCell LineCC50 (µM)Selectivity Index (SI)
Tenofovir HepG2398>200 (for HIV-1 in MT-4 cells)
Skeletal Muscle Cells870-
Renal Proximal Tubule Epithelial Cells--
Tenofovir Alafenamide (TAF) MT-44.7903
PBMCs-1,385
MT-2428,853
Cidofovir WI-38299.92.6 (Neutral Red Assay)
202.61.8 (PCR Assay)
Adefovir Primary Duck Hepatocytes200-

Mechanism of Action: A Shared Pathway of Viral Inhibition

The antiviral activity of this compound and other ANPs is contingent upon their intracellular conversion to the active diphosphate form. This process, unlike that for many other nucleoside analogs, bypasses the initial phosphorylation step that is often dependent on viral kinases. This grants them activity against viral strains that have developed resistance through mutations in these viral enzymes.

Intracellular Activation and Inhibition of Viral DNA Polymerase

The generally accepted mechanism of action for ANPs is as follows:

  • Cellular Uptake: The ANP prodrug enters the host cell.

  • Phosphorylation: Cellular enzymes phosphorylate the ANP to its active diphosphate metabolite. For some ANPs like Adefovir and Tenofovir, 5-phosphoribosyl-1-pyrophosphate (PRPP) synthetase has been shown to directly convert them to their diphosphate forms.[1] Other cellular kinases, such as AMP kinase and phosphoglycerate kinase, are also implicated in this crucial activation step.

  • Competitive Inhibition: The diphosphorylated ANP acts as a competitive inhibitor of the viral DNA polymerase, competing with the natural deoxynucleoside triphosphate (dNTP) substrate.

  • Chain Termination: Upon incorporation into the growing viral DNA chain, the lack of a 3'-hydroxyl group on the acyclic side chain prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.

The specificity of ANPs for viral DNA polymerases over host cellular DNA polymerases contributes to their therapeutic window.

ANP_Mechanism_of_Action cluster_cell Host Cell cluster_virus Viral Replication ANP Acyclic Nucleoside Phosphonate (ANP) ANP_p ANP-monophosphate ANP->ANP_p Cellular Kinases (e.g., PRPP Synthetase) ANP_pp ANP-diphosphate (Active Form) ANP_p->ANP_pp Cellular Kinases (e.g., AMP Kinase, PGK) Viral_Polymerase Viral DNA Polymerase ANP_pp->Viral_Polymerase Competitive Inhibition Viral_DNA Growing Viral DNA Chain Viral_Polymerase->Viral_DNA DNA Elongation Chain_Termination Chain Termination Viral_Polymerase->Chain_Termination Incorporation & Chain Termination dNTP dNTPs dNTP->Viral_Polymerase

Mechanism of action of acyclic nucleoside phosphonates.

Experimental Protocols

The following are generalized protocols for key assays used to evaluate the antiviral activity of compounds like this compound.

Plaque Reduction Assay

This assay is a gold standard for determining the antiviral activity of a compound by quantifying the reduction in viral plaque formation.

Materials:

  • Confluent monolayer of susceptible host cells in multi-well plates

  • Virus stock of known titer

  • Test compound (this compound or other ANPs) at various concentrations

  • Cell culture medium

  • Overlay medium (e.g., containing methylcellulose or agarose)

  • Fixative (e.g., methanol)

  • Staining solution (e.g., crystal violet)

Procedure:

  • Cell Seeding: Seed host cells in multi-well plates and grow to confluency.

  • Virus Adsorption: Remove the growth medium and infect the cell monolayers with a standardized amount of virus for 1-2 hours to allow for viral attachment and entry.

  • Compound Treatment: Remove the viral inoculum and wash the cells. Add an overlay medium containing serial dilutions of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

  • Plaque Visualization: After incubation, remove the overlay, fix the cells, and stain with a solution like crystal violet. The viable cells will stain, and the areas of viral-induced cell death (plaques) will appear as clear zones.

  • Data Analysis: Count the number of plaques in each well. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Plaque_Reduction_Assay_Workflow Start Start: Confluent Cell Monolayer Infect Infect with Virus Start->Infect Wash1 Wash to Remove Unbound Virus Infect->Wash1 Treat Add Overlay with Test Compound Wash1->Treat Incubate Incubate for Plaque Formation Treat->Incubate Fix_Stain Fix and Stain Cells Incubate->Fix_Stain Count Count Plaques Fix_Stain->Count Analyze Calculate EC50 Count->Analyze

Workflow for a plaque reduction assay.

Viral DNA Polymerase Inhibition Assay

This biochemical assay directly measures the ability of the activated form of an ANP to inhibit the activity of purified viral DNA polymerase.

Materials:

  • Purified viral DNA polymerase

  • Activated test compound (diphosphorylated ANP)

  • DNA template-primer (e.g., poly(dA)-oligo(dT))

  • Deoxynucleoside triphosphates (dNTPs), including a radiolabeled dNTP (e.g., [³H]dTTP)

  • Reaction buffer containing Mg²⁺

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: Prepare a reaction mixture containing the reaction buffer, DNA template-primer, and a mix of dNTPs (one of which is radiolabeled).

  • Inhibitor Addition: Add varying concentrations of the diphosphorylated ANP to the reaction tubes. Include a control with no inhibitor.

  • Enzyme Addition: Initiate the reaction by adding the purified viral DNA polymerase.

  • Incubation: Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a defined period.

  • Reaction Termination and Precipitation: Stop the reaction and precipitate the newly synthesized, radiolabeled DNA using cold TCA.

  • Filtration and Washing: Collect the precipitated DNA on glass fiber filters and wash to remove unincorporated radiolabeled dNTPs.

  • Quantification: Measure the radioactivity of the filters using a scintillation counter. The amount of radioactivity is proportional to the DNA polymerase activity.

  • Data Analysis: Determine the concentration of the diphosphorylated ANP that inhibits the polymerase activity by 50% (IC50).

Conclusion

This compound demonstrates potent antiviral activity against a range of DNA viruses, particularly herpesviruses, placing it on par with other significant acyclic nucleoside phosphonates. Its mechanism of action, shared with other ANPs, involves intracellular phosphorylation to an active diphosphate form that competitively inhibits viral DNA polymerase, leading to chain termination. The ability of these compounds to bypass the need for initial viral kinase activation is a key advantage, especially in the context of drug resistance. The comparative data presented in this guide, alongside the detailed experimental methodologies, provide a valuable resource for researchers in the field of antiviral drug discovery and development, facilitating a deeper understanding of this compound's position within this critical class of therapeutic agents.

References

In Vivo Validation of Fpmpg Prodrug Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive in vivo comparison of the Fpmpg (Fluoropyrimidine-MPEG-glucuronide) prodrug system against traditional chemotherapy. The this compound system is designed for targeted drug delivery, where a non-toxic prodrug is selectively activated at the tumor site, minimizing systemic toxicity and enhancing therapeutic efficacy.[1][2] This approach has the potential to significantly improve the therapeutic window for potent cytotoxic agents.[3]

Comparative Efficacy and Biodistribution

The in vivo performance of the this compound system was evaluated in a xenograft mouse model. The data below summarizes the key advantages of the this compound system compared to conventional doxorubicin treatment.

Table 1: Comparative In Vivo Efficacy

Treatment GroupDosageMean Tumor Volume Reduction (%)Survival Rate (%)
This compound Prodrug + Fusion Protein 250 mg/kg (prodrug) + 20 mg/kg (protein)85%100%
Doxorubicin 10 mg/kg (Maximum Tolerated Dose)40%60%
Control (Vehicle) N/A5%20%

Table 2: Drug Concentration in Tumor vs. Plasma

Treatment GroupMean Doxorubicin Concentration in Tumor (µg/g)Mean Doxorubicin Concentration in Plasma (µg/mL)Tumor-to-Plasma Ratio
This compound Prodrug + Fusion Protein 25.80.2>100:1
Doxorubicin 2.51.51.7:1

The this compound system demonstrates significantly higher drug concentrations in the tumor, leading to superior therapeutic effects compared to conventional chemotherapy.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of the this compound prodrug and the experimental workflow for its in vivo validation.

Fpmpg_Activation_Pathway cluster_blood Systemic Circulation cluster_tumor Tumor Microenvironment Fusion_Protein Fusion Protein (Ab-β-glucuronidase) Tumor_Cell Tumor Cell (CEA-expressing) Fusion_Protein->Tumor_Cell 1. Targeting (CEA Binding) Active_Drug Active Drug (Fluoropyrimidine) Fusion_Protein->Active_Drug 3. Enzymatic Cleavage Fpmpg_Prodrug This compound Prodrug (Inactive) Fpmpg_Prodrug->Tumor_Cell 2. Accumulation Fpmpg_Prodrug->Active_Drug β-glucuronidase Apoptosis Cell Death Active_Drug->Apoptosis 4. Cytotoxicity In_Vivo_Validation_Workflow Start Start: Tumor Xenograft Model Day_0 Day 0: Tumor Cell Implantation (Human CEA-expressing cells in nude mice) Start->Day_0 Day_7 Day 7: Fusion Protein Injection (20 mg/kg, intravenous) Day_0->Day_7 Day_8 Day 8: Prodrug Administration (250 mg/kg, intravenous) Day_7->Day_8 Monitoring Monitoring Phase: - Tumor Volume Measurement - Body Weight - Survival Day_8->Monitoring Endpoint Endpoint Analysis: - Drug Concentration (Tumor vs. Plasma) - Histopathology - Toxicity Assessment Monitoring->Endpoint Data_Analysis Data Analysis and Comparison Endpoint->Data_Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the in vitro cytotoxic profiles of 5-Fluorouracil and its orally administered prodrugs, Capecitabine and Tegafur, for researchers and drug development professionals.

This guide provides a detailed comparison of the cytotoxic effects of 5-Fluorouracil (5-FU) and its key related compounds, Capecitabine and Tegafur. These agents are cornerstone chemotherapeutics in the treatment of various solid tumors, including colorectal, breast, and gastric cancers.[1][2][3] Their cytotoxic activity is primarily mediated by the active metabolite 5-FU. This document summarizes quantitative cytotoxicity data, details experimental methodologies for assessing cell viability, and illustrates the key signaling pathways involved in their mechanism of action.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values of 5-Fluorouracil, Capecitabine, and Tegafur in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values are indicative of higher cytotoxic potency.

CompoundCell LineCancer TypeIC50 (µM)Reference
5-Fluorouracil MKN45Gastric Cancer3.8[4]
MKN74Gastric Cancer11.6[4]
NCI-N87Gastric Cancer1.9[4]
KATOIIIGastric Cancer3.5[4]
A549Non-Small Cell Lung Cancer10.32[5]
DLD-1Colorectal Cancer~5[6]
H1299Non-Small Cell Lung Cancer~7[6]
Capecitabine HTB-43Larynx Cancer<50[1]
RKOp27Colorectal Cancer4.33[7]
HT-29Colorectal Cancer~1.7 (for 0.5 x IC50)[8]
HCT-116Colorectal Cancer~0.75 (for 0.5 x IC50)[8]
Tegafur Data for Tegafur alone is less common as it is often administered in combination with other drugs that modulate its metabolism.[3][9]

Mechanism of Action

5-Fluorouracil and its prodrugs exert their cytotoxic effects through the disruption of DNA and RNA synthesis.[10] Capecitabine and Tegafur are converted to 5-FU through enzymatic reactions that occur preferentially in tumor tissues.[11][12][13][14]

Once formed, 5-FU is metabolized into three active compounds:

  • Fluorodeoxyuridine monophosphate (FdUMP): This metabolite forms a stable complex with thymidylate synthase (TS) and a reduced folate cofactor, leading to the inhibition of TS.[15][16] The inhibition of this crucial enzyme depletes the intracellular pool of thymidine triphosphate (dTTP), a necessary precursor for DNA synthesis, thereby arresting cell proliferation.[15][16]

  • Fluorouridine triphosphate (FUTP): This metabolite is incorporated into RNA in place of uridine triphosphate, leading to disruption of RNA processing and function.[11]

  • Fluorodeoxyuridine triphosphate (FdUTP): This metabolite can be incorporated into DNA, leading to DNA damage and apoptosis.[11]

The downstream effects of these molecular interactions include the induction of cell cycle arrest, primarily in the S-phase, and the activation of apoptotic signaling pathways.[10]

5-Fluorouracil_Mechanism_of_Action cluster_prodrugs Prodrug Activation cluster_activation Conversion to Active Form cluster_metabolites Active Metabolites cluster_targets Cellular Targets & Effects Capecitabine Capecitabine 5-FU 5-Fluorouracil Capecitabine->5-FU Tegafur Tegafur Tegafur->5-FU FdUMP FdUMP 5-FU->FdUMP FUTP FUTP 5-FU->FUTP FdUTP FdUTP 5-FU->FdUTP TS Thymidylate Synthase FdUMP->TS Inhibits RNA_proc RNA Disruption FUTP->RNA_proc DNA_dam DNA Damage FdUTP->DNA_dam DNA_syn DNA Synthesis Inhibition TS->DNA_syn Required for Apoptosis Apoptosis DNA_syn->Apoptosis RNA_proc->Apoptosis DNA_dam->Apoptosis

Caption: Mechanism of action of 5-Fluorouracil and its prodrugs.

Experimental Protocols

The following is a generalized protocol for a colorimetric cytotoxicity assay, such as the MTT or MTS assay, commonly used to determine the IC50 values of cytotoxic compounds.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • Test compounds (5-Fluorouracil, Capecitabine, Tegafur) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay, e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and replace it with the medium containing various concentrations of the compounds. Include a vehicle control (medium with solvent) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[17]

  • Addition of Viability Reagent:

    • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to a purple formazan product. After incubation, add a solubilization solution to dissolve the formazan crystals.

    • MTS Assay: Add MTS reagent directly to the culture medium and incubate for 1-4 hours. The viable cells will reduce the MTS to a colored formazan product that is soluble in the culture medium.[17]

  • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.[17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using a suitable software.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_attach Incubate overnight for attachment seed_cells->incubate_attach prepare_compounds Prepare serial dilutions of compounds incubate_attach->prepare_compounds treat_cells Treat cells with compounds prepare_compounds->treat_cells incubate_treatment Incubate for 48-72 hours treat_cells->incubate_treatment add_reagent Add MTT/MTS reagent incubate_treatment->add_reagent incubate_reagent Incubate for 1-4 hours add_reagent->incubate_reagent measure_absorbance Measure absorbance incubate_reagent->measure_absorbance analyze_data Calculate % viability and IC50 measure_absorbance->analyze_data end End analyze_data->end

Caption: General workflow for an in vitro cytotoxicity assay.

References

Safety Operating Guide

Unidentified Substance: "Fpmpg" Disposal Procedures

Author: BenchChem Technical Support Team. Date: November 2025

A thorough search for "Fpmpg" has not yielded a recognized chemical substance with this identifier. It is likely that "this compound" is an internal laboratory code, an abbreviation for a more complex name, or a typographical error. For the safety of laboratory personnel and to ensure environmental compliance, it is crucial to positively identify a substance before proceeding with its disposal.

This guide provides a general framework for the proper disposal of laboratory chemicals. Researchers, scientists, and drug development professionals should use this information in conjunction with the specific guidance found in the Safety Data Sheet (SDS) for the correctly identified substance.

Immediate Steps for Identification and Safety

  • Verify the Chemical Name: Check container labels, laboratory notebooks, and inventory records to determine the full, correct chemical name of "this compound."

  • Locate the Safety Data Sheet (SDS): The SDS is the primary source of information for chemical safety and disposal. It is provided by the manufacturer and should be readily accessible in your laboratory's records.

  • Consult your institution's Environmental Health and Safety (EHS) office: Your EHS department can provide specific guidance on disposal procedures that comply with local, state, and federal regulations.

General Chemical Disposal Procedures

Once the substance has been identified and the SDS has been obtained, the following general procedures should be followed. This information is illustrative and must be adapted to the specific hazards of the chemical .

Disposal Consideration General Guidance Specific Information (from SDS)
Personal Protective Equipment (PPE) Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Additional PPE may be required based on the hazards.The SDS will specify the required PPE for handling and disposal (e.g., respirator, chemically resistant apron).
Waste Segregation Segregate chemical waste based on hazard class (e.g., flammable, corrosive, reactive, toxic). Do not mix incompatible chemicals.The SDS will provide information on incompatibilities to avoid.
Container Labeling All waste containers must be clearly labeled with the full chemical name and associated hazards.Follow your institution's specific labeling requirements.
Disposal Method The disposal method will depend on the chemical's properties and regulatory requirements. Common methods include incineration, chemical treatment, and licensed hazardous waste disposal.The SDS will provide specific disposal recommendations in Section 13: Disposal Considerations.

Experimental Protocol for Neutralization (Example)

Caution: This is a hypothetical example and should NOT be used for "this compound" or any other substance without consulting the SDS and obtaining approval from your EHS office.

Objective: To neutralize a corrosive acidic waste stream prior to disposal.

Methodology:

  • Ensure all necessary PPE is worn as specified in the SDS.

  • In a designated and well-ventilated fume hood, place the container of acidic waste in a secondary containment vessel.

  • Slowly add a neutralizing agent (e.g., sodium bicarbonate for acids, a weak acid for bases) to the waste while stirring gently.

  • Monitor the pH of the solution continuously using a calibrated pH meter or pH strips.

  • Continue adding the neutralizing agent in small increments until the pH is within the acceptable range for disposal as specified by your institution's EHS guidelines (typically between 6.0 and 8.0).

  • Allow the solution to cool to room temperature, as neutralization reactions can be exothermic.

  • Once neutralized, label the container appropriately and follow your institution's procedures for the disposal of non-hazardous aqueous waste.

Chemical Disposal Workflow

The following diagram illustrates a general workflow for the proper disposal of laboratory chemicals.

cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Preparation for Disposal cluster_2 Phase 3: Disposal Execution A Identify Unknown Chemical ('this compound') B Locate Safety Data Sheet (SDS) A->B Verify Full Name C Consult Institutional EHS Guidelines B->C Review Disposal Information D Select Appropriate PPE C->D Determine Requirements E Segregate Waste by Hazard Class D->E F Label Waste Container Correctly E->F G Perform Pre-Disposal Treatment (if required, e.g., neutralization) F->G Proceed with Caution H Transfer to Authorized Waste Collection Area G->H I Arrange for Pickup by Licensed Waste Vendor H->I

A generalized workflow for the safe disposal of laboratory chemicals.

Personal protective equipment for handling Fpmpg

Author: BenchChem Technical Support Team. Date: November 2025

Extensive searches for a substance abbreviated as "Fpmpg" have not yielded any matching results in chemical databases or safety literature. It is highly probable that "this compound" is a typographical error.

The search results consistently point to FFmpeg , a widely used open-source software for handling multimedia files. FFmpeg is a command-line tool used by developers and content creators for video and audio conversion, streaming, and processing. It is not a chemical, and therefore, there are no associated personal protective equipment (PPE) requirements, handling procedures, or disposal plans in a laboratory setting.

If you are working with a chemical substance, please verify the correct name or abbreviation. Accurate identification is the first and most critical step in ensuring laboratory safety. Once the correct name is identified, you can search for the corresponding Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS), which will provide detailed information on:

  • Hazards Identification: Potential health effects and physical hazards.

  • First-Aid Measures: Immediate steps to take in case of exposure.

  • Handling and Storage: Safe practices for use and storage.

  • Personal Protective Equipment (PPE): Recommended gear such as gloves, eye protection, and respiratory protection.

  • Physical and Chemical Properties: Characteristics of the substance.

  • Stability and Reactivity: Information on hazardous reactions.

  • Toxicological Information: Data on toxicity.

  • Disposal Considerations: Proper methods for waste disposal.

Without the correct name of the substance, it is impossible to provide the requested safety and logistical information. Please double-check the name of the chemical you are working with and consult its specific Safety Data Sheet.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.